molecular formula C32H56N2O13 B15604196 Ald-Ph-amido-PEG11-C2-NH2

Ald-Ph-amido-PEG11-C2-NH2

Numéro de catalogue: B15604196
Poids moléculaire: 676.8 g/mol
Clé InChI: CAXZOLSIKSTMBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ald-Ph-amido-PEG11-C2-NH2 is a useful research compound. Its molecular formula is C32H56N2O13 and its molecular weight is 676.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C32H56N2O13

Poids moléculaire

676.8 g/mol

Nom IUPAC

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide

InChI

InChI=1S/C32H56N2O13/c33-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-34-32(36)31-3-1-30(29-35)2-4-31/h1-4,29H,5-28,33H2,(H,34,36)

Clé InChI

CAXZOLSIKSTMBB-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Ald-Ph-amido-PEG11-C2-NH2: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ald-Ph-amido-PEG11-C2-NH2 is a discrete polyethylene (B3416737) glycol (dPEG®) linker, a specialized chemical tool integral to the development of complex bioconjugates. As a heterobifunctional molecule, it possesses two distinct reactive termini—an aldehyde group and a primary amine—separated by an 11-unit polyethylene glycol chain. This non-cleavable linker is particularly valuable in the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). The hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate, while the terminal functional groups allow for a sequential and controlled conjugation strategy. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and illustrates its role in relevant biochemical pathways and workflows.

Core Properties and Data Presentation

This compound is a well-defined compound with specific physicochemical properties crucial for its application in bioconjugation. The following table summarizes its key quantitative data.

PropertyValueSource/Method
Chemical Formula C₃₂H₅₆N₂O₁₃[1]
Molecular Weight 676.79 g/mol [2]
CAS Number 1337889-01-6[1]
Purity >96%[1]
Appearance White/Off-white solidGeneral Observation
Solubility Soluble in Water, DMSO, DMF[3]
Storage Conditions -20°C, under desiccant[3]

Mechanism of Action and Applications

This compound serves as a molecular bridge, connecting two different molecules of interest, typically a targeting moiety (like an antibody) and a payload (like a cytotoxic drug or a protein degrader). Its non-cleavable nature means that the entire antibody-linker-drug complex must be internalized and the antibody degraded within the lysosome to release the active payload, a mechanism that can enhance plasma stability.[4]

Application in Antibody-Drug Conjugates (ADCs)

In ADC development, the linker's dual functionality allows for a two-step conjugation process. First, the primary amine of the linker is coupled to a payload molecule. Subsequently, the aldehyde group of the linker-payload construct is conjugated to an antibody.

Application in PROTACs

This linker can also be used in the synthesis of PROTACs, where it connects a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase. The PEG chain provides the necessary spacing and flexibility for the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound in the synthesis of an Antibody-Drug Conjugate. Note: These are starting-point protocols and require optimization for specific antibodies, payloads, and desired final product characteristics.

Protocol 1: Amide Bond Formation - Conjugation of Payload to the Linker's Amine Terminus

This protocol describes the coupling of a payload molecule containing a carboxylic acid group to the primary amine of this compound.

Materials:

  • Payload with a carboxylic acid group

  • This compound

  • Coupling agents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel under an inert atmosphere (Nitrogen or Argon)

  • Purification system (e.g., HPLC)

Methodology:

  • Activation of the Payload's Carboxylic Acid:

    • Dissolve the payload (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-ester intermediate.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • Add the activated payload solution to the linker solution.

    • Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

    • Upon completion, purify the payload-linker conjugate using reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry to confirm its identity.

Protocol 2: Reductive Amination - Conjugation of Payload-Linker to the Antibody

This protocol details the conjugation of the aldehyde-functionalized payload-linker construct to the primary amines (e.g., lysine (B10760008) residues) of an antibody.

Materials:

  • Purified payload-linker construct from Protocol 1

  • Antibody in an amine-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane

  • Reaction buffer (e.g., PBS, pH adjusted as needed)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Methodology:

  • Antibody Preparation:

    • Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

  • Conjugation Reaction:

    • Dissolve the payload-linker construct in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the antibody solution. A typical starting molar excess of the payload-linker is 5-20 fold over the antibody.

    • Add the reducing agent (e.g., a fresh solution of NaBH₃CN to a final concentration of ~20 mM).

    • Incubate the reaction at room temperature for 4-6 hours or at 4°C overnight with gentle mixing. The optimal pH for reductive amination is typically between 6.0 and 7.5 to favor the formation of the Schiff base while maintaining the stability of the antibody.

  • Quenching and Purification:

    • Quench any unreacted aldehyde groups by adding a quenching reagent like Tris buffer.

    • Remove unreacted payload-linker and other small molecules by purifying the ADC using Size-Exclusion Chromatography (SEC).

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Confirm the integrity and purity of the final ADC using SDS-PAGE and SEC.

Mandatory Visualizations

The following diagrams illustrate the key processes involving this compound.

G cluster_payload Payload Conjugation cluster_antibody Antibody Conjugation Payload Payload-COOH Activated_Payload Payload-CO-NHS Payload->Activated_Payload EDC, NHS Linker_Amine H2N-PEG-Ald Payload_Linker Payload-CONH-PEG-Ald Linker_Amine->Payload_Linker DIPEA Activated_Payload->Payload_Linker ADC Antibody-NH-CH2-PEG-CONH-Payload Payload_Linker->ADC Reductive Amination (e.g., NaBH3CN) Antibody Antibody-NH2 Antibody->ADC G ADC Antibody-Drug Conjugate (in circulation) TargetCell Target Cancer Cell Binding Antigen Binding ADC->Binding TargetCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Payload Release (Drug-Linker-Amino Acid) Degradation->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

References

An In-Depth Technical Guide to Ald-Ph-amido-PEG11-C2-NH2: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bifunctional linker, Ald-Ph-amido-PEG11-C2-NH2. It is a non-cleavable linker containing a terminal aldehyde group and a primary amine, separated by an 11-unit polyethylene (B3416737) glycol (PEG) spacer. This document details its chemical structure and physicochemical properties, offering insights into its solubility and stability. Furthermore, this guide presents detailed experimental protocols for its application in the synthesis of antibody-drug conjugates (ADCs), a pivotal area in targeted cancer therapy. The included diagrams of reaction pathways and experimental workflows aim to provide a clear and practical understanding of its use in bioconjugation.

Introduction

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), has seen remarkable advancements, offering the potential for highly specific delivery of potent cytotoxic agents to cancer cells. The linker component of an ADC is critical, dictating the stability of the conjugate in circulation and the efficiency of payload release. This compound is a heterobifunctional linker designed for the synthesis of stable, non-cleavable ADCs.[1][2][3][4] Its structure incorporates a benzaldehyde (B42025) group for covalent attachment to amine-containing biomolecules and a terminal primary amine for the conjugation of payloads. The 11-unit polyethylene glycol (PEG) chain enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting ADC.[5][] This guide serves as a technical resource for researchers and drug development professionals, providing essential information on the structure, properties, and practical application of this versatile linker.

Structure and Physicochemical Properties

This compound is a well-defined molecule with a specific chemical structure that dictates its reactivity and utility in bioconjugation.

Chemical Structure:

Caption: Chemical Structure of this compound.

Quantitative Data Summary:

PropertyValueReference
Molecular Formula C₃₂H₅₆N₂O₁₃[7][8]
Molecular Weight 676.8 g/mol [7][8]
Purity >96%[7][8]
CAS Number 1337889-01-6[7][8]
Appearance White to off-white solid[9]
Solubility Soluble in water, DMSO, and DMF[9][10]
Storage Store at -20°C[9]

Stability:

The benzaldehyde group in this compound offers greater stability in aqueous solutions compared to aliphatic aldehydes, which is advantageous for bioconjugation reactions that are typically performed in aqueous buffers.[9] The amide bond and the PEG backbone are generally stable under physiological conditions.

Experimental Protocols

The primary application of this compound is in the covalent conjugation of biomolecules, particularly in the synthesis of ADCs. The aldehyde group reacts with primary amines, such as the ε-amine of lysine (B10760008) residues on an antibody, through reductive amination to form a stable secondary amine bond.

Reductive Amination Reaction:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Linker-CHO This compound Schiff_Base Schiff Base Intermediate Linker-CHO->Schiff_Base Antibody-NH2 Antibody (Lysine Residue) Antibody-NH2->Schiff_Base Reduction Reduction (NaBH₃CN) Schiff_Base->Reduction ADC Antibody-Linker Conjugate Reduction->ADC

Caption: Reductive amination of an antibody with this compound.

Protocol for Antibody-Linker Conjugation via Reductive Amination:

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-8.0

  • Reducing Agent: 1 M Sodium cyanoborohydride (NaBH₃CN) in 10 mM NaOH

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Linker Preparation:

    • Dissolve this compound in DMSO or DMF to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the linker stock solution to the antibody solution.[9]

    • Gently mix and then add the sodium cyanoborohydride solution to a final concentration of 20-50 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[9]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted aldehyde groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess linker and other small molecules by size-exclusion chromatography using a column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the purified antibody-linker conjugate.

Protocol for Payload Conjugation to the Amine-Terminal of the Linker:

The terminal amine of the purified antibody-linker conjugate can be used to attach a payload that has a suitable amine-reactive functional group (e.g., an NHS ester).

Materials:

  • Purified antibody-linker conjugate

  • Payload with an amine-reactive group (e.g., NHS ester-activated drug)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

Procedure:

  • Payload Preparation:

    • Dissolve the amine-reactive payload in DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add a 3- to 5-fold molar excess of the payload stock solution to the purified antibody-linker conjugate.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Purify the final ADC using size-exclusion chromatography to remove any unreacted payload and other small molecules.

    • Concentrate the purified ADC and store it under appropriate conditions.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the final ADC is crucial to ensure its quality and consistency.

Key Characterization Techniques:

  • UV-Vis Spectroscopy: To determine the protein concentration and, in some cases, the drug-to-antibody ratio (DAR) if the drug has a distinct absorbance wavelength.

  • Hydrophobic Interaction Chromatography (HIC)-HPLC: A powerful technique to determine the DAR and the distribution of drug-loaded species.

  • Size-Exclusion Chromatography (SEC)-HPLC: To assess the purity of the ADC and detect any aggregation.

  • Mass Spectrometry (MS): To confirm the identity of the conjugate and determine the precise mass, which can be used to verify the DAR.

  • In Vitro Cell-Based Assays: To evaluate the potency and specificity of the ADC.

Workflow for ADC Synthesis and Characterization

G Conjugation Reductive Amination (Antibody + Linker) Purification1 Purification 1 (SEC) Conjugation->Purification1 Characterization1 Characterization (UV-Vis, MS) Purification1->Characterization1 Payload_Conjugation Payload Conjugation (Amine-Reactive) Characterization1->Payload_Conjugation Purification2 Purification 2 (SEC) Payload_Conjugation->Purification2 Characterization2 Final ADC Characterization (HIC, SEC, MS, Potency) Purification2->Characterization2 End Final ADC Characterization2->End

Caption: General workflow for ADC synthesis and characterization.

Conclusion

This compound is a valuable tool for the development of antibody-drug conjugates. Its bifunctional nature, coupled with the benefits of a hydrophilic PEG spacer, allows for the creation of stable, non-cleavable ADCs with potentially improved physicochemical and pharmacokinetic properties. The well-established reductive amination chemistry provides a reliable method for conjugation to antibodies. This technical guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to effectively utilize this linker in their ADC programs. Careful optimization of the reaction conditions and thorough characterization of the final conjugate are paramount to achieving a successful and therapeutically effective ADC.

References

A Technical Guide to Ald-Ph-amido-PEG11-C2-NH2 (CAS: 1337889-01-6): A Non-Cleavable Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG11-C2-NH2, a heterobifunctional, non-cleavable linker designed for the development of antibody-drug conjugates (ADCs). This document outlines its core properties, its role in enhancing ADC performance, and provides representative experimental protocols and data to guide its application in targeted drug delivery.

Introduction to this compound in ADC Development

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a terminal aldehyde group (via a phenyl-amido linkage) and a terminal primary amine. The 11-unit PEG chain imparts hydrophilicity to the ADC, a critical feature for overcoming the challenges associated with hydrophobic cytotoxic payloads.[1][2] As a non-cleavable linker, it ensures that the payload remains attached to the antibody until the entire ADC is internalized and degraded within the lysosome of the target cell.[3][4] This mechanism enhances plasma stability and can lead to an improved therapeutic window.[3][5]

The structure of this compound offers a precise spacer length, which is crucial for optimizing the distance between the antibody and the payload. This defined separation helps maintain the biological activity of both the antibody and the cytotoxic drug.[1]

Physicochemical and Functional Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1337889-01-6N/A
Molecular Formula C₃₂H₅₆N₂O₁₃N/A
Molecular Weight 676.8 g/mol N/A
PEG Units 11N/A
Reactive Groups Aldehyde, AmineN/A
Cleavability Non-cleavable[3][4]
Solubility Soluble in aqueous solutions and organic solvents[1][2]

Role and Advantages of the PEG11 Linker in ADCs

The incorporation of a PEG11 linker in ADC design offers several advantages that contribute to improved therapeutic potential.

Enhanced Hydrophilicity and Reduced Aggregation

Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[1][2] The hydrophilic PEG11 chain creates a hydration shell around the payload, increasing the overall solubility of the ADC and mitigating the risk of aggregation.[2] This improved biophysical property is crucial for manufacturability and in vivo performance.

Improved Pharmacokinetics

The increased hydrodynamic radius imparted by the PEG11 linker reduces renal clearance, leading to a prolonged circulation half-life of the ADC.[1] This extended exposure can result in greater accumulation of the ADC at the tumor site, potentially enhancing its efficacy.[1] While specific data for a PEG11 linker is not always isolated, the general trend shows that longer PEG chains tend to decrease clearance rates.

Optimized Stability and Drug-to-Antibody Ratio (DAR)

The non-cleavable nature of the linker provides high stability in systemic circulation, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[3][5] Furthermore, the enhanced solubility provided by the PEG linker can enable the development of ADCs with higher, more homogenous DARs without compromising stability.[2]

Table 1: Representative Impact of PEG Linker Length on ADC Properties

PropertyShorter PEG Linker (e.g., PEG4)Longer PEG Linker (e.g., PEG12)Rationale
Aggregation Higher risk with hydrophobic payloadsLower riskIncreased hydrophilicity mitigates aggregation.[1]
In Vitro Potency (IC50) May be higherCan sometimes be slightly reducedPotential for steric hindrance with very long linkers.[6]
Pharmacokinetics (Clearance) FasterSlowerIncreased hydrodynamic radius reduces renal clearance.[1]
In Vivo Efficacy May be lower for hydrophobic payloadsOften enhanced, especially for hydrophobic payloadsImproved pharmacokinetics and tumor accumulation.[6]

Note: This table represents general trends observed in studies comparing different PEG linker lengths. The optimal length is specific to the antibody, payload, and target.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and characterization of an ADC using a heterobifunctional linker like this compound.

Two-Step Conjugation of this compound to a Payload and Antibody

This protocol outlines a general strategy for the sequential conjugation of the linker to a payload and then to an antibody.

Step 1: Conjugation of the Linker to a Payload

This step will depend on the functional group available on the cytotoxic payload. For a payload with a carboxylic acid, the amine end of the linker can be used to form a stable amide bond.

  • Activation of Payload's Carboxylic Acid: Dissolve the payload in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). Add a 1.5-fold molar excess of a carbodiimide (B86325) (e.g., EDC) and a 1.2-fold molar excess of N-hydroxysuccinimide (NHS). Stir the reaction at room temperature for 1-2 hours to form the NHS ester of the payload.

  • Conjugation to the Linker: Add a solution of this compound (1.0-fold molar equivalent to the payload) in the same solvent to the activated payload solution. Add a non-nucleophilic base (e.g., DIEA, 2-3 molar equivalents) to facilitate the reaction. Stir at room temperature overnight.

  • Purification: Purify the aldehyde-functionalized linker-payload conjugate using reverse-phase HPLC or silica (B1680970) gel chromatography. Characterize the product by LC-MS and NMR.

Step 2: Conjugation of the Linker-Payload to the Antibody

The aldehyde group on the linker-payload can be conjugated to the antibody through various methods. One common approach is to target the lysine (B10760008) residues of the antibody via reductive amination.

  • Antibody Preparation: Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reductive Amination: Add the purified aldehyde-linker-payload to the antibody solution at a desired molar excess (e.g., 5- to 20-fold). Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture. The final concentration of the reducing agent should be optimized but is typically in the range of 20-50 mM.

  • Incubation: Incubate the reaction at 4°C for 24-48 hours with gentle mixing.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Characterization of the ADC

4.2.1. Determination of Drug-to-Antibody Ratio (DAR)

  • Method: Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of ADCs.

  • Protocol Outline:

    • Sample Preparation: Prepare the ADC samples in the HIC mobile phase A (high salt buffer).

    • HIC-HPLC: Inject the sample onto a HIC column (e.g., Butyl-NPR). Elute the different ADC species using a decreasing salt gradient (mobile phase B, low salt buffer).

    • Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated as the weighted average of the different species.

4.2.2. Analysis of Aggregation

  • Method: Size-Exclusion Chromatography (SEC) is used to quantify the percentage of high molecular weight species (aggregates).

  • Protocol Outline:

    • Sample Preparation: Prepare the ADC samples in a suitable mobile phase (e.g., PBS).

    • SEC-HPLC: Inject the sample onto an SEC column. The separation is based on size, with larger aggregates eluting earlier than the monomeric ADC.

    • Data Analysis: Integrate the peak areas of the aggregate and monomer peaks to calculate the percentage of aggregation.

In Vitro Cytotoxicity Assay
  • Method: A cell viability assay, such as the MTT or MTS assay, is used to determine the in vitro potency (IC50) of the ADC.

  • Protocol Outline:

    • Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

    • ADC Treatment: Prepare serial dilutions of the ADC, a control antibody, and the free payload in cell culture medium. Add the treatments to the cells and incubate for 72-96 hours.

    • Cell Viability Measurement: Add the viability reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions.

    • Data Analysis: Measure the absorbance or fluorescence and plot the percentage of cell viability against the ADC concentration. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.

Mandatory Visualizations

Logical Relationships and Workflows

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Evaluation payload Payload (e.g., with COOH) activated_payload Activated Payload (NHS-ester) payload->activated_payload EDC/NHS linker This compound linker_payload Linker-Payload Conjugate linker->linker_payload activated_payload->linker_payload Amine reaction adc Antibody-Drug Conjugate (ADC) linker_payload->adc antibody Monoclonal Antibody antibody->adc Reductive Amination dar DAR Determination (HIC) adc->dar aggregation Aggregation Analysis (SEC) adc->aggregation purity Purity Analysis adc->purity in_vitro In Vitro Cytotoxicity (IC50) adc->in_vitro in_vivo In Vivo Efficacy (Xenograft Model) in_vitro->in_vivo

Caption: General workflow for the synthesis and evaluation of an ADC.

Signaling Pathway

The following diagram illustrates the mechanism of action of an ADC with a non-cleavable linker and a tubulin inhibitor payload (e.g., a derivative of auristatin or maytansine).

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell adc ADC in Circulation receptor Tumor Antigen (Receptor) adc->receptor Targeting binding ADC-Receptor Binding receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion degradation Antibody & Linker Degradation lysosome->degradation payload_release Payload-Amino Acid Metabolite Release degradation->payload_release tubulin Tubulin Dimer payload_release->tubulin Inhibition of Polymerization microtubule Microtubule tubulin->microtubule Polymerization mitosis Mitotic Arrest tubulin->mitosis Disruption of Microtubule Dynamics apoptosis Apoptosis (Cell Death) mitosis->apoptosis

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Conclusion

This compound is a valuable tool in the design and synthesis of next-generation antibody-drug conjugates. Its discrete PEG11 chain provides a balance of hydrophilicity to improve solubility and pharmacokinetics, while its non-cleavable nature ensures stability in circulation. The heterobifunctional aldehyde and amine groups allow for controlled, sequential conjugation to both the cytotoxic payload and the monoclonal antibody. While specific performance data for ADCs utilizing this exact linker is not extensively available in the public domain, the general principles of PEGylation and non-cleavable linker technology strongly support its potential for developing effective and safer targeted cancer therapies. The experimental protocols and characterization methods outlined in this guide provide a solid framework for researchers to incorporate this compound into their ADC development programs.

References

An In-depth Technical Guide to Ald-Ph-amido-PEG11-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG11-C2-NH2 is a heterobifunctional, non-cleavable linker essential in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2] This molecule features a terminal aldehyde group on a phenyl ring and a primary amine group, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[3] The PEG chain enhances the solubility and stability of therapeutic agents, making it a valuable tool in drug delivery systems.[4]

The aldehyde group provides a reactive site for conjugation with molecules containing aminooxy or hydrazide functional groups, forming stable oxime or hydrazone linkages, respectively.[5][6][7] The terminal amine group can be conjugated to proteins or peptides, which is crucial for ADC synthesis.[2][3] This guide provides comprehensive data, experimental protocols, and a workflow visualization for the application of this compound.

Core Data Presentation

The quantitative data for this compound is summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueSource
Molecular Formula C₃₂H₅₆N₂O₁₃[3]
Molecular Weight 676.8 g/mol [3]
CAS Number 1337889-01-6[3]
Purity > 96%[3]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, DCM, and water[8][9]

Experimental Protocols

The dual functionality of this compound allows for a range of conjugation strategies. A common application is the linkage of a payload molecule to an antibody. The following protocol details a two-step conjugation process utilizing reductive amination.

3.1 Materials

  • This compound

  • Antibody (or other protein/peptide) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload molecule with a primary amine

  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: MES or PBS, pH 5-7

  • Quenching Solution

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography)

3.2 Protocol: Two-Step Conjugation via Reductive Amination

This protocol leverages the aldehyde group for conjugation to a primary amine on a payload molecule.

Step 1: Schiff Base Formation

  • Preparation: Dissolve the this compound linker and the amine-containing payload molecule in the reaction buffer. The pH should be optimized between 5 and 7 to facilitate Schiff base formation.[10]

  • Reaction: Mix the linker and payload solutions. A 10- to 50-fold molar excess of the linker is recommended to drive the reaction.[10]

  • Incubation: Allow the reaction to proceed for 30 minutes at room temperature to form the unstable imine intermediate (Schiff base).[10]

Step 2: Reduction and Stabilization

  • Reduction: Add NaBH₃CN to the reaction mixture to a final concentration of 20-50 mM. This selectively reduces the imine to a stable secondary amine linkage.[10][11]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[10]

  • Quenching: Quench the reaction with a suitable quenching solution to remove unreacted aldehyde groups.[10]

  • Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

3.3 Characterization

The final conjugate should be characterized to confirm successful conjugation and purity. Recommended analytical techniques include:

  • Mass Spectrometry (LC-MS or MALDI-TOF): To verify the molecular weight of the conjugate.[10]

  • RP-HPLC: To assess the purity of the final product.[10]

  • NMR Spectroscopy: To confirm the structure of the conjugate.[10]

Workflow Visualization

The following diagram illustrates the logical workflow for the two-step conjugation protocol described above.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction & Conjugation Linker This compound Schiff_Base Schiff Base Intermediate Linker->Schiff_Base Payload Amine-Payload Payload->Schiff_Base Reducer NaBH3CN Conjugate Linker-Payload Conjugate Reducer->Conjugate Final_ADC Antibody-Drug Conjugate Conjugate->Final_ADC Antibody Antibody Antibody->Final_ADC Schiff_Base_2->Conjugate

Caption: Workflow for ADC synthesis using this compound.

References

The Strategic Imperative of PEG11 Spacers in Antibody-Drug Conjugate (ADC) Linker Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Central to the success of these bioconjugates is the linker, a critical component that not only tethers the payload to the antibody but also profoundly influences the overall stability, solubility, pharmacokinetics, and therapeutic index of the ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly the 11-unit PEG chain (PEG11), has emerged as a pivotal strategy for optimizing ADC performance. This technical guide provides a comprehensive exploration of the multifaceted role of the PEG11 spacer in ADC linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Functions of the PEG11 Spacer in ADCs

The inclusion of a PEG11 spacer in an ADC linker imparts several critical advantages that address common challenges in ADC development, such as aggregation and rapid clearance.[1][2] These benefits stem from the inherent physicochemical properties of PEG, a hydrophilic and biocompatible polymer.[3][4]

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[2] The hydrophilic PEG11 chain forms a hydration shell around the payload, significantly increasing the overall water solubility of the ADC and mitigating the risk of aggregation.[1][5] This improved solubility is crucial for maintaining the stability and biological activity of the conjugate.[6]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of the ADC. This larger size reduces renal clearance, leading to a longer circulation half-life.[1][7] An extended half-life allows for greater accumulation of the ADC in tumor tissue, enhancing its therapeutic efficacy.[2] Studies have shown that a PEG length of at least eight units is a critical threshold for minimizing plasma clearance, positioning the PEG11 spacer as an effective choice for improving pharmacokinetic profiles.[8][9]

  • Reduced Immunogenicity: The flexible PEG11 chain can act as a "stealth" shield, masking potential epitopes on the payload or the antibody from the immune system.[1][5] This can reduce the risk of an immune response against the ADC, a significant consideration for therapeutic proteins.

  • Optimized Stability and Controlled Drug Release: The PEG11 spacer can protect the linker and payload from enzymatic degradation in the bloodstream, enhancing the stability of the ADC in circulation.[1] This ensures that the cytotoxic payload is not prematurely released before the ADC reaches its target, thereby minimizing off-target toxicity.[8] The design of the overall linker, including the PEG spacer, can also be fine-tuned to control the rate of drug release within the target cell.[]

  • Precise Spacer Length for Optimal Potency: The 11-unit length of the PEG chain provides a well-defined and discrete distance between the antibody and the payload.[1] This spacing is crucial for ensuring that the antibody can still bind effectively to its target antigen and that the payload can exert its cytotoxic effect upon internalization. The optimal PEG length is often a balance between improved pharmacokinetics and maintaining potent in vitro and in vivo activity.[2]

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific ADC. While longer PEG chains generally lead to improved pharmacokinetics, there can be a trade-off with in vitro cytotoxicity. The following tables summarize representative data on the impact of PEG linker length on various ADC properties.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics and Efficacy

ADC ComponentLinker TypeCirculation Half-life (t½)Tumor Growth Inhibition (TGI)Reference
Affibody-MMAESMCC (No PEG)19.6 minutesLess effective[11]
Affibody-MMAEPEG4K2.5-fold increase vs. No PEG-[12]
Affibody-MMAEPEG10K11.2-fold increase vs. No PEGMore ideal therapeutic ability[11][12]
Non-binding IgG-MMAE (DAR 8)No PEG--[9]
Non-binding IgG-MMAE (DAR 8)PEG8Approached parental antibody PK-[9]

Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity and Hydrophobicity

ADC ComponentLinker TypeIn Vitro Cytotoxicity (IC50)Hydrophobicity (HIC Retention Time)Reference
Affibody-MMAESMCC (No PEG)~5 nM-[11]
Affibody-MMAEPEG10K~110 nM-[11]
Trastuzumab-MMAE (DAR 8)PEG2Lower IC50 (Higher Potency)Lower Retention Time (Less Hydrophobic)[13]
Trastuzumab-MMAE (DAR 8)PEG12Higher IC50 (Lower Potency)-[7]

Experimental Protocols

The development and evaluation of ADCs containing PEG11 spacers involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

ADC Synthesis and Purification

Objective: To conjugate the payload to the antibody via a PEG11-containing linker and purify the resulting ADC.

Methodology:

  • Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody (e.g., Trastuzumab) using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer (e.g., PBS).[7]

  • Linker-Payload Activation: Prepare the maleimide-functionalized PEG11 linker-drug.

  • Conjugation: Add the activated linker-payload to the reduced antibody at a specific molar ratio (e.g., 5-10 fold excess). Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[14]

  • Quenching: Stop the reaction by adding an excess of a thiol-containing reagent such as N-acetylcysteine.[14]

  • Purification: Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).[7]

Characterization of ADCs

Objective: To determine the drug-to-antibody ratio (DAR), aggregation levels, and hydrophobicity of the purified ADC.

  • Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC):

    • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a HIC column.

    • Mobile Phases: Mobile Phase A (e.g., a high salt buffer like 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7) and Mobile Phase B (e.g., a low salt buffer like 25 mM sodium phosphate, pH 7, with 20% isopropanol).

    • Procedure: Inject the ADC sample onto the column and elute with a decreasing salt gradient. Monitor the elution profile at 280 nm. Different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and having longer retention times. The average DAR is calculated from the peak areas of the different species.[7]

  • Aggregation Analysis by Size-Exclusion Chromatography (SEC):

    • Instrumentation: An HPLC system with an SEC column.

    • Mobile Phase: A suitable buffer such as PBS.

    • Procedure: Inject the ADC sample onto the column. Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric ADC. The percentage of aggregation is calculated by integrating the peak areas.[7]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the premature release of the payload in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human or murine plasma at 37°C.[1]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[1]

  • ADC Capture: At each time point, capture the ADC from the plasma using affinity beads (e.g., Protein A or G).

  • Analysis: Elute the ADC from the beads. Analyze the intact ADC or digested fragments by liquid chromatography-mass spectrometry (LC-MS) to determine the DAR over time. A decrease in DAR indicates linker cleavage and payload release.[1]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target cancer cells.

Methodology:

  • Cell Culture: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies.

  • Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Pharmacokinetic (PK) Analysis

Objective: To determine the clearance, half-life, and exposure of the ADC in an animal model.

Methodology:

  • Animal Model: Use a relevant animal model, such as female BALB/c mice or Sprague-Dawley rats.[8][11]

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC.[8]

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h).[11]

  • Sample Processing: Separate plasma by centrifugation and store at -80°C until analysis.[11]

  • Quantification: Measure the concentration of the total antibody and the antibody-conjugated drug in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or LC-MS.

  • Data Analysis: Use pharmacokinetic modeling software to calculate PK parameters such as clearance, volume of distribution, and half-life.[9]

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a xenograft model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).

  • Dosing: Administer the treatments according to a predefined schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizing Key Processes in ADC Development

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the structure of a PEGylated ADC, a typical experimental workflow, and the mechanism of action.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload Antibody Antibody (e.g., IgG) Conjugation_Site Conjugation Site (e.g., Cysteine) Antibody->Conjugation_Site Attachment PEG11_Spacer PEG11 Spacer Conjugation_Site->PEG11_Spacer Provides Hydrophilicity Cleavable_Unit Cleavable Unit (e.g., Val-Cit) PEG11_Spacer->Cleavable_Unit Spacing Payload Cytotoxic Drug (e.g., MMAE) Cleavable_Unit->Payload Releases

Caption: Structure of an ADC with a PEG11 spacer.

Experimental_Workflow cluster_Synthesis Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Synthesis ADC Synthesis Purification Purification (SEC) Synthesis->Purification Characterization Characterization (HIC, SEC) Purification->Characterization Plasma_Stability Plasma Stability Characterization->Plasma_Stability Cytotoxicity Cytotoxicity Assay Plasma_Stability->Cytotoxicity PK_Study Pharmacokinetics Cytotoxicity->PK_Study Efficacy_Study Efficacy Study PK_Study->Efficacy_Study

Caption: Experimental workflow for ADC evaluation.

ADC_MoA ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding Tumor_Cell Target Tumor Cell Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Lysosome Lysosome Internalization->Lysosome Drug_Release Payload Release (Linker Cleavage) Lysosome->Drug_Release Free_Drug Free Cytotoxic Payload Drug_Release->Free_Drug Apoptosis Cell Death (Apoptosis) Free_Drug->Apoptosis

Caption: ADC mechanism of action.

Conclusion

The PEG11 spacer is a critical component in the rational design of modern ADCs, offering a powerful means to overcome challenges associated with payload hydrophobicity and suboptimal pharmacokinetic profiles. By enhancing solubility, prolonging circulation half-life, and providing a stable yet releasable connection between the antibody and the payload, the PEG11 linker contributes significantly to widening the therapeutic window of ADCs. The optimal design, however, requires empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between the PEG spacer and the other components of the ADC, researchers can continue to develop safer and more effective targeted therapies for cancer and other diseases.

References

The Core Mechanism of Action of Non-Cleavable Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for non-cleavable linkers used in antibody-drug conjugates (ADCs). It delves into the intracellular trafficking, payload release, and key experimental protocols for characterization, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to Non-Cleavable Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapies that utilize the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, mechanism of release, and overall therapeutic index.[1] Non-cleavable linkers are characterized by their high stability in systemic circulation, releasing the cytotoxic payload only after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[2][3] This contrasts with cleavable linkers, which are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell.[2]

The primary advantage of non-cleavable linkers is their enhanced plasma stability, which minimizes premature drug release and reduces off-target toxicity, potentially leading to a wider therapeutic window.[1][2] Ado-trastuzumab emtansine (T-DM1, Kadcyla®) is a successful example of an ADC that utilizes the non-cleavable linker succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) to link the anti-HER2 antibody trastuzumab to the microtubule inhibitor DM1.[4]

Mechanism of Action: A Stepwise Intracellular Journey

The mechanism of action for ADCs with non-cleavable linkers is a multi-step process that relies on the cellular machinery of the target cancer cell.

Diagram: Signaling Pathway of ADC Internalization and Payload Release

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Cell_Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Metabolite Payload-Linker-Amino Acid (Active Metabolite) Lysosome->Payload_Metabolite 4. Antibody Degradation & Payload Release Cytotoxicity Cytotoxicity & Apoptosis Payload_Metabolite->Cytotoxicity 5. Target Engagement

Caption: Mechanism of action for an ADC with a non-cleavable linker.

  • Binding: The ADC circulates in the bloodstream and selectively binds to its target antigen on the surface of a cancer cell.[5]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, forming an early endosome.[5][6]

  • Trafficking: The endosome matures and traffics to the lysosome.[6]

  • Antibody Degradation and Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is completely degraded by proteases. This degradation releases the payload, which is still attached to the linker and the amino acid residue (e.g., lysine) to which it was conjugated.[4][6]

  • Target Engagement and Cytotoxicity: The resulting active metabolite, the payload-linker-amino acid complex, is then able to engage its intracellular target, leading to cytotoxicity and apoptosis of the cancer cell.[6]

A key characteristic of non-cleavable linkers is the nature of the released payload. Because the linker remains attached to the payload along with a charged amino acid, the resulting active metabolite is typically less membrane-permeable. This limits its ability to diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect."[2] While this can be a disadvantage in heterogeneous tumors, it contributes to the improved safety profile of ADCs with non-cleavable linkers.[1][2]

Quantitative Data on ADC Performance

The performance of an ADC with a non-cleavable linker is evaluated through various in vitro and in vivo studies. The following tables summarize key quantitative data for trastuzumab emtansine (T-DM1), a well-characterized ADC with a non-cleavable linker.

Table 1: In Vitro Cytotoxicity of T-DM1 in HER2-Positive Cancer Cell Lines

Cell LineCancer TypeHER2 ExpressionT-DM1 IC50 (µg/mL)Reference
KMCH-1Biliary Tract CancerHigh0.031[7]
Mz-ChA-1Biliary Tract CancerHigh1.3[7]
KKU-100Biliary Tract CancerLow4.3[7]
SK-BR-3Breast CancerHigh~0.01[8]
BT-474Breast CancerHigh~0.01[8]
MDA-MB-453Breast CancerModerate~0.1[8]
JIMT-1Breast CancerModerate~0.1[8]

Table 2: Pharmacokinetic Parameters of T-DM1 in Human Clinical Trials

ParameterValueUnitReference
Elimination Clearance0.676L/day[9][10]
Volume of Distribution (Central)3.127L[9][10]
Terminal Elimination Half-life3.94days[9][10]
Cycle 1 Cmax74.4 ± 10.1µg/mL[11]
Cycle 1 Ctrough1.34 ± 0.802µg/mL[11]
Cycle 1 AUCinf338 ± 69.5µg*day/mL[11]

Table 3: In Vivo Efficacy of T-DM1 in Xenograft Models

Xenograft ModelCancer TypeT-DM1 DoseTumor Growth InhibitionReference
KMCH-1Biliary Tract Cancer20 mg/kg108%[7]
Mz-ChA-1Biliary Tract Cancer20 mg/kg75%[7]
JIMT-1Breast Cancer5 mg/kgSignificant inhibition[12]
NCI-N87Gastric Cancer5 mg/kgSignificant inhibition[13]
EOC xenograftsOvarian CancerNot specifiedSignificantly more effective than trastuzumab + pertuzumab[14]

Experimental Protocols

The characterization of ADCs with non-cleavable linkers involves a suite of specialized assays to determine their efficacy, stability, and mechanism of action.

Diagram: Experimental Workflow for ADC Characterization

ADC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation DAR DAR Measurement (HIC, MS) Cytotoxicity Cytotoxicity Assay (MTT/XTT) DAR->Cytotoxicity Internalization Internalization Assay (Flow Cytometry) Cytotoxicity->Internalization Lysosomal_Degradation Lysosomal Degradation (LC-MS) Internalization->Lysosomal_Degradation PK Pharmacokinetic Analysis Lysosomal_Degradation->PK Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy ADC_Development ADC Development ADC_Development->DAR

Caption: General experimental workflow for the characterization of an ADC.

Drug-to-Antibody Ratio (DAR) Measurement

The DAR is a critical quality attribute that influences the ADC's efficacy and safety.

  • Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules. Mass Spectrometry (MS) provides a direct measurement of the molecular weight to determine the DAR.

  • Protocol Outline (HIC):

    • Equilibrate the HIC column with a high-salt mobile phase.

    • Inject the ADC sample.

    • Elute the ADC species with a decreasing salt gradient.

    • Monitor the elution profile at 280 nm.

    • Calculate the average DAR based on the peak areas of the different drug-loaded species.

In Vitro Cytotoxicity Assay (MTT/XTT)

This assay determines the potency of the ADC in killing cancer cells.

  • Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Protocol Outline (MTT):

    • Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC for 72-120 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

ADC Internalization Assay (Flow Cytometry)

This assay quantifies the rate and extent of ADC internalization into target cells.

  • Principle: Uses a pH-sensitive dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes, or a quenching antibody to distinguish between surface-bound and internalized ADC.

  • Protocol Outline (pH-sensitive dye):

    • Label the ADC with a pH-sensitive dye.

    • Incubate target cells with the labeled ADC at 37°C for various time points. A 4°C control is used to measure surface binding without internalization.

    • Wash the cells to remove unbound ADC.

    • Analyze the cells by flow cytometry to measure the fluorescence intensity.

    • The increase in fluorescence over time corresponds to the amount of internalized ADC.

Lysosomal Degradation and Payload Release Assay

This assay confirms that the payload is released from the ADC within the lysosome.

  • Principle: The ADC is incubated with isolated lysosomes or lysosomal enzymes, and the release of the payload-linker-amino acid metabolite is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Protocol Outline:

    • Incubate the ADC with a preparation of isolated lysosomes at 37°C for different time points.

    • Stop the reaction and extract the small molecule components.

    • Analyze the samples by LC-MS to identify and quantify the released payload-linker-amino acid metabolite.

Logical Relationships and Therapeutic Implications

The stability of the non-cleavable linker is a key determinant of the ADC's therapeutic index.

Diagram: Linker Stability and Therapeutic Index

Linker_Stability High_Stability High Plasma Stability (Non-Cleavable Linker) Low_Premature_Release Low Premature Payload Release High_Stability->Low_Premature_Release Targeted_Release Targeted Payload Release (Lysosomal Degradation) High_Stability->Targeted_Release Reduced_Off_Target Reduced Off-Target Toxicity Low_Premature_Release->Reduced_Off_Target Wider_Window Wider Therapeutic Window Reduced_Off_Target->Wider_Window High_Efficacy High On-Target Efficacy Targeted_Release->High_Efficacy High_Efficacy->Wider_Window

Caption: The relationship between non-cleavable linker stability and the therapeutic index of an ADC.

A highly stable non-cleavable linker ensures that the ADC remains intact in the systemic circulation, leading to low premature payload release. This, in turn, reduces off-target toxicity to healthy tissues. The payload is only released in a targeted manner following internalization and lysosomal degradation within the cancer cells, ensuring high on-target efficacy. The combination of reduced toxicity and high efficacy results in a wider therapeutic window, which is a critical attribute for a successful ADC.

Conclusion

Non-cleavable linkers represent a robust and effective strategy in ADC design, offering enhanced plasma stability and a favorable safety profile. Their mechanism of action, which relies on the complete lysosomal degradation of the antibody for payload release, is a well-defined process that can be thoroughly characterized using a variety of in vitro and in vivo assays. A comprehensive understanding of this mechanism, supported by quantitative data and detailed experimental protocols as outlined in this guide, is essential for the rational design and development of the next generation of safe and effective antibody-drug conjugates for cancer therapy.

References

Technical Guide: Determining the Solubility of Ald-Ph-amido-PEG11-C2-NH2 in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of Ald-Ph-amido-PEG11-C2-NH2 in dimethyl sulfoxide (B87167) (DMSO). This compound is a bifunctional, non-cleavable linker containing an 11-unit polyethylene (B3416737) glycol (PEG) chain, commonly employed in the synthesis of Antibody-Drug Conjugates (ADCs). Understanding its solubility in DMSO is critical for the precise preparation of stock solutions used in bioconjugation, high-throughput screening, and various analytical procedures.

Data Presentation

Quantitative solubility data should be systematically recorded to allow for clear interpretation and comparison. The following table serves as a template for presenting the results obtained from the experimental protocols detailed in this guide.

Measurement Parameter Equilibrium Method Kinetic Method
Temperature 25°C (Room Temperature)25°C (Room Temperature)
Solubility (mg/mL) Data to be determinedData to be determined
Solubility (mM) Data to be determinedData to be determined

Note: The molecular weight of this compound is approximately 676.8 g/mol , which should be used for converting mg/mL to mM.

Experimental Protocols

Two primary methods are recommended for determining the solubility of this compound in DMSO: the Equilibrium Shake-Flask Method and the High-Throughput Kinetic Solubility Assay.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic solubility, representing the true saturation point of the compound in the solvent at equilibrium. It is considered the gold standard for solubility measurement.

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specified temperature after a sufficient equilibration period.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Glass vials with screw caps

  • Analytical balance

  • Thermostatic orbital shaker

  • Microcentrifuge

  • Syringe filters (0.22 µm, PTFE or similar chemically resistant membrane)

  • Calibrated micropipettes and sterile tips

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Charged Aerosol Detector (CAD)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid after equilibration is essential.

  • Solvent Addition: Add a precise, known volume of anhydrous DMSO to the vial.

  • Equilibration: Tightly seal the vial and place it in a thermostatic orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.[1][2]

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.[1]

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. For enhanced purity, filter the collected supernatant through a 0.22 µm syringe filter.[2]

  • Dilution: Accurately dilute the filtered supernatant with DMSO to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method. The benzaldehyde-phenyl group in the molecule allows for UV detection (typically around 254 nm). Alternatively, a CAD can be used as it does not require a chromophore.[3]

  • Calculation: Determine the concentration of the diluted sample against a standard curve. Calculate the original solubility in the DMSO supernatant by applying the dilution factor.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method provides a rapid assessment of solubility and is particularly useful in early-stage research and screening workflows. It measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate.[4][5]

Objective: To quickly determine the apparent solubility of this compound when prepared via dilution from a concentrated DMSO stock.

Materials:

  • This compound

  • Anhydrous DMSO

  • 96-well microplates (UV-transparent if using a spectrophotometric method)

  • Multichannel pipettes

  • Plate reader with nephelometry (light scattering) or UV-Vis spectrophotometry capabilities

  • Plate sealer

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mM). Ensure the compound is fully dissolved, using gentle vortexing if necessary.[6]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with fresh DMSO to create a range of concentrations.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[4]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. A sharp increase in signal indicates the formation of a precipitate.[4]

    • Visual Inspection: Manually inspect the plate against a dark background for any signs of cloudiness or solid particles.

    • UV Spectrophotometry: Measure the absorbance in each well. While less direct for precipitation, a drop in the expected linear absorbance trend can indicate insolubility.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that remains a clear, precipitate-free solution.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Equilibrium_Solubility_Workflow Equilibrium Solubility Determination Workflow A Add excess this compound to a vial B Add known volume of anhydrous DMSO A->B C Equilibrate for 24-48h at constant temperature (e.g., 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Collect and filter supernatant (0.22 µm) D->E F Prepare accurate dilution of the supernatant E->F G Quantify concentration via HPLC-UV or CAD F->G H Calculate Solubility (mg/mL or mM) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic_Solubility_Workflow High-Throughput Kinetic Solubility Workflow A Prepare high-concentration stock solution in DMSO (e.g., 100 mM) B Perform serial dilutions in DMSO within a 96-well plate A->B C Incubate plate for 1-2h at constant temperature B->C D Measure for precipitation (Nephelometry / Visual) C->D E Identify highest concentration without precipitate D->E F Report as Kinetic Solubility Limit E->F

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

References

Purity and Characterization of Ald-Ph-amido-PEG11-C2-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and characterization of Ald-Ph-amido-PEG11-C2-NH2, a heterobifunctional linker critical in the development of Antibody-Drug Conjugates (ADCs). This non-cleavable linker, featuring a terminal aldehyde for conjugation to a payload and a primary amine for attachment to an antibody, possesses a discrete polyethylene (B3416737) glycol (PEG) chain of 11 ethylene (B1197577) oxide units. The precise control of its purity and structural integrity is paramount to ensuring the efficacy, safety, and batch-to-batch consistency of the resulting ADC.

Compound Identification and Specifications

This compound is a well-defined chemical entity with the following key identifiers and typical quality specifications as reported by various suppliers.

ParameterValue
Chemical Name This compound
CAS Number 1337889-01-6[1]
Molecular Formula C32H56N2O13[1]
Molecular Weight 676.8 g/mol [1]
Purity Specification >96% to ≥98%[1][2]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water

Analytical Characterization Methodologies

A suite of analytical techniques is employed to confirm the identity, purity, and stability of this compound. The following sections detail the experimental protocols for the key characterization methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and quantifying any impurities. A reversed-phase HPLC (RP-HPLC) method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm (to detect the phenyl ring).

  • Injection Volume: 10 µL.

  • Sample Preparation: The compound is dissolved in a suitable solvent, such as a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL.

The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. It provides information on the chemical environment of the hydrogen atoms within the molecule.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent.

  • Data Acquisition: Standard ¹H NMR pulse sequence.

  • Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts and integrations of the protons corresponding to the aldehyde, phenyl, PEG, and amine functionalities. The integration of the PEG methylene (B1212753) protons relative to the aromatic or aldehyde protons can confirm the length of the PEG chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound, providing definitive confirmation of its identity. Electrospray ionization (ESI) is a commonly used ionization technique for this type of molecule.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • Sample Infusion: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer.

  • Data Analysis: The mass spectrum is analyzed for the peak corresponding to the calculated molecular weight of the compound (676.8 g/mol ). The presence of the [M+H]⁺ ion at m/z 677.8 confirms the identity of the molecule. High-resolution mass spectrometry can provide a more precise mass measurement, further confirming the elemental composition.

Potential Impurities

Understanding the potential impurities is crucial for quality control. Impurities in this compound can arise from the starting materials or as byproducts of the synthesis process. Common potential impurities include:

  • PEG Homologues: PEGs with a different number of ethylene glycol units (e.g., PEG10, PEG12). These can be detected by mass spectrometry as ions with mass differences of 44 Da (the mass of an ethylene glycol unit).

  • Unreacted Starting Materials: Residual amounts of the starting PEG-amine or the aldehyde-containing phenyl precursor.

  • Side-Reaction Products: Byproducts from incomplete or alternative reaction pathways during the amidation step.

  • Oxidation Products: The aldehyde functionality can be susceptible to oxidation to a carboxylic acid, particularly during storage.

Experimental and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization & Quality Control start Starting Materials (PEG11-diamine, Aldehyde-Ph-COOH) coupling Amide Coupling Reaction start->coupling purification Purification (e.g., Chromatography) coupling->purification hplc Purity Assessment (HPLC) purification->hplc Purity >96-98%? nmr Structural Confirmation (¹H NMR) hplc->nmr ms Identity Confirmation (MS) hplc->ms final_product Final Product: This compound nmr->final_product ms->final_product

Caption: Workflow for Synthesis and Characterization.

Signaling Pathway and Logical Relationships in ADC Development

The successful application of this compound is part of a larger, logical framework in the design and development of an Antibody-Drug Conjugate. The following diagram illustrates the key relationships.

G cluster_components ADC Components cluster_conjugation Conjugation Chemistry cluster_adc Resulting ADC cluster_moa Mechanism of Action antibody Monoclonal Antibody (Target Specificity) conjugation Conjugation Reaction antibody->conjugation linker This compound (Linker) linker->conjugation payload Cytotoxic Payload (Potency) payload->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc binding ADC Binds to Target Antigen on Cancer Cell adc->binding internalization Internalization binding->internalization degradation Lysosomal Degradation internalization->degradation release Payload Release & Action degradation->release

Caption: ADC Development and Mechanism of Action.

References

An In-depth Technical Guide to Ald-Ph-amido-PEG11-C2-NH2 for Research Use Only

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG11-C2-NH2 is a heterobifunctional linker molecule designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, potential applications, and generalized protocols for its use in research settings. This molecule is intended for research use only and is not for use in humans or animals as a drug, medical device, or diagnostic tool.[1]

This linker features two distinct reactive functional groups at either end of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The benzaldehyde (B42025) group allows for the formation of a stable bond with amine-containing molecules, such as antibodies, while the terminal primary amine enables conjugation to a second molecule of interest, typically a cytotoxic payload for ADCs or a ligand for an E3 ubiquitin ligase in the context of PROTACs. The PEG spacer enhances solubility and can influence the pharmacokinetic properties of the resulting conjugate.

Core Properties and Specifications

A summary of the key quantitative and qualitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C32H56N2O13[1]
Molecular Weight 676.8 g/mol [1]
CAS Number 1337889-01-6[1]
Purity Typically >96%[1]
Appearance Solid or semi-solid
Solubility Soluble in DMSO, DMF
Reactive Groups Aldehyde (Ald), Primary Amine (NH2)
Spacer Arm 11-unit Polyethylene Glycol (PEG11)
Cleavability Non-cleavable[2]

Applications in Drug Development

The unique structure of this compound makes it a versatile tool for creating complex biomolecules.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific tumor antigen. The benzaldehyde group can be reacted with lysine (B10760008) residues on the antibody surface, while the amine group can be conjugated to the drug molecule. The non-cleavable nature of the linker ensures that the drug remains attached to the antibody until the ADC is internalized by the target cancer cell and degraded in the lysosome, releasing the active payload.[2]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can serve as the central linker connecting a protein-of-interest (POI) binding ligand to an E3 ligase ligand. The length and flexibility of the PEG11 chain can be critical for optimizing the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1]

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of an ADC. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Conjugation of this compound to a Small Molecule Payload

This protocol describes the conjugation of the linker to a carboxylic acid-containing payload via the linker's primary amine.

Materials:

  • This compound

  • Carboxylic acid-functionalized payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • HPLC system for purification

Procedure:

  • Dissolve the carboxylic acid-functionalized payload, DCC, and NHS in anhydrous DMF in a 1:1.1:1.2 molar ratio.

  • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • Add this compound (1 equivalent) and a catalytic amount of TEA or DIPEA to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the resulting aldehyde-functionalized payload-linker conjugate by reverse-phase HPLC.

  • Characterize the product by mass spectrometry and NMR.

Protocol 2: Conjugation of the Aldehyde-Functionalized Payload-Linker to an Antibody

This protocol describes the conjugation of the purified payload-linker construct to a monoclonal antibody via reductive amination.

Materials:

  • Aldehyde-functionalized payload-linker conjugate

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL.

  • Add the aldehyde-functionalized payload-linker conjugate to the antibody solution at a molar ratio of 5-10 fold excess of the linker.

  • Incubate the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.

  • Add sodium cyanoborohydride to a final concentration of 20-50 mM.

  • Allow the reaction to proceed at 4°C for 16-24 hours.

  • Purify the resulting ADC by size-exclusion chromatography to remove excess linker-payload and other reagents.

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis

The following diagram illustrates the general workflow for synthesizing an Antibody-Drug Conjugate using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification & Analysis Payload Payload (with COOH) Activated_Payload Activated Payload (NHS-ester) Payload->Activated_Payload DCC, NHS Linker This compound Payload_Linker Aldehyde-Functionalized Payload-Linker Linker->Payload_Linker Activated_Payload->Payload_Linker Amide Bond Formation ADC_Intermediate Schiff Base Intermediate Payload_Linker->ADC_Intermediate Antibody Antibody (mAb) Antibody->ADC_Intermediate Final_ADC Antibody-Drug Conjugate (ADC) ADC_Intermediate->Final_ADC Reductive Amination (NaBH3CN) Purification Purification (SEC) Final_ADC->Purification Analysis Characterization (DAR) Purification->Analysis

Caption: General workflow for the synthesis of an ADC.

Conceptual Signaling Pathway for ADC Action

This diagram illustrates the conceptual mechanism of action for an ADC developed with a non-cleavable linker like this compound.

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Safety and Handling

As with any laboratory chemical, this compound should be handled with care. While a specific safety data sheet (SDS) for this exact compound is not widely available, general precautions for similar amine and aldehyde-containing PEG linkers should be followed. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, temperatures of -20°C are recommended.

Conclusion

This compound is a valuable tool for researchers in the fields of oncology, immunology, and drug discovery. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the rational design and synthesis of next-generation therapeutics like ADCs and PROTACs. The protocols and diagrams provided in this guide offer a foundational understanding for the application of this versatile linker in a research context. It is imperative that researchers further optimize these generalized methods for their specific molecular constructs and experimental systems.

References

The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This powerful synergy allows for the selective delivery of potent payloads to tumor cells, minimizing systemic toxicity and widening the therapeutic window. The design and construction of a successful ADC is a multifactorial undertaking, requiring a deep understanding of the intricate interplay between its three core components: the antibody, the linker, and the cytotoxic payload. This technical guide provides an in-depth exploration of the fundamental principles governing ADC design, offering insights into the critical considerations and experimental methodologies that underpin the development of these next-generation therapeutics.

Core Components and Design Considerations

The efficacy and safety of an ADC are critically dependent on the careful selection and optimization of its constituent parts. Each component plays a distinct yet interconnected role in the overall performance of the conjugate.

The Antibody: The Guiding Missile

The monoclonal antibody (mAb) serves as the targeting moiety, responsible for recognizing and binding to a specific tumor-associated antigen (TAA).[1] The ideal antibody for an ADC possesses several key characteristics:

  • High Target Specificity: The mAb must exhibit high specificity for a TAA that is abundantly expressed on the surface of cancer cells with limited or no expression on healthy tissues.[2] This ensures that the cytotoxic payload is delivered preferentially to the tumor, sparing normal cells from off-target toxicity.

  • Efficient Internalization: Upon binding to its target antigen, the ADC-antigen complex must be rapidly and efficiently internalized by the cancer cell, typically through receptor-mediated endocytosis.[1][3] This process sequesters the ADC within the cell, allowing for the subsequent release of the payload.

  • Favorable Pharmacokinetics: The antibody should have a long circulating half-life to maximize its opportunity to reach the tumor site.[4] Humanized or fully human antibodies are generally preferred to minimize immunogenicity.[5]

  • Retention of Effector Functions: In some cases, the antibody's intrinsic effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), can contribute to the overall anti-tumor activity of the ADC.[6]

The Linker: The Crucial Bridge

The linker is the chemical bridge that connects the cytotoxic payload to the antibody. Its properties are paramount to the stability and conditional activation of the ADC.[7] Linkers must be stable enough to prevent premature payload release in systemic circulation, which could lead to off-target toxicity, yet be labile enough to efficiently release the payload once the ADC has reached its target.[7][8] Linkers are broadly classified into two categories:

  • Cleavable Linkers: These linkers are designed to be cleaved by specific triggers present in the tumor microenvironment or within the cancer cell.[9] This includes:

    • Acid-Labile Linkers (e.g., Hydrazones): These linkers are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.0-5.0) but are relatively stable at physiological pH (~7.4).[10]

    • Protease-Sensitive Linkers (e.g., Valine-Citrulline): These linkers are cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[9]

    • Glutathione-Sensitive Linkers (e.g., Disulfides): These linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[9]

  • Non-Cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), do not have a specific cleavage site.[9] The payload is released upon the complete degradation of the antibody backbone within the lysosome.[9] This generally results in higher plasma stability and a reduced "bystander effect," where the released payload can kill neighboring antigen-negative cells.[9]

The Payload: The Potent Warhead

The payload is the cytotoxic component of the ADC, responsible for inducing cancer cell death. Ideal payloads are highly potent, often with sub-nanomolar to picomolar IC50 values, as only a small amount of the ADC may reach the tumor.[11] The mechanism of action of the payload is a primary determinant of the ADC's efficacy.[11] Common classes of payloads include:

  • Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

  • DNA-Damaging Agents: These compounds, including calicheamicins, duocarmycins, and pyrrolobenzodiazepines (PBDs), cause DNA damage that triggers programmed cell death.[8]

The choice of payload also influences the "bystander effect." Membrane-permeable payloads like MMAE can diffuse out of the target cell and kill adjacent cancer cells that may not express the target antigen, which is advantageous in heterogeneous tumors.[11]

Quantitative Data in ADC Design

The optimization of an ADC requires the careful consideration of quantitative parameters that influence its performance. The following tables summarize key data for linker stability and payload potency.

Table 1: Comparative In Vivo Stability of Common ADC Linkers

Linker TypeCleavage MechanismRepresentative Half-Life in Human PlasmaKey Characteristics
Hydrazone Acid-Labile (pH-sensitive)~2 days[10]Early generation linker, prone to instability in circulation.
Disulfide Glutathione-SensitiveVariable, can be improved with steric hindranceSusceptible to exchange with circulating thiols.
Valine-Citrulline Protease-Sensitive (Cathepsin B)>7 days[10]High stability in plasma, efficient cleavage in lysosomes.
Silyl Ether Acid-Labile (pH-sensitive)>7 days[9]Improved stability over traditional acid-cleavable linkers.
Thioether (Non-cleavable) Antibody DegradationGenerally the most stable[4][9]High plasma stability, payload released as an amino acid conjugate.

Note: Half-life values are representative and can be influenced by the specific antibody, payload, and conjugation site.

Table 2: Comparative In Vitro Cytotoxicity of Common ADC Payloads

Payload ClassExample PayloadMechanism of ActionRepresentative IC50 Range (pM)
Auristatins MMAEMicrotubule Inhibition1-100[11][12]
MMAFMicrotubule Inhibition10-500[13]
Maytansinoids DM1Microtubule Inhibition10-1000[14]
Ansamitocin P3Microtubule InhibitionSub-nanomolar to picomolar[11]
Calicheamicins OzogamicinDNA Double-Strand Breaks0.1-10
PBD Dimers TesirineDNA Cross-linking1-50

Note: IC50 values are highly dependent on the cell line, target antigen expression, and the specific ADC construct.

Experimental Protocols for ADC Characterization

Rigorous analytical and functional characterization is essential throughout the ADC development process. The following sections provide detailed methodologies for key experiments.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.

Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on differences in their hydrophobicity. The addition of a hydrophobic payload increases the hydrophobicity of the antibody, leading to stronger retention on the HIC column. Species with higher DARs are more hydrophobic and elute later.[15]

Methodology:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1-2 mg/mL in Mobile Phase A (high salt buffer).[5] For example, 1M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[5]

  • Instrumentation:

    • An HPLC or UHPLC system equipped with a UV detector and a HIC column (e.g., Protein-Pak Hi Res HIC).[5]

  • Chromatographic Conditions:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0, with 5% isopropanol).[16]

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 10-25% isopropanol).[16]

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 10-20 minutes).[5][16]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: 25-30 °C.[16]

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8 for cysteine-linked ADCs).[5]

    • Calculate the percentage of the total peak area for each species.

    • The average DAR is calculated as a weighted average: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100[15]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, which is a measure of its potency in killing cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[17]

Methodology:

  • Cell Seeding:

    • Seed the target cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.[18][19]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to adhere.[20]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells (vehicle control) and cells treated with a non-targeting isotype control ADC.[21]

  • Incubation:

    • Incubate the plate for a period of 72 to 144 hours at 37°C in a 5% CO2 incubator. The incubation time depends on the payload's mechanism of action.[18][19]

  • MTT Addition and Formazan Solubilization:

    • Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[17][22]

    • Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][22]

    • Agitate the plate on an orbital shaker for 15 minutes.[20]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[19]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a four-parameter logistic regression model.[21]

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the ADC, and tumor growth is monitored over time to assess the efficacy of the treatment.

Methodology:

  • Cell Line and Animal Model Selection:

    • Choose a human cancer cell line that expresses the target antigen.

    • Use immunocompromised mice (e.g., athymic nude or SCID mice, 6-8 weeks old).[21]

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), sometimes mixed with Matrigel.[21]

    • Inject a specific number of cells (e.g., 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.[21]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.[21]

    • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, isotype control ADC).[21]

  • Dosing:

    • Administer the ADC and control agents intravenously (IV) via the tail vein at the specified dose and schedule (e.g., a single dose or weekly for 3-4 weeks).[21]

  • Endpoints and Data Analysis:

    • Primary Endpoint: Tumor growth inhibition (TGI). Monitor tumor volume and body weight for the duration of the study (e.g., 28-60 days).[21]

    • Secondary Endpoints: Record complete and partial tumor regressions.

    • Plot the mean tumor volume ± SEM over time for each group.

    • Calculate the percent TGI and perform statistical analysis (e.g., ANOVA).[21]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and workflows in ADC design and development.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Nucleus Nucleus Payload->Nucleus 5a. DNA Damage Microtubules Microtubules Payload->Microtubules 5b. Microtubule Disruption Apoptosis Apoptosis Nucleus->Apoptosis 6. Cell Death Microtubules->Apoptosis

Caption: Generalized mechanism of action of an antibody-drug conjugate.

ADC_Development_Workflow cluster_discovery Discovery & Design cluster_conjugation Conjugation & Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target_ID Target Identification & Validation Ab_Generation Antibody Generation & Screening Target_ID->Ab_Generation Payload_Linker Payload & Linker Selection Ab_Generation->Payload_Linker Conjugation ADC Conjugation Payload_Linker->Conjugation Purification Purification Conjugation->Purification Characterization Analytical Characterization (e.g., DAR by HIC) Purification->Characterization In_Vitro In Vitro Assays (Cytotoxicity, Stability) Characterization->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Caption: A typical workflow for antibody-drug conjugate development.

DAR_Analysis_Workflow cluster_prep Sample Preparation cluster_hic HIC-HPLC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Buffer ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Apply Salt Gradient Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks (DAR0, DAR2, etc.) Chromatogram->Integration Calculation Calculate Average DAR Integration->Calculation

Caption: Experimental workflow for DAR analysis by HIC-HPLC.

References

introduction to non-cleavable ADC linker technology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Non-Cleavable ADC Linker Technology

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1] The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC.[2][3] This technical guide provides a comprehensive overview of non-cleavable linker technology, a key strategy in modern ADC design.

Non-cleavable linkers are characterized by their high stability in systemic circulation, only releasing the cytotoxic payload after the entire ADC has been internalized by the target cancer cell and the antibody component has been degraded within the lysosome.[4][5] This mechanism of action offers distinct advantages in terms of safety and therapeutic window compared to their cleavable counterparts.[1][6]

Mechanism of Action of Non-Cleavable Linkers

The journey of an ADC with a non-cleavable linker from administration to cell killing is a multi-step process that relies on the specific biology of the target cancer cell.

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the stable non-cleavable linker preventing premature release of the cytotoxic payload.[7] The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through a process called endocytosis.[7]

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle within the cell that contains a variety of degradative enzymes.[5][7]

  • Antibody Degradation and Payload Release: Inside the lysosome, the antibody component of the ADC is completely degraded by proteases.[1][4] This degradation process liberates the cytotoxic payload, which is still attached to the linker and an amino acid residue from the antibody.[5]

  • Cytotoxic Action: The released payload-linker-amino acid complex then exerts its cell-killing effect, typically by interfering with critical cellular processes such as DNA replication or microtubule assembly.[]

A key characteristic of non-cleavable linkers is that the released cytotoxic payload remains attached to the linker and an amino acid. This resulting complex is often charged and less membrane-permeable, which can limit its ability to diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect".[2][9] While this can be a limitation in treating heterogeneous tumors, it also contributes to the improved safety profile of ADCs with non-cleavable linkers by reducing off-target toxicity.[5][6]

Signaling Pathway of ADC Internalization and Processing

cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Receptor ADC-Antigen Complex Antigen->Receptor Complex Formation Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload-Linker- Amino Acid Complex Lysosome->Payload Antibody Degradation Cytotoxicity Cytotoxicity Payload->Cytotoxicity Cellular Action

Caption: Signaling pathway of non-cleavable ADC internalization and payload release.

Types of Non-Cleavable Linkers

The two primary types of non-cleavable linkers used in ADC development are based on thioether and maleimidocaproyl (MC) chemistry.[4][10]

  • Thioether Linkers: These are formed by the reaction of a thiol group (often from a cysteine residue on the antibody) with a maleimide (B117702) group on the linker. A prominent example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker used in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[4][10] The cyclohexane (B81311) ring in the SMCC linker provides steric hindrance, which helps to reduce the hydrolysis of the thioether bond, thereby increasing its stability in circulation.[7]

  • Maleimidocaproyl (MC) Linkers: This type of linker is also based on maleimide chemistry and is another common choice for constructing non-cleavable ADCs.[6]

Quantitative Data on ADC Performance

The stability and efficacy of ADCs are critical parameters evaluated during development. The following tables summarize key quantitative data for ADCs utilizing non-cleavable linkers.

Linker TypeADC ExampleIn Vitro Stability (Plasma)In Vivo Efficacy ModelKey FindingsReference
Thioether (SMCC) Ado-trastuzumab emtansine (T-DM1)High stability, minimal premature payload releaseHER2-positive breast cancer xenograftsDemonstrated significant anti-tumor activity and improved therapeutic window compared to cleavable counterparts in certain models.[4][4]
Non-cleavable Trastuzumab-mc-DM1Generally higher plasma stability than many cleavable linkers.[7]JIMT-1 Breast CancerShowed superior efficacy compared to conjugates with a lower drug-to-antibody ratio.[11][11]
ParameterCleavable LinkersNon-Cleavable Linkers
Plasma Stability Variable, can be prone to premature cleavage.Generally higher, leading to a longer half-life.[7]
Payload Release Mechanism Enzymatic cleavage, pH sensitivity, or reduction.[4][12]Proteolytic degradation of the antibody in the lysosome.[4][5]
Bystander Effect Often significant, as the released payload can diffuse to neighboring cells.[2]Limited, as the released payload-linker complex has poor membrane permeability.[9]
Off-Target Toxicity Potentially higher due to premature payload release.[6]Generally lower due to enhanced stability.[6]
Therapeutic Window Can be narrower.Potentially wider.[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for the preclinical evaluation of ADCs with non-cleavable linkers.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target cancer cells.

Methodology:

  • Cell Culture: Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.

  • ADC Treatment: Plate cells in 96-well plates and treat with serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload.

  • Incubation: Incubate the cells for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound to determine its potency.

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[11]

Methodology:

  • Tumor Implantation: Implant human cancer cells (xenograft) subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).[11]

  • ADC Administration: Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.[11]

  • Tumor Measurement: Measure tumor volume and body weight of the mice regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups to assess the in vivo efficacy of the ADC.

Experimental Workflow for ADC Evaluation

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization Cytotoxicity Cytotoxicity Assay Xenograft Xenograft Model Efficacy Cytotoxicity->Xenograft Stability Plasma Stability Assay Stability->Xenograft PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Xenograft->PK_PD Toxicity Toxicology Studies Toxicity->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt

Caption: General experimental workflow for the preclinical evaluation of ADCs.

Conclusion

Non-cleavable linkers represent a mature and highly effective technology in the field of antibody-drug conjugates. Their hallmark is exceptional stability in circulation, which translates to a favorable safety profile and a potentially wider therapeutic window. While the lack of a significant bystander effect may limit their application in certain tumor types, their reliance on lysosomal degradation for payload release ensures highly targeted and specific cancer cell killing. The continued development and optimization of non-cleavable linker technology, alongside careful selection of the antibody and payload, will undoubtedly lead to the next generation of innovative and effective ADC therapies.

References

chemical properties of polyethylene glycol linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Polyethylene (B3416737) Glycol Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−)n.[1][2] In bioconjugation, drug delivery, and pharmaceutical sciences, PEG linkers serve as flexible, biocompatible spacers to connect two or more molecular entities, such as a protein to a small molecule drug or a nanoparticle to a targeting ligand.[3] The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3][4]

The utility of PEG linkers is derived from their unique physicochemical properties, including high water solubility, low immunogenicity, conformational flexibility, and biocompatibility.[3] These characteristics are instrumental in developing advanced therapeutics like Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and nanoparticle-based drug delivery systems, where they enhance solubility, stability, and circulation half-life.[3][5][6]

Core Chemical and Physical Properties

The functional advantages of PEG linkers are a direct result of their inherent chemical and physical characteristics.

Structure and Architecture

PEG linkers can be synthesized in various architectures to meet the specific needs of an application.[1]

  • Linear PEGs: Consist of a single, straight chain of ethylene glycol units.[1] They can be functionalized at one or both ends.

  • Branched PEGs: Feature multiple PEG arms radiating from a central core.[1] This structure increases the hydrodynamic volume and provides a superior "stealth" effect, enhancing shielding from proteolytic enzymes and the immune system.[1][7]

  • Homobifunctional PEGs: Possess identical reactive groups at both ends, making them suitable for crosslinking applications.[1]

  • Heterobifunctional PEGs: Have different reactive groups at each terminus, allowing for the sequential and site-specific conjugation of two distinct molecules.[1]

Furthermore, PEG linkers can be polydisperse , containing a mixture of polymers with a range of molecular weights, or monodisperse (discrete), where every molecule has a precisely defined number of ethylene glycol units and thus a specific molecular weight.[5][8] Monodisperse PEGs are critical for applications requiring high purity and batch-to-batch consistency, as they reduce the risk of immunogenicity.[1][9]

cluster_0 Basic Unit cluster_3 Dispersity unit -(CH₂CH₂O)- linear Linear PEG HO-(PEG)n-OH unit->linear branched Branched PEG Core-(PEG)n-OH      |   (PEG)n-OH homo Homobifunctional X-(PEG)n-X linear->homo hetero Heterobifunctional X-(PEG)n-Y linear->hetero poly Polydisperse (Range of MW) linear->poly mono Monodisperse (Precise MW) linear->mono

Diagram 1: Core architectures and classifications of PEG linkers.
Solubility and Hydrophilicity

The repeating ethylene oxide units in PEG form hydrogen bonds with water, making it highly soluble in aqueous environments and many organic solvents.[2][10] This hydrophilicity is a primary advantage of PEGylation. When conjugated to hydrophobic drugs or proteins, PEG linkers can significantly increase the overall solubility of the conjugate, mitigating aggregation and improving stability.[6][11] This is particularly crucial in the development of ADCs, where hydrophobic payloads can otherwise lead to aggregation and compromise safety and efficacy.[6][9]

Biocompatibility and Immunogenicity

PEG is generally considered non-toxic and biocompatible, with approval for numerous biomedical applications.[2][12] The process of PEGylation is a well-established strategy for reducing the immunogenicity of therapeutic proteins.[4][9] The flexible, hydrophilic PEG chains create a "stealth" shield around the conjugated molecule, masking immunogenic epitopes and reducing recognition by the immune system.[2][13] This shielding effect can decrease both innate and adaptive immune responses, prolong circulation time, and lower the risk of adverse immune reactions.[13][14] However, it is now understood that PEG is not immunologically inert, and pre-existing anti-PEG antibodies have been documented in a portion of the population, which can affect the efficacy of PEGylated therapeutics.[2][13]

Flexibility and Steric Hindrance

The C-O-C bonds in the PEG backbone can rotate freely, giving the chain significant conformational flexibility.[2][15] This property allows PEG to act as an effective spacer, separating two conjugated molecules to minimize steric hindrance between them.[7] However, the PEG chain itself can exert steric hindrance effects. A long PEG chain can physically block the reactive groups on a biomolecule or linker, impeding conjugation.[16] Post-conjugation, it can also sterically shield the active site of a protein or the binding domain of an antibody, potentially reducing its biological activity.[16][17] The length and architecture (linear vs. branched) of the PEG linker must therefore be carefully optimized to balance the benefits of spacing with the potential for negative steric effects.[16][18]

Chemical Reactivity and Functionalization

PEG linkers can be functionalized with a wide array of reactive groups at their termini to enable covalent attachment to biomolecules. The choice of functional group is dictated by the target functional group on the biomolecule (e.g., amine, thiol) and the desired reaction chemistry.[1]

Functional GroupTarget on BiomoleculeResulting LinkageOptimal pHReaction Efficiency
N-Hydroxysuccinimide (NHS) Ester Primary Amine (-NH₂)Amide7.0 - 8.5High[1]
Maleimide Thiol / Sulfhydryl (-SH)Thioether6.5 - 7.5Very High[1]
Alkyne / Azide (B81097) Azide / AlkyneTriazole (Click Chemistry)N/A (Cu-catalyzed or strain-promoted)Very High[1]
Aldehyde Amine (-NH₂) / HydrazideImine (Schiff Base), then reducible to stable amine~5.0 (for N-terminal)High[10]
Hydrazide Aldehyde / KetoneHydrazone4.5 - 5.5High[19]
DBCO (Dibenzocyclooctyne) Azide (-N₃)Triazole (Strain-Promoted "Copper-Free" Click Chemistry)N/AVery High[19]

Experimental Protocols

Rigorous characterization is essential to ensure the quality, purity, and performance of PEG linkers and their conjugates.

Protocol: Synthesis of a Heterobifunctional PEG Linker (NH₂-PEG-NHS)

This protocol outlines a general procedure for converting a PEG-diol into an amine-functionalized PEG with an NHS ester end group, a common linker for bioconjugation.

  • Monotosylation of PEG-diol:

    • Dissolve PEG-diol (1 equivalent) in a mixture of dichloromethane (B109758) (DCM) and pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) dropwise.

    • Stir the reaction at 0°C for 2 hours, then at room temperature for 16 hours.

    • Wash the mixture with dilute HCl, then saturated sodium bicarbonate and brine. Dry the organic layer and concentrate under reduced pressure to obtain TsO-PEG-OH.[20]

  • Azidation:

    • Dissolve TsO-PEG-OH (1 equivalent) in anhydrous DMF.

    • Add sodium azide (NaN₃) (3-5 equivalents) and heat the reaction to 80-90°C for 12-24 hours.

    • After cooling, dilute with water and extract the product (N₃-PEG-OH) with DCM. Purify via silica (B1680970) gel chromatography.[20]

  • Staudinger Reduction to Amine:

    • Dissolve N₃-PEG-OH (1 equivalent) in a THF/water mixture.

    • Add triphenylphosphine (B44618) (PPh₃) (1.5 equivalents) and stir at room temperature for 12 hours.

    • Remove THF under reduced pressure and purify the resulting NH₂-PEG-OH.[20]

  • Activation with NHS Ester:

    • Dissolve NH₂-PEG-OH (1 equivalent) and N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) in anhydrous acetonitrile (B52724).

    • Add a base such as DIPEA (2 equivalents) and stir under an inert atmosphere at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or HPLC. Purify the final product, NH₂-PEG-NHS, using silica gel chromatography.[20]

Protocol: Characterization of a PEGylated Protein by Mass Spectrometry

This protocol describes a "bottom-up" proteomics approach to identify PEGylation sites and determine the degree of PEGylation.

  • Protein Digestion:

    • Denature the PEGylated protein in a buffer containing urea (B33335) or guanidinium (B1211019) HCl.

    • Reduce disulfide bonds using dithiothreitol (B142953) (DTT) at 56°C for 1 hour.

    • Alkylate free cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 45 minutes.

    • Perform a buffer exchange to remove urea and alkylating agents.

    • Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.[21]

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reversed-phase liquid chromatography (RP-HPLC) with a C18 column, using a gradient of acetonitrile in 0.1% formic acid.[21]

    • Analyze the eluting peptides using an electrospray ionization (ESI) mass spectrometer operating in data-dependent acquisition mode.[21]

  • Data Analysis:

    • Use specialized software to search the MS/MS spectra against the protein sequence.

    • Identify peptide fragments containing the PEG mass modification to pinpoint the exact amino acid residue(s) where PEG is attached.[21]

    • Quantify the relative abundance of PEGylated vs. non-PEGylated peptides to assess the degree of PEGylation.

cluster_0 Synthesis & Conjugation cluster_1 Purification synthesis Synthesize/ Obtain PEG Linker conjugation Conjugation Reaction (e.g., Maleimide-Thiol) synthesis->conjugation biomolecule Prepare Biomolecule (e.g., Antibody Reduction) biomolecule->conjugation purify Purify Conjugate (e.g., SEC, IEX) conjugation->purify hplc Purity & DAR (RP-HPLC, HIC) purify->hplc ms Identity & Site (Mass Spectrometry) purify->ms activity Functional Assay (e.g., ELISA, Cell Viability) purify->activity

Diagram 2: A generalized experimental workflow for bioconjugation.

Role of PEG Linkers in Drug Development

PEG linkers are central to the design of sophisticated drug delivery systems, particularly Antibody-Drug Conjugates.

Application in Antibody-Drug Conjugates (ADCs)

In an ADC, a linker tethers a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells.[] Many cytotoxic payloads are hydrophobic, and conjugating them to an antibody can induce aggregation, especially at a high drug-to-antibody ratio (DAR).[6] Incorporating a hydrophilic PEG linker offers several key advantages:

  • Enhanced Solubility: The PEG linker counteracts the hydrophobicity of the payload, improving the solubility and stability of the ADC, permitting higher DARs.[6][11]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life, allowing for greater tumor accumulation.[6][23]

  • Tunable Drug Release: PEG linkers can be designed to be stable (non-cleavable) or cleavable. Cleavable linkers are engineered to release the payload in response to specific triggers in the tumor microenvironment or inside the cell (e.g., low pH in lysosomes or specific enzymes like cathepsins).[4]

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular adc_circ ADC in Bloodstream (Linker is Stable) binding 1. ADC Binds to Tumor Cell Receptor adc_circ->binding internalization 2. Internalization (Endocytosis) binding->internalization lysosome 3. Trafficking to Lysosome internalization->lysosome release 4. Linker Cleavage (e.g., by low pH or enzymes) lysosome->release apoptosis 5. Payload Induces Cell Death (Apoptosis) release->apoptosis

Diagram 3: Mechanism of action for an ADC featuring a cleavable linker.

Conclusion

The chemical properties of polyethylene glycol linkers—including their hydrophilicity, biocompatibility, flexibility, and versatile reactivity—make them an indispensable tool in modern drug development.[4] By providing a means to precisely control the physicochemical characteristics of bioconjugates, PEG linkers enable the creation of more soluble, stable, and effective therapeutics. A thorough understanding of how linker architecture and length influence properties like steric hindrance and immunogenicity is critical for the rational design of next-generation drugs, from ADCs to nanoparticle-based medicines.

References

Methodological & Application

Application Notes and Protocols for Ald-Ph-amido-PEG11-C2-NH2 Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) linkers to antibodies is a critical strategy in the development of next-generation biotherapeutics, including antibody-drug conjugates (ADCs). The Ald-Ph-amido-PEG11-C2-NH2 is a non-cleavable, 11-unit PEG linker designed for this purpose.[1][2][3] Its heterobifunctional nature, featuring an aldehyde group on one end and an amine group on the other, allows for a versatile and controlled conjugation process. This document provides a detailed protocol for the conjugation of a pre-functionalized payload to an antibody using this linker via reductive amination.

PEGylation, the covalent attachment of PEG chains, offers several advantages, including improved solubility, stability, and an extended circulatory half-life of the antibody conjugate.[4][5] The specific chemistry of the linker dictates the conjugation strategy. The aldehyde group on the this compound linker can react with primary amines, such as the ε-amino group of lysine (B10760008) residues on the antibody surface, to form a Schiff base, which is then reduced to a stable secondary amine bond.[6]

Data Presentation

The success of an antibody conjugation reaction is evaluated based on several key parameters. The following table summarizes typical quantitative data for PEGylated antibody conjugates.

ParameterTypical ValueMethod of Determination
PEG Molecules per Antibody2 - 8MALDI Mass Spectrometry, SEC-HPLC[4][7]
Purity of Conjugate>90%Size-Exclusion Chromatography (SEC-HPLC)[4]
Antibody Recovery>85%UV-Vis Spectroscopy (A280)[4]
Aggregation<5%Size-Exclusion Chromatography (SEC-HPLC)

Note: These values are representative and can vary depending on the specific antibody, payload, and reaction conditions.

Experimental Protocols

This protocol describes the conjugation of a payload, first attached to the this compound linker, to an antibody via reductive amination.

Part 1: Conjugation of Payload to this compound Linker

This initial step involves the attachment of the desired payload (e.g., a small molecule drug) to the amine terminus of the linker. The specific chemistry for this step will depend on the functional groups available on the payload. A common approach is to use a payload that has been activated with an NHS ester to react with the amine group of the linker, forming a stable amide bond.

Materials:

  • This compound

  • NHS-activated payload

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[5]

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]

  • Purification column (e.g., C18 reverse-phase column)

Procedure:

  • Preparation of Linker and Payload:

    • Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10-20 mM.

    • Dissolve the NHS-activated payload in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • In a reaction vessel, add the linker solution to the payload solution at a slight molar excess of the linker (e.g., 1.2:1 linker to payload).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching the Reaction:

    • Add quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS-activated payload.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of Linker-Payload Conjugate:

    • Purify the resulting Ald-Ph-amido-PEG11-C2-Payload conjugate using reverse-phase HPLC to remove unreacted components.

    • Confirm the identity and purity of the product using LC-MS.

Part 2: Conjugation of Linker-Payload to Antibody

This part of the protocol details the reductive amination reaction between the aldehyde group of the linker-payload conjugate and the primary amines of the antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Purified Ald-Ph-amido-PEG11-C2-Payload conjugate.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) stock solution (e.g., 1 M in DMSO). Sodium cyanoborohydride is a common choice for reductive amination with proteins.[8]

  • Reaction Buffer: Borate buffer (e.g., 100 mM sodium borate, pH 8.5).[8]

  • Purification equipment: Size-Exclusion Chromatography (SEC) column or dialysis cassettes.[5]

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the reaction buffer (Borate buffer, pH 8.5) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Conjugation Reaction:

    • Add the purified linker-payload conjugate to the antibody solution. The molar ratio of linker-payload to antibody will determine the degree of labeling and should be optimized (a starting point could be a 10- to 20-fold molar excess of the linker-payload).[5]

    • Add the reducing agent to the reaction mixture. A final concentration of 20-50 mM is typical.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification of the Antibody Conjugate:

    • Remove unreacted linker-payload and reducing agent using Size-Exclusion Chromatography (SEC) or dialysis.[4] The SEC column should be equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization of the Antibody Conjugate:

    • Concentration: Determine the final concentration of the purified antibody conjugate using a UV-Vis spectrophotometer at 280 nm.[4]

    • Degree of Conjugation: Determine the average number of linker-payload molecules conjugated per antibody using MALDI-TOF mass spectrometry.[4]

    • Purity and Aggregation: Assess the purity and presence of aggregates using SEC-HPLC. The conjugated antibody will have a shorter retention time compared to the unconjugated antibody due to its larger size.[5]

Visualizations

G cluster_0 Part 1: Linker-Payload Synthesis cluster_1 Part 2: Antibody Conjugation Linker This compound Reaction1 Conjugation (Amide Bond Formation) Linker->Reaction1 Payload NHS-Activated Payload Payload->Reaction1 Purification1 Purification (RP-HPLC) Reaction1->Purification1 LinkerPayload Ald-Ph-amido-PEG11-C2-Payload Purification1->LinkerPayload Antibody Antibody Reaction2 Reductive Amination LinkerPayload->Reaction2 Antibody->Reaction2 Purification2 Purification (SEC) Reaction2->Purification2 FinalConjugate Antibody-Linker-Payload Conjugate Purification2->FinalConjugate Characterization Characterization (MS, SEC-HPLC) FinalConjugate->Characterization

Caption: Workflow for the two-step conjugation of a payload to an antibody.

G Antibody Antibody Lysine (-NH2) SchiffBase Schiff Base Intermediate (-N=CH-) Antibody->SchiffBase Linker Linker-Payload (-CHO) Linker->SchiffBase FinalBond Stable Secondary Amine Bond (-NH-CH2-) SchiffBase->FinalBond ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->FinalBond Reduction

Caption: The chemical pathway of reductive amination for antibody conjugation.

References

Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis Using Ald-Ph-amido-PEG11-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis, purification, and characterization of Antibody-Drug Conjugates (ADCs) utilizing the non-cleavable, bifunctional linker, Ald-Ph-amido-PEG11-C2-NH2. This linker features a phenyl-aldehyde group for conjugation to an amine-containing payload and a terminal primary amine for subsequent attachment to a monoclonal antibody (mAb).

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. The this compound is a heterobifunctional linker featuring a polyethylene (B3416737) glycol (PEG) spacer. The PEG moiety enhances hydrophilicity, which can improve solubility and stability of the final ADC. As a non-cleavable linker, the payload is released upon lysosomal degradation of the antibody, which can offer a stable linkage in circulation and potentially reduce off-target toxicity.[1][2][3][4]

This guide outlines a two-step conjugation strategy:

  • Drug-Linker Conjugate Synthesis: Covalent attachment of an amine-containing cytotoxic payload to the aldehyde group of the linker via reductive amination.

  • ADC Synthesis: Conjugation of the purified drug-linker construct to the monoclonal antibody via the linker's terminal amine group, targeting surface-exposed lysine (B10760008) residues.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-PEG-Amine)

This protocol describes the conjugation of an amine-containing cytotoxic payload to the this compound linker through reductive amination.

Materials:

  • This compound linker

  • Amine-containing cytotoxic payload (e.g., a derivative of Monomethyl Auristatin E - MMAE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)[5][6][7]

  • Glacial Acetic Acid

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Lyophilizer

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for characterization

Procedure:

  • Dissolution: Dissolve the this compound linker (1.2 equivalents) and the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF or DMSO.

  • Reaction Initiation: Add a catalytic amount of glacial acetic acid to the solution to facilitate imine formation.

  • Reduction: Add the reducing agent, such as Sodium Cyanoborohydride (2-3 equivalents), to the reaction mixture.

  • Incubation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.

  • Purification: Upon completion, purify the drug-linker conjugate using a semi-preparative RP-HPLC system.

  • Lyophilization: Lyophilize the collected fractions containing the pure product to obtain the drug-linker conjugate as a solid.

  • Characterization: Confirm the identity and purity of the final product by LC-MS.

Protocol 2: Synthesis of the Antibody-Drug Conjugate (ADC)

This protocol details the conjugation of the purified drug-linker conjugate to the monoclonal antibody by targeting lysine residues.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Purified Drug-Linker Conjugate (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Conjugation Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) system for purification

  • Hydrophobic Interaction Chromatography (HIC) system for characterization

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.

  • Activation of Antibody (Optional but recommended for controlled conjugation): While direct EDC/NHS coupling with the linker's amine is possible, a more controlled approach involves pre-activating the antibody's carboxyl groups. This method is illustrative. For direct lysine conjugation, proceed to step 3.

  • One-Step Lysine Conjugation:

    • To the antibody solution, add the purified drug-linker conjugate at a desired molar excess (e.g., 5- to 20-fold).

    • Add freshly prepared solutions of EDC and NHS (or Sulfo-NHS) to the reaction mixture to activate the antibody's carboxyl groups for reaction with the linker's amine.[8]

  • Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted reagents.

  • Purification: Purify the ADC from unconjugated drug-linker and other reagents using a SEC system equilibrated with a suitable formulation buffer (e.g., PBS).

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Data Presentation

Quantitative data from ADC synthesis should be summarized for clear comparison and quality control.

Table 1: Drug-Linker Conjugate Synthesis Summary

ParameterResult
Starting Payload Amount (mg)
Starting Linker Amount (mg)
Final Yield of Drug-Linker (mg)
Purity by RP-HPLC (%)
Observed Mass (LC-MS)
Theoretical Mass

Table 2: ADC Synthesis and Characterization Summary

ParameterADC Batch 1ADC Batch 2ADC Batch 3
Antibody Concentration (mg/mL)
Molar Ratio (Linker:Ab)
Average Drug-to-Antibody Ratio (DAR) by HIC
Monomer Purity by SEC (%)
Aggregates by SEC (%)
Free Drug-Linker Level (%)

Mandatory Visualizations

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Synthesis & Purification cluster_2 Characterization Payload Payload ReductiveAmination Reductive Amination Payload->ReductiveAmination Linker This compound Linker->ReductiveAmination PurifiedDrugLinker Purified Drug-Linker ReductiveAmination->PurifiedDrugLinker Conjugation Lysine Conjugation PurifiedDrugLinker->Conjugation Antibody Antibody Antibody->Conjugation CrudeADC Crude ADC Conjugation->CrudeADC Purification Purification (SEC) CrudeADC->Purification PurifiedADC Purified ADC Purification->PurifiedADC Characterization DAR (HIC) Purity (SEC) Aggregation (SEC) PurifiedADC->Characterization

Caption: Workflow for ADC synthesis, purification, and characterization.

Intracellular Trafficking of a Non-Cleavable ADC

ADC_Trafficking cluster_0 Extracellular Space cluster_1 Intracellular Compartments cluster_2 Mechanism of Action ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Early Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Payload-Linker-Amino Acid Release Degradation->PayloadRelease TargetInteraction Interaction with Intracellular Target (e.g., Tubulin) PayloadRelease->TargetInteraction Apoptosis Cell Death (Apoptosis) TargetInteraction->Apoptosis

Caption: Intracellular trafficking and mechanism of action of a non-cleavable ADC.

Detailed Methodologies for Key Experiments

Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of different drug-loaded species. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[9][10][11][12]

Materials:

  • HIC Column (e.g., Butyl-NPR)

  • HPLC System

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 6.8 with 20% Isopropanol)

  • Purified ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in a buffer compatible with the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Equilibrate the HIC column with the initial mobile phase composition (e.g., 100% Mobile Phase A).

    • Inject the ADC sample.

    • Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Unconjugated antibody will elute first, followed by ADCs with increasing DARs (DAR2, DAR4, etc.).

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the following formula: DAR = Σ(% Peak Area of each species × DAR of that species) / 100

Analysis of Purity and Aggregation by SEC

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius and is used to determine the purity of the ADC and quantify the percentage of high molecular weight species (aggregates).

Materials:

  • SEC Column

  • HPLC System

  • Mobile Phase: A buffer compatible with the ADC (e.g., PBS, pH 7.4)

  • Purified ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the ADC sample.

    • Elute with an isocratic flow of the mobile phase.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The main peak represents the monomeric ADC.

    • Earlier eluting peaks correspond to aggregates.

    • Later eluting peaks may represent fragments or unconjugated small molecules.

    • Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

This comprehensive guide provides the necessary protocols and background information to successfully synthesize and characterize ADCs using the this compound linker. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for developing safe and effective ADCs.

References

Application Notes and Protocols for Ald-Ph-amido-PEG11-C2-NH2 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-Ph-amido-PEG11-C2-NH2 is a heterobifunctional linker containing a phenyl-aldehyde group and an amine group, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. This linker is particularly valuable in bioconjugation and is frequently employed in the development of Antibody-Drug Conjugates (ADCs).[1] The aldehyde group provides a reactive handle for conjugation to amine-containing molecules, such as the lysine (B10760008) residues on antibodies or other proteins, through reductive amination. The terminal amine group can be used for subsequent conjugation to a payload molecule.

The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties by increasing the hydrodynamic radius, which in turn can lead to a longer plasma half-life.[2][3] The choice of linker is a critical aspect of ADC design, directly impacting the therapeutic index by influencing stability, pharmacokinetics, and payload delivery.[2][3]

Principle of Conjugation: Reductive Amination

The primary conjugation strategy for utilizing the aldehyde group of this compound is reductive amination . This two-step process involves the initial reaction of the aldehyde with a primary amine on a biomolecule to form a Schiff base (an imine). This intermediate is then reduced to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The reaction is typically performed in an aqueous buffer system at a slightly acidic to neutral pH. The pH is a critical parameter, as a lower pH (around 5.5-6.5) can favor the selective conjugation to the N-terminal α-amine of a protein over the ε-amines of lysine residues, due to the difference in their pKa values.

Experimental Protocols

Protocol 1: General Reductive Amination of a Protein with this compound

This protocol outlines a general procedure for the conjugation of the this compound linker to a protein, such as a monoclonal antibody (mAb).

Materials:

  • Protein (e.g., mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (or 100 mM sodium acetate, pH 5.5 for N-terminal selectivity)

  • Reducing Agent Stock Solution: 5 M Sodium Cyanoborohydride (NaBH₃CN) in 1 M NaOH (handle with caution in a fume hood)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into the chosen Conjugation Buffer to a final concentration of 5-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the reaction.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.

    • Gently mix the solution and allow the Schiff base formation to proceed for 1-2 hours at room temperature.

    • Add the reducing agent, sodium cyanoborohydride, to a final concentration of 20-50 mM.

    • Incubate the reaction mixture for 12-24 hours at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde groups.

    • Incubate for 1 hour at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and other small molecules by SEC using a column equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, purify the conjugate using TFF.

  • Characterization of the Conjugate:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Assess the degree of conjugation (Drug-to-Antibody Ratio, DAR, if a drug is attached to the amine end) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

    • Analyze the purity and aggregation state of the conjugate by SEC-HPLC.

    • Confirm the integrity of the protein using SDS-PAGE.

Data Presentation

The incorporation of PEG linkers can significantly impact the pharmacokinetic and cytotoxic properties of an ADC. The following table summarizes representative data on how PEG linker length can influence these parameters.

PEG Linker LengthADC ExampleIn Vitro Cytotoxicity (IC50, ng/mL)Plasma Half-Life (t½, hours)In Vivo Antitumor Efficacy (% Tumor Growth Inhibition)
Short (e.g., PEG4) ADC-A510060
Medium (e.g., PEG8) ADC-B1515085
Long (e.g., PEG12) ADC-C3020095
Very Long (e.g., PEG24) ADC-D5025090

Note: Data is synthesized from multiple sources for illustrative purposes and the actual values will vary depending on the specific antibody, payload, and tumor model.[2][4]

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_preparation Preparation cluster_conjugation Conjugation Steps cluster_purification_analysis Purification & Analysis Antibody Antibody in Amine-Free Buffer Step1 Step 1: Reductive Amination (Antibody + PEG Linker) Antibody->Step1 PEG_Linker This compound PEG_Linker->Step1 Payload Payload with Reactive Group Step2 Step 2: Payload Conjugation (to PEG Linker's Amine) Payload->Step2 Step1->Step2 Purification Purification (SEC / TFF) Step2->Purification Analysis Characterization (HIC, MS, SEC-HPLC) Purification->Analysis Final_ADC Purified ADC Analysis->Final_ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway Targeted by an ADC

ADC_Signaling_Pathway cluster_cell_surface Cell Surface cluster_internalization Internalization & Payload Release cluster_downstream_effects Downstream Cellular Effects ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Released Payload (e.g., MMAE) Lysosome->Payload Payload Release Microtubule Microtubule Disruption Payload->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Application Notes and Protocols for Ald-Ph-amido-PEG11-C2-NH2 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG11-C2-NH2 is a heterobifunctional, non-cleavable linker designed for the synthesis of advanced Antibody-Drug Conjugates (ADCs) in cancer research. This linker features a terminal benzaldehyde (B42025) group and a primary amine, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially leading to improved efficacy and reduced off-target toxicity.[1][2] The non-cleavable nature of the linker ensures that the cytotoxic payload is released only after the complete lysosomal degradation of the antibody, which can improve plasma stability and offer a better safety profile compared to some cleavable linkers.[3][4][5]

The linker's two distinct reactive groups, an aldehyde and an amine, allow for a controlled, two-step conjugation strategy. This enables the sequential attachment of a cytotoxic payload and a monoclonal antibody, minimizing the formation of undesirable byproducts and facilitating the creation of more homogeneous ADCs.

Principle of the Method

The use of this compound in ADC construction involves a two-step conjugation process. This sequential approach provides greater control over the synthesis compared to a one-pot reaction.

  • Payload Attachment: The primary amine of the linker can be acylated by a cytotoxic drug that has been functionalized with an activated ester (e.g., an N-hydroxysuccinimide [NHS] ester). This reaction forms a stable amide bond, covalently linking the drug to the PEG spacer.

  • Antibody Conjugation: The benzaldehyde group at the other end of the linker is then used for conjugation to the antibody. This is typically achieved through reductive amination, where the aldehyde reacts with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) on the antibody surface to form an initial imine bond, which is then reduced to a stable secondary amine by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

This strategic, two-step process allows for the purification of the linker-drug intermediate before the final conjugation to the antibody, leading to a more defined and well-characterized final ADC product.

Applications in Cancer Research

The primary application of this compound is in the development of targeted cancer therapies, specifically in the construction of ADCs.

  • Targeted Chemotherapy: By linking a highly potent cytotoxic agent to an antibody that specifically targets a tumor-associated antigen, the ADC can deliver the drug directly to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.

  • Overcoming Drug Resistance: ADCs can be effective against chemo-resistant tumors by delivering payloads that bypass traditional resistance mechanisms.

  • Improved Pharmacokinetics: The hydrophilic PEG11 spacer is designed to improve the solubility and stability of the ADC. This can lead to a longer circulation half-life, increased tumor accumulation, and a more favorable pharmacokinetic profile.[1][3][6]

Data Presentation

While specific data for ADCs using the this compound linker is not extensively published, the following tables present representative data from studies on non-cleavable, PEGylated ADCs to illustrate the expected performance characteristics.

Table 1: Comparative In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated ADCs

ConjugateTarget Cell LineIC50 (ng/mL)Fold Change in CytotoxicityReference
ZHER2-SMCC-MMAE (Non-PEGylated)SK-BR-3~5-[6]
ZHER2-PEG4k-MMAESK-BR-3~22.54.5-fold reduction[6]
ZHER2-PEG10k-MMAESK-BR-3~11022-fold reduction[6]

Note: This data is for affibody-drug conjugates and illustrates a common trade-off where longer PEG chains can sometimes reduce in vitro potency while improving in vivo performance.

Table 2: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated ADCs

ConjugateAnimal ModelHalf-life (t1/2)Fold Change in Half-lifeReference
ZHER2-SMCC-MMAE (Non-PEGylated)Rat~2 hours-[6]
ZHER2-PEG4k-MMAERat~5 hours2.5-fold increase[6]
ZHER2-PEG10k-MMAERat~22.4 hours11.2-fold increase[6]

Note: This data highlights the significant improvement in circulation half-life afforded by PEGylation.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using this compound.

Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate

This protocol outlines the sequential conjugation of a drug to the linker, followed by conjugation to an antibody.

Part A: Activation of Cytotoxic Drug and Conjugation to this compound

  • Drug Functionalization:

    • If the cytotoxic drug does not possess a reactive group for conjugation, it must first be functionalized. For drugs with a carboxylic acid, this can be achieved by converting it to an NHS ester.

    • Dissolve the carboxylic acid-containing drug in anhydrous DMF or DMSO.

    • Add N,N'-Disuccinimidyl carbonate (DSC) or a mixture of N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC or DCC) in a 1.2-fold molar excess.

    • Let the reaction proceed for 4-12 hours at room temperature. Monitor the reaction by TLC or LC-MS.

    • The resulting NHS-activated drug can be used directly or after purification.

  • Conjugation of Drug to Linker:

    • Dissolve the NHS-activated drug in anhydrous DMSO.

    • Dissolve this compound in DMSO and add it to the drug solution in a 1.5-fold molar excess.

    • Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to catalyze the reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the formation of the drug-linker conjugate by LC-MS.

    • Purify the drug-linker conjugate using reversed-phase HPLC. Lyophilize the pure fractions to obtain the purified product.

Part B: Conjugation of Drug-Linker to Antibody via Reductive Amination

  • Antibody Preparation:

    • Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL. The buffer should be free of primary amines (e.g., Tris or glycine). If necessary, perform a buffer exchange using a desalting column.

  • Reductive Amination Reaction:

    • Dissolve the purified drug-linker conjugate in a minimal amount of a water-miscible organic solvent like DMSO.

    • Add the drug-linker solution to the antibody solution. A 10- to 20-fold molar excess of the drug-linker is typically used.

    • Gently mix the solution and allow the initial imine formation to proceed for 1-2 hours at room temperature.

    • Prepare a fresh solution of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in PBS.

    • Add the reducing agent to the reaction mixture to a final concentration of approximately 20 mM.

    • Incubate the reaction overnight (12-16 hours) at 4°C with gentle agitation.

  • Purification of the ADC:

    • Remove the excess, unreacted drug-linker and reducing agent by size-exclusion chromatography (SEC) using a column equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, tangential flow filtration (TFF) or dialysis can be used for purification.

    • Collect the fractions containing the purified ADC, which will elute in the high molecular weight range.

Protocol 2: Characterization of the Purified ADC

This protocol describes the analytical methods to characterize the final ADC product.

  • Determination of Drug-to-Antibody Ratio (DAR):

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the DAR distribution. The ADC is separated based on the hydrophobicity imparted by the conjugated drug molecules.

      • Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., from high concentration of ammonium (B1175870) sulfate (B86663) to a low salt mobile phase).

      • The unconjugated antibody will elute first, followed by species with increasing DAR values (DAR=1, 2, 3, etc.).

      • Calculate the average DAR by integrating the peak areas of the different species.[7][8][9]

    • UV-Vis Spectroscopy: If the drug has a unique absorbance peak distinct from the antibody's absorbance at 280 nm, the DAR can be calculated using the Beer-Lambert law by measuring the absorbance at both wavelengths.

  • Analysis of Aggregation and Purity:

    • Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates and fragments in the purified ADC.

      • Use an SEC column with an appropriate molecular weight range.

      • The main peak should correspond to the monomeric ADC (~150 kDa). Higher molecular weight species indicate aggregation.

      • The purity of the ADC can be determined by the percentage of the main peak area.[10]

  • In Vitro Cell Cytotoxicity Assay:

    • Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.

    • Assess cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo).

    • Calculate the IC50 (half-maximal inhibitory concentration) values for each treatment condition.

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Cellular Effect ADC Antibody-Drug Conjugate (ADC) in Bloodstream TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Degradation Payload Released Payload (Drug-Linker-Amino Acid) Degradation->Payload 5. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 6. Target Binding Apoptosis Apoptosis (Cell Death) Target->Apoptosis 7. Cytotoxicity

Mechanism of action for a non-cleavable ADC.

Experimental_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Drug_Activation 1. Drug Activation (e.g., NHS Ester Formation) Linker_Coupling 2. Couple Drug to This compound Drug_Activation->Linker_Coupling Purify_Intermediate 3. Purify Drug-Linker (HPLC) Linker_Coupling->Purify_Intermediate Reductive_Amination 5. Conjugate to Antibody (Reductive Amination) Purify_Intermediate->Reductive_Amination Antibody_Prep 4. Prepare Antibody (Buffer Exchange) Antibody_Prep->Reductive_Amination Purify_ADC 6. Purify ADC (SEC) Reductive_Amination->Purify_ADC DAR_Analysis 7. DAR Analysis (HIC, UV-Vis) Purify_ADC->DAR_Analysis Purity_Analysis 8. Purity/Aggregation (SEC) DAR_Analysis->Purity_Analysis InVitro_Assay 9. In Vitro Cytotoxicity (Cell-based Assay) Purity_Analysis->InVitro_Assay

Experimental workflow for ADC synthesis and characterization.

Conjugation_Chemistry cluster_drug Drug-Linker Formation cluster_adc ADC Formation Drug Drug-COOH NHS_Drug Drug-CO-NHS Drug->NHS_Drug EDC, NHS Drug_Linker Drug-CO-NH-PEG11-Ph-CHO NHS_Drug->Drug_Linker + Linker Linker H2N-PEG11-Ph-CHO This compound ADC Antibody-(Lys)-NH-CH2-Ph-NH-CO-Drug Drug_Linker->ADC + Antibody + NaBH3CN Antibody Antibody-(Lys)-NH2

Two-step conjugation chemistry logical relationship.

References

Application Notes and Protocols for Ald-Ph-amido-PEG11-C2-NH2 in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG11-C2-NH2 is a bifunctional, non-cleavable linker designed for the development of Antibody-Drug Conjugates (ADCs). This linker features a terminal aldehyde group on a phenyl ring for covalent conjugation to a payload and a terminal amine group for attachment to a monoclonal antibody. The hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of ADCs for targeted drug delivery.

Application Notes

Mechanism of Action

ADCs constructed with this compound leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells expressing a target antigen, such as the Epidermal Growth Factor Receptor (EGFR). Upon binding to the target antigen on the cell surface, the ADC is internalized through receptor-mediated endocytosis. The non-cleavable nature of the linker ensures that the payload is released only after the degradation of the antibody backbone within the lysosome. The released payload, with the linker still attached, can then exert its cytotoxic effect, for example, by inhibiting tubulin polymerization and inducing apoptosis.

Advantages of this compound Linker
  • Enhanced Stability: The non-cleavable amide and oxime/hydrazone bonds provide high stability in circulation, minimizing premature drug release and off-target toxicity.[1][]

  • Improved Pharmacokinetics: The hydrophilic PEG11 spacer increases the hydrodynamic radius of the ADC, which can lead to a longer circulation half-life and improved tumor accumulation.[3]

  • Controlled Drug-to-Antibody Ratio (DAR): The defined length of the PEG linker allows for more controlled and homogenous drug loading.

  • Versatility: The aldehyde and amine functionalities allow for a two-step conjugation strategy, providing flexibility in the design of the ADC.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Cytotoxic Payload (MMAE) and Antibody to this compound

This protocol describes the synthesis of an ADC targeting the EGFR, using a monoclonal antibody (e.g., Cetuximab), the this compound linker, and a modified Monomethyl auristatin E (MMAE) payload containing an aminooxy group (MMAE-ONH2).

Step 1: Conjugation of MMAE-ONH2 to this compound via Oxime Ligation

  • Reagent Preparation:

    • Dissolve this compound in anhydrous Dimethylformamide (DMF) to a final concentration of 10 mM.

    • Dissolve MMAE-ONH2 in anhydrous DMF to a final concentration of 12 mM (1.2 molar equivalents).

    • Prepare a 1 M stock solution of aniline (B41778) in DMF as a catalyst.

  • Ligation Reaction:

    • In a clean, dry reaction vial, add the this compound solution.

    • Add the MMAE-ONH2 solution to the vial.

    • Add the aniline catalyst to a final concentration of 100 mM.

    • Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring, protected from light.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS to confirm the formation of the MMAE-linker conjugate (MMAE-PEG11-C2-NH2).

    • Upon completion, purify the product by preparative reverse-phase HPLC.

    • Lyophilize the purified product to obtain a white powder.

Step 2: Conjugation of MMAE-PEG11-C2-NH2 to an Anti-EGFR Antibody

  • Antibody Preparation:

    • Prepare the anti-EGFR antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Activation of Antibody Carboxylic Acids:

    • Dissolve N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in anhydrous DMSO to a concentration of 100 mM each.

    • Add a 50-fold molar excess of EDC and NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature.

    • Remove excess EDC/NHS using a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Dissolve the purified MMAE-PEG11-C2-NH2 in conjugation buffer.

    • Add a 5- to 10-fold molar excess of the MMAE-linker to the activated antibody solution.

    • Incubate the reaction for 2 hours at room temperature with gentle agitation.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS) and concentrate to the desired concentration.

Protocol 2: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR)

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR and assess the distribution of drug-loaded species.

  • UV-Vis Spectroscopy: The concentrations of the antibody and the conjugated drug can be determined by measuring the absorbance at 280 nm and the characteristic absorbance wavelength of the drug, respectively. The DAR can then be calculated from the molar ratio of the drug to the antibody.

  • Mass Spectrometry (MS): Native or denatured mass spectrometry can provide a precise measurement of the mass of the different ADC species, allowing for accurate DAR determination.

2. In Vitro Cytotoxicity Assay

  • Cell Culture: Culture EGFR-positive cancer cells (e.g., A431) and EGFR-negative control cells (e.g., U-87 MG) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with serial dilutions of the ADC, the unconjugated antibody, and free MMAE.

  • Viability Assay: After 72-96 hours of incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each treatment group.

3. In Vivo Efficacy Study in a Xenograft Model

  • Tumor Implantation: Subcutaneously implant EGFR-positive tumor cells into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, unconjugated antibody, and the ADC at various doses. Administer treatments intravenously.

  • Tumor Growth Monitoring: Measure tumor volume and body weight regularly.

  • Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Data Presentation

Table 1: Physicochemical Properties of a Hypothetical Anti-EGFR-PEG11-MMAE ADC

ParameterValueMethod
Average DAR3.8HIC-HPLC
Monomer Purity>95%SEC-HPLC
Aggregation<2%SEC-HPLC
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity of a Hypothetical Anti-EGFR-PEG11-MMAE ADC

Cell LineTarget ExpressionTreatmentIC50 (nM)
A431EGFR+++Anti-EGFR-PEG11-MMAE0.5
A431EGFR+++Free MMAE0.1
A431EGFR+++Unconjugated Antibody>1000
U-87 MGEGFR-Anti-EGFR-PEG11-MMAE>1000

Note: The data presented in these tables are representative and based on typical results for ADCs with similar characteristics. Actual results may vary.

Visualizations

ADC_Workflow cluster_synthesis ADC Synthesis cluster_delivery Targeted Delivery cluster_action Mechanism of Action Linker Ald-Ph-amido- PEG11-C2-NH2 Conjugation1 Oxime Ligation Linker->Conjugation1 Payload MMAE-ONH2 Payload->Conjugation1 Antibody Anti-EGFR mAb Conjugation2 Amide Bond Formation Antibody->Conjugation2 Conjugation1->Conjugation2 ADC Anti-EGFR-PEG11-MMAE ADC Conjugation2->ADC Circulation Systemic Circulation ADC->Circulation TumorCell Tumor Cell (EGFR+) Circulation->TumorCell Internalization Internalization TumorCell->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Release Payload Release Lysosome->Release Apoptosis Apoptosis Release->Apoptosis

Caption: Experimental workflow for ADC synthesis and targeted drug delivery.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation ADC Anti-EGFR ADC ADC->EGFR Binding & Internalization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Tubulin Tubulin Tubulin->Proliferation Required for Cell Division MMAE Released MMAE MMAE->Tubulin Inhibition

Caption: Simplified EGFR signaling pathway and ADC mechanism of action.

References

Application Notes and Protocols: Bioconjugation Techniques for Amine-Reactive Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive crosslinkers are essential tools in bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules.[1][2] These linkers are designed to react specifically with primary amine groups (-NH₂), which are abundantly found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[2][3] This reactivity makes them highly valuable for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging and diagnostics, and the immobilization of proteins on solid supports.[1][3]

The most common class of amine-reactive linkers are N-hydroxysuccinimide (NHS) esters, which react with primary amines under physiological to slightly alkaline conditions to form stable amide bonds.[2] Other amine-reactive functionalities include isothiocyanates, which form stable thiourea (B124793) bonds.[4] The choice of linker depends on several factors, including the desired stability of the conjugate, the reaction conditions, and the specific application.[2] This document provides detailed protocols and quantitative data for the use of common amine-reactive linkers in bioconjugation.

Quantitative Data of Common Amine-Reactive Linkers

The selection of an appropriate amine-reactive linker is a critical step in the design of a bioconjugation experiment. The following tables summarize the key properties and reaction conditions of common amine-reactive functional groups to facilitate the selection process.

Functional GroupTarget GroupResulting BondOptimal pHReaction SpeedBond StabilityKey Considerations
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)Amide7.2 - 8.5Moderate (30 min - 4 hours)[5]High[1]Susceptible to hydrolysis at high pH; avoid amine-containing buffers (e.g., Tris).
Isothiocyanate (ITC) Primary Amines (-NH₂)Thiourea8.5 - 9.5[4]Moderate (1-2 hours at RT)[4]HighReaction efficiency is highly pH-dependent.[4]
Imidoester Primary Amines (-NH₂)AmidineAlkalineFastModerateShorter half-life compared to NHS esters.[2]
Aldehyde Primary Amines (-NH₂)Schiff Base (reducible to secondary amine)VariesVariesModerate (Schiff base), High (secondary amine)Requires a subsequent reduction step to form a stable bond.[2]

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental procedures is crucial for understanding and executing bioconjugation protocols. The following diagrams illustrate the key processes involved in amine-reactive bioconjugation.

G Figure 1: NHS Ester Reaction with a Primary Amine cluster_reactants Reactants cluster_products Products NHS_Ester R-C(=O)O-N(C=O)₂ (NHS Ester) Amide_Bond R-C(=O)NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond Nucleophilic Attack NHS_Byproduct HO-N(C=O)₂ (N-Hydroxysuccinimide) NHS_Ester->NHS_Byproduct Leaving Group Primary_Amine Protein-NH₂ (Primary Amine) Primary_Amine->Amide_Bond

Figure 1: NHS Ester Reaction with a Primary Amine

G Figure 2: General Workflow for Protein Labeling Start Start: Purified Protein Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, pH 8.3-8.5) Start->Buffer_Exchange Prepare_Linker 2. Prepare Amine-Reactive Linker (Dissolve in anhydrous DMSO/DMF) Buffer_Exchange->Prepare_Linker Conjugation 3. Conjugation Reaction (Incubate at RT or 4°C) Prepare_Linker->Conjugation Quenching 4. Quench Reaction (Optional) (Add Tris or Glycine) Conjugation->Quenching Purification 5. Purification (Size-Exclusion Chromatography) Quenching->Purification Analysis 6. Characterization (Spectrophotometry, SDS-PAGE) Purification->Analysis End End: Labeled Protein Analysis->End

Figure 2: General Workflow for Protein Labeling

Experimental Protocols

Protocol 1: NHS Ester Labeling of an Antibody

This protocol outlines the general procedure for labeling an IgG antibody with a fluorescent dye NHS ester.

Materials:

  • Purified IgG antibody in an amine-free buffer (e.g., PBS)

  • NHS Ester Dye (e.g., Cy5 NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[6][7]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[6][7]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine[8]

  • Purification column (e.g., Sephadex G-25)[9]

Procedure:

  • Prepare Antibody Solution:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.[10] If the antibody is in a different buffer, perform a buffer exchange.

  • Prepare NHS Ester Stock Solution:

    • Allow the vial of NHS ester dye to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.[8][11] This solution should be prepared fresh.[12]

  • Calculate Molar Ratio:

    • A typical molar ratio of dye to protein for labeling is 10:1 to 20:1, but this should be optimized for each specific protein.[4]

    • The required amount of NHS ester can be calculated using the following formula: NHS_ester_weight [mg] = Molar_Excess × Antibody_weight [mg] × NHS_ester_MW [Da] / Antibody_MW [Da][6][7]

  • Conjugation Reaction:

    • Slowly add the calculated volume of the NHS ester stock solution to the antibody solution while gently stirring or vortexing.[8][12]

    • Incubate the reaction for 60 minutes at room temperature or for 2 hours at 4°C, protected from light.[8][13]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[8]

    • Incubate for 15-30 minutes at room temperature.[8][13]

  • Purification:

    • Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with a suitable storage buffer like PBS.[9]

    • The labeled antibody will elute in the first colored band.[4]

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the maximum absorbance wavelength of the dye (A_max).[11][14]

    • Calculate the corrected protein concentration and then the DOL (F/P ratio).[11]

Protocol 2: Fluorescein Isothiocyanate (FITC) Labeling of a Protein

This protocol describes the conjugation of FITC to a protein.

Materials:

  • Purified protein in an amine-free buffer

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.2 M Sodium carbonate-bicarbonate buffer, pH 9.0[15]

  • Purification column (e.g., Sephadex G-25)[4]

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a concentration of 2-25 mg/mL.[4]

  • Prepare FITC Solution:

    • Prepare a fresh solution of FITC in anhydrous DMSO at a concentration of 5 mg/mL.[15]

  • Conjugation Reaction:

    • Slowly add the FITC solution to the protein solution while gently stirring.[4] A typical FITC:antibody molar ratio is 10:1 to 20:1.[4]

    • Protect the reaction mixture from light.[4]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with continuous gentle stirring.[4]

  • Purification:

    • Separate the FITC-conjugated protein from unconjugated FITC using a gel filtration column (e.g., Sephadex G-25) equilibrated with a storage buffer such as PBS.[4]

    • Collect the fractions containing the labeled protein.[4]

  • Calculate F/P Ratio:

    • Measure the absorbance of the conjugate at 280 nm and 495 nm.[4]

    • Calculate the fluorescein-to-protein (F/P) ratio to determine the degree of labeling.[4]

Applications in Drug Development

Amine-reactive linkers are crucial in the development of targeted therapies, particularly antibody-drug conjugates (ADCs).[1] In ADCs, a potent cytotoxic drug is covalently attached to a monoclonal antibody that targets a specific cancer cell marker.[1] This targeted delivery system ensures that the cytotoxic payload is delivered directly to the tumor, which can reduce systemic toxicity and improve the therapeutic window.[1] Heterobifunctional linkers, such as SMCC, which have both an amine-reactive NHS ester and a sulfhydryl-reactive maleimide (B117702) group, are widely used for creating ADCs.[2] The stability of the bond formed by the amine-reactive linker is critical to prevent premature release of the drug in circulation.[1]

References

Application Notes and Protocols for Antibody Conjugation with Ald-Ph-amido-PEG11-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) to antibodies, a process known as PEGylation, is a critical strategy in biopharmaceutical development. It enhances the therapeutic properties of antibodies by improving their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[1] This document provides a detailed protocol for the preparation and conjugation of an antibody with Ald-Ph-amido-PEG11-C2-NH2, a non-cleavable linker possessing a terminal aldehyde group.

The primary method detailed here is the conjugation of the linker's aldehyde group to the primary amines of lysine (B10760008) residues on the antibody via reductive amination. This process involves two key steps: the formation of an intermediate Schiff base between the aldehyde and the antibody's amine groups, followed by reduction to a stable secondary amine linkage. This approach is widely used due to the abundance of solvent-accessible lysine residues on most antibodies.[][3]

Principle of the Method

The conjugation strategy relies on the reaction between the aldehyde functional group of the this compound linker and the ε-amino groups of lysine residues on the antibody. The reaction proceeds in two stages:

  • Schiff Base Formation: The antibody is incubated with the aldehyde-PEG linker under mildly acidic to neutral pH conditions (pH 6.0-7.5) to facilitate the formation of a reversible imine bond (Schiff base).

  • Reductive Amination: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the Schiff base to a stable, covalent secondary amine bond. Sodium cyanoborohydride is preferred because it is effective at reducing imines but does not readily reduce the aldehyde group of the linker at the reaction pH.[4]

The resulting antibody-PEG conjugate will have a variable number of PEG chains attached, and the average number, known as the Drug-to-Antibody Ratio (DAR) in the context of ADCs, is a critical quality attribute that must be carefully controlled and characterized.[5][6]

Data Presentation

The following tables summarize typical quantitative data and reaction parameters for the preparation and characterization of antibody-PEG conjugates using reductive amination. These values are representative and may require optimization for specific antibodies and applications.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangePurpose
Antibody Concentration2 - 10 mg/mLTo ensure efficient reaction kinetics.
Molar Ratio (Linker:Antibody)10:1 to 30:1To drive the reaction towards the desired degree of conjugation.
Reaction BufferPhosphate Buffered Saline (PBS)Amine-free buffer to prevent competition with the antibody.
Reaction pH6.0 - 7.5Balances Schiff base formation and stability of the antibody.
Reducing AgentSodium Cyanoborohydride (NaBH₃CN)Selective reduction of the Schiff base.
Reducing Agent Concentration10 - 50 mMSufficient concentration to ensure complete reduction.
Reaction Temperature4°C - 25°C (Room Temp)Lower temperatures can be used to control the reaction rate.
Reaction Time12 - 24 hoursAllows for completion of both Schiff base formation and reduction.

Table 2: Typical Characterization Results

ParameterTypical ValueMethod of Determination
Average PEG molecules per Antibody (DAR)3 - 5Mass Spectrometry (MS)[6][7], Hydrophobic Interaction Chromatography (HIC-HPLC)
Purity of Conjugate (Monomer %)> 95%Size-Exclusion Chromatography (SEC-HPLC)[8][9]
Aggregate Content< 5%Size-Exclusion Chromatography (SEC-HPLC)[8]
Antibody Recovery> 85%UV-Vis Spectroscopy (A280)
Antigen Binding AffinityComparable to unmodified AbELISA / Surface Plasmon Resonance (SPR)

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of an antibody with this compound.

Materials and Equipment
  • Antibody: Purified antibody at a known concentration (e.g., 10 mg/mL) in an amine-free buffer like PBS, pH 7.4.

  • Linker: this compound.

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, sterile-filtered.

  • pH Adjustment Buffer: 0.5 M Sodium Phosphate buffer, pH 6.0.

  • Reducing Agent Stock Solution: 1 M Sodium Cyanoborohydride (NaBH₃CN) in 0.1 M NaOH. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a chemical fume hood.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Purification System: Size-Exclusion Chromatography (SEC) system (e.g., ÄKTA pure) with a suitable column (e.g., Superdex 200 Increase 10/300 GL).

  • Analytical Instruments: UV-Vis Spectrophotometer, SEC-HPLC, HIC-HPLC, Mass Spectrometer (e.g., ESI-Q-TOF).

  • General Lab Equipment: Pipettes, sterile microcentrifuge tubes, reaction vials, orbital shaker, pH meter.

Protocol Steps

1. Antibody Preparation a. Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange into PBS, pH 7.4 using a desalting column or dialysis. b. Adjust the antibody concentration to 5-10 mg/mL with PBS. c. Adjust the pH of the antibody solution to 6.0 by adding a calculated volume of 0.5 M Sodium Phosphate buffer, pH 6.0. This slightly acidic condition favors Schiff base formation.

2. Linker Preparation a. Immediately before use, dissolve the this compound linker in an anhydrous organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 100 mM). b. The NHS-ester moiety, if present in a linker, readily hydrolyzes; therefore, do not prepare stock solutions for long-term storage.

3. Conjugation Reaction a. In a suitable reaction vial, add the pH-adjusted antibody solution. b. Add the required volume of the this compound stock solution to the antibody to achieve the desired molar excess (e.g., a 20-fold molar excess). The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume. c. Gently mix the solution by pipetting. d. Add the sodium cyanoborohydride stock solution to a final concentration of 20 mM. e. Incubate the reaction mixture for 18-24 hours at 4°C with gentle agitation.

4. Quenching the Reaction a. To stop the reaction, add the quenching buffer (1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM. b. The primary amines in the Tris buffer will react with any excess aldehyde-PEG linker. c. Incubate for an additional 30 minutes at room temperature.

5. Purification of the Antibody-PEG Conjugate a. Purify the antibody-PEG conjugate from unreacted linker and other byproducts using Size-Exclusion Chromatography (SEC).[5][8] b. Equilibrate the SEC column with PBS, pH 7.4. c. Load the quenched reaction mixture onto the column. d. Collect fractions corresponding to the high molecular weight peak, which represents the antibody-PEG conjugate. e. Pool the relevant fractions.

6. Characterization of the Conjugate a. Concentration: Determine the final concentration of the purified antibody-PEG conjugate using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280). b. Purity and Aggregation: Analyze the purified conjugate by SEC-HPLC to assess its purity and quantify the percentage of monomer, dimer, and other high molecular weight aggregates.[9] c. Degree of PEGylation (DAR): i. Mass Spectrometry (MS): Use ESI-MS to determine the mass of the intact conjugate. The mass difference between the conjugated and unconjugated antibody allows for the calculation of the number of attached PEG linkers.[6][7] ii. Hydrophobic Interaction Chromatography (HIC-HPLC): HIC can separate species with different numbers of attached PEG linkers, as the hydrophobicity of the antibody changes upon conjugation.[9] The relative peak areas can be used to calculate the average DAR.

Visualizations

Chemical Reaction Pathway

cluster_0 Schiff Base Formation cluster_1 Reduction Ab_NH2 Antibody-NH₂ (Lysine Residue) SchiffBase Antibody-N=CH-Linker (Schiff Base Intermediate) Ab_NH2->SchiffBase + Linker-CHO (pH 6.0-7.5) Linker_CHO Ald-Ph-amido-PEG₁₁-C₂-NH₂ Reducer NaBH₃CN Final_Conjugate Antibody-NH-CH₂-Linker (Stable Conjugate) Reducer->Final_Conjugate

Caption: Reductive amination pathway for antibody-PEG conjugation.

Experimental Workflow

Ab_Prep 1. Antibody Preparation (Buffer Exchange & pH Adjustment) Conjugation 3. Conjugation Reaction (Add Linker & NaBH₃CN, Incubate 18-24h) Ab_Prep->Conjugation Linker_Prep 2. Linker Preparation (Dissolve in DMSO) Linker_Prep->Conjugation Quench 4. Quenching (Add Tris Buffer) Conjugation->Quench Purify 5. Purification (Size-Exclusion Chromatography) Quench->Purify Characterize 6. Characterization (SEC-HPLC, HIC-HPLC, MS) Purify->Characterize Final Purified Antibody-PEG Conjugate Characterize->Final

Caption: Workflow for preparing an antibody-PEG conjugate.

References

Application Note: Synthesis and Application of Drug-Linker Payload with Ald-Ph-amido-PEG11-C2-NH2 for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents specifically to cancer cells by leveraging the specificity of a monoclonal antibody (mAb). The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[1] Ald-Ph-amido-PEG11-C2-NH2 is a non-cleavable linker featuring a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[2][3][4] The PEG chain enhances solubility and can reduce immunogenicity.[5] This linker is heterobifunctional, with a terminal primary amine (-NH2) for payload attachment and an aromatic aldehyde (Ald-Ph-) group for conjugation to an antibody.[6]

The amine group allows for the stable attachment of a carboxylated payload via amide bond formation. The aldehyde group enables covalent linkage to the antibody, typically through reductive amination with primary amines on the antibody surface (e.g., lysine (B10760008) residues) or through more site-specific methods involving engineered conjugation sites.[7][8] This document provides detailed protocols for the two-stage synthesis of an ADC using this linker: (1) conjugation of a payload to the linker and (2) conjugation of the resulting drug-linker complex to an antibody.

Part 1: Payload Conjugation to this compound

This protocol describes the conjugation of a generic carboxylic acid-containing payload (Payload-COOH) to the primary amine of the this compound linker. The reaction proceeds via the formation of an active N-hydroxysuccinimide (NHS) ester of the payload, which then reacts with the linker's amine to form a stable amide bond.[9][10]

Experimental Protocol: Payload-to-Linker Conjugation

1. Materials and Reagents:

  • This compound (MW: 676.8 g/mol )[6]

  • Carboxylic acid-containing payload (Payload-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MS)

2. Procedure: Payload Activation and Conjugation

  • Payload Activation:

    • Dissolve Payload-COOH (1.0 equivalent) in anhydrous DMF to a final concentration of 50 mM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[11]

    • Stir the reaction mixture at room temperature for 2-4 hours to form the active NHS ester. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Conjugation to Linker:

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • Add the activated Payload-NHS ester solution dropwise to the linker solution.

    • Add DIPEA (2.0 equivalents) to the mixture to act as a non-nucleophilic base.[11]

    • Stir the reaction overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the resulting Ald-Ph-amido-PEG11-C2-amido-Payload conjugate by RP-HPLC using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Combine the pure fractions and lyophilize to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Workflow for Payload-to-Linker Conjugation

G cluster_activation Payload Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis p_cooh Payload-COOH edc_nhs Add EDC + NHS in DMF p_cooh->edc_nhs p_nhs Payload-NHS Ester edc_nhs->p_nhs mix Mix + Add DIPEA Stir Overnight p_nhs->mix linker This compound linker->mix crude Crude Drug-Linker mix->crude hplc RP-HPLC Purification crude->hplc lyo Lyophilize hplc->lyo analysis LC-MS / NMR Characterization lyo->analysis final Final Drug-Linker Payload analysis->final

Caption: Workflow for payload attachment to the linker.

Representative Data: Payload Conjugation
ParameterTypical ValueMethod of Analysis
Starting Materials Purity >98%HPLC, NMR
Linker (this compound)>96%HPLC, NMR[6]
Reaction Time 12-16 hoursLC-MS Monitoring
Conversion Rate >90%LC-MS
Final Product Yield 65-80%Gravimetric
Final Product Purity >98%RP-HPLC
Identity Confirmation Expected M+H peakESI-MS

Part 2: ADC Synthesis via Reductive Amination

This protocol details the conjugation of the Ald-Ph-amido-PEG11-C2-amido-Payload to a monoclonal antibody (e.g., an anti-HER2 mAb) via reductive amination. The aldehyde group on the linker reacts with primary amine groups (e.g., lysine residues) on the antibody to form an initial Schiff base (imine), which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[8][12]

Experimental Protocol: Drug-Linker to Antibody Conjugation

1. Materials and Reagents:

  • Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified Ald-Ph-amido-PEG11-C2-amido-Payload

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5

  • Size-Exclusion Chromatography (SEC) system (e.g., Sephadex G-25, Superdex 200)

  • Hydrophobic Interaction Chromatography (HIC) system

2. Procedure: Antibody Conjugation

  • Antibody Preparation:

    • Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the Ald-Ph-amido-PEG11-C2-amido-Payload in a minimal amount of DMSO to prepare a 10-20 mM stock solution.

    • Add the drug-linker stock solution to the antibody solution. A molar excess of 5-10 fold of the drug-linker over the antibody is recommended as a starting point.[11] The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.[1]

    • Add sodium cyanoborohydride (NaBH₃CN) from a freshly prepared stock solution to a final concentration of 20-50 mM.

    • Incubate the reaction mixture at room temperature for 12-24 hours with gentle agitation.

  • Purification of the ADC:

    • Remove unreacted drug-linker and reducing agent by purifying the ADC using a desalting column (e.g., Sephadex G-25) or SEC.[11]

    • For further purification and to separate ADC species with different drug-to-antibody ratios (DAR), HIC-HPLC can be employed.

  • Characterization of the ADC:

    • Concentration: Determine the final ADC concentration using UV-Vis spectroscopy at 280 nm.

    • Aggregation: Assess the level of aggregation using SEC.[13]

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or Mass Spectrometry (ESI-MS) after deglycosylation.[14][15]

    • Purity: Analyze the final ADC purity by SDS-PAGE and SEC.

Workflow for ADC Synthesis

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization mab Monoclonal Antibody (in Conjugation Buffer) mix Mix mAb and Drug-Linker mab->mix dlp Drug-Linker Payload (in DMSO) dlp->mix reduce Add NaBH3CN mix->reduce incubate Incubate 12-24h reduce->incubate crude_adc Crude ADC Mixture incubate->crude_adc sec Size-Exclusion Chromatography crude_adc->sec hic HIC (optional) sec->hic analysis DAR, Purity, Aggregation (MS, HIC, SEC) hic->analysis final_adc Purified ADC analysis->final_adc

Caption: Workflow for ADC synthesis via reductive amination.

Representative Data: ADC Characterization
ParameterTarget Value / ResultMethod of Analysis
Molar Ratio (Linker:mAb) 5:1 to 10:1N/A (Reaction Condition)
Average DAR 3.5 - 4.5HIC-HPLC, ESI-MS
Purity (Monomer) >95%SEC-HPLC[13]
Aggregation <5%SEC-HPLC
Residual Free Drug-Linker <1%RP-HPLC
Endotoxin Level <0.5 EU/mgLAL Assay

Application Context: Mechanism of an Anti-HER2 ADC

ADCs synthesized with this linker can be used to target surface antigens like HER2, which is overexpressed in certain cancers.[16] The general mechanism involves binding to the target, internalization, and release of the payload to induce cell death.[17][18]

Signaling Pathway and ADC Mechanism of Action

G cluster_cell Tumor Cell cluster_pathway Downstream Signaling cluster_internalization ADC Internalization & Action her2 HER2 Receptor pi3k PI3K/AKT Pathway mapk RAS/MAPK Pathway complex ADC-HER2 Complex her2->complex 2. Internalization adc Anti-HER2 ADC adc->her2 1. Binding prolif Cell Proliferation & Survival pi3k->prolif mapk->prolif endosome Endosome complex->endosome lysosome Lysosome endosome->lysosome payload Payload Release lysosome->payload apoptosis Apoptosis payload->apoptosis

Caption: Mechanism of action for a HER2-targeted ADC.

References

Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough and robust analytical strategy is paramount to ensure the safety, efficacy, and quality of antibody-drug conjugates (ADCs). The inherent complexity and heterogeneity of these biotherapeutics, which combine a monoclonal antibody (mAb) with a potent small-molecule drug via a chemical linker, necessitate a multi-faceted approach to their characterization.[1] This document provides detailed application notes and experimental protocols for the key analytical methods used in ADC characterization.

Introduction to ADC Characterization

Antibody-drug conjugates represent a rapidly growing class of targeted cancer therapies.[2] Their tripartite structure demands comprehensive analytical evaluation at all stages of development and manufacturing.[3][4] Critical quality attributes (CQAs) that must be meticulously monitored include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, purity, the presence of impurities, and stability.[3][5] An array of orthogonal analytical techniques is employed to provide a complete picture of these complex molecules.[6]

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical parameter that directly influences the ADC's potency and therapeutic index.[7][8] A low DAR may result in reduced efficacy, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[2] Several techniques are utilized to determine the average DAR and the distribution of different drug-loaded species.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for determining the average DAR and the distribution of drug-loaded species, particularly for cysteine-linked ADCs.[2][9] The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[10] HIC analysis is performed under non-denaturing conditions, which preserves the native structure of the ADC.[9][11]

Experimental Protocol: DAR Analysis by HIC-HPLC

Materials:

  • ADC sample

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[12]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[12]

  • HIC HPLC column (e.g., TSKgel Ether-5PW)[11]

  • HPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with 33.3% Mobile Phase B for 5 column volumes.[12]

  • Prepare the ADC sample by adjusting the concentration to 1 mg/mL and adding ammonium sulfate to a final concentration of 0.5 M.[12]

  • Inject the prepared sample onto the column.

  • Elute the bound ADC using a linear gradient from 33.3% to 100% Mobile Phase B over 30 column volumes.[12]

  • Monitor the elution profile using a UV detector at 280 nm.

  • Identify the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for ADC characterization, providing accurate mass measurements that can be used to determine the DAR and drug load distribution.[13][14] Various MS-based techniques are employed, including liquid chromatography-mass spectrometry (LC-MS), native MS, and size-exclusion chromatography-mass spectrometry (SEC-MS).[15]

Experimental Protocol: DAR Determination by LC-MS (Intact Mass Analysis)

Materials:

  • ADC sample (glycosylated and deglycosylated forms)[16]

  • LC-MS system (e.g., ZenoTOF 7600 system)[16]

  • Software for protein deconvolution and DAR calculation (e.g., Biologics Explorer software)[16]

Procedure:

  • Perform intact mass measurements of both the glycosylated and deglycosylated forms of the ADC using the LC-MS system.[16]

  • Acquire the high-resolution time-of-flight (TOF) MS spectra, which will show complex charge state distributions.[16]

  • Utilize the software to perform deconvolution of the mass spectra. This will reveal the mass of the different ADC species, including different glycoforms and drug-loaded variants.[16]

  • The software can then automatically calculate the average DAR based on the relative abundance of the different species.

UV/Vis Spectrophotometry

UV/Vis spectrophotometry offers a simple and rapid method for estimating the average DAR.[7][] This technique relies on measuring the absorbance of the ADC at two different wavelengths: one where the antibody primarily absorbs (typically 280 nm) and another where the drug has its maximum absorbance.[7]

Experimental Protocol: Average DAR Determination by UV/Vis Spectroscopy

Materials:

  • ADC sample

  • Unconjugated antibody

  • Free drug

  • UV/Vis spectrophotometer

  • Appropriate buffer

Procedure:

  • Determine the molar extinction coefficients (ε) for the unconjugated antibody and the free drug at both 280 nm and the wavelength of maximum absorbance for the drug (λmax_drug).[7]

  • Measure the absorbance of the ADC sample at both 280 nm and λmax_drug.[7]

  • Calculate the average DAR using the Beer-Lambert law and the measured absorbances and extinction coefficients.[7]

Table 1: Comparison of Analytical Techniques for DAR Determination

TechniquePrincipleApplicationAdvantagesLimitations
UV/Vis Spectroscopy Measures absorbance at two wavelengths to calculate the average DAR based on the Beer-Lambert law.[7]Rapid estimation of average DAR for purified ADC samples.[7]Simple, fast, and requires minimal sample preparation.[7]Provides only the average DAR, not the distribution of different drug-loaded species. Requires distinct absorbance maxima for the antibody and the drug. Not suitable for complex biological matrices.[7]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in their hydrophobicity.[7]Detailed DAR analysis and drug load distribution evaluation, particularly for cysteine-linked ADCs.[2]Analysis under non-denaturing conditions preserves the native structure. High resolution separation of different DAR species.[9][11]Less effective for analyzing lysine-conjugated ADCs due to high heterogeneity.[5]
Reversed-Phase Liquid Chromatography (RPLC) Separates ADC subunits (light and heavy chains) after reduction based on hydrophobicity.Detailed DAR analysis at the subunit level for cysteine-linked ADCs.[18]Good correlation with spectrophotometric methods.[]Denaturing conditions can dissociate non-covalently linked ADCs. Not suitable for heterogeneous lysine-linked conjugates.[18]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by chromatography followed by mass determination.Detailed DAR analysis, drug load distribution, and characterization of conjugation sites.[2][14]High accuracy and sensitivity. Provides detailed structural information.[15]Can be complex to implement and may require specialized expertise.[1]

Analysis of Purity and Impurities

Ensuring the purity of an ADC and characterizing any impurities is crucial for its safety and efficacy.[6] Impurities can include aggregates, fragments, unconjugated antibody, and free drug or drug-linker species.[1][6]

Size-Exclusion Chromatography (SEC)

SEC is the most common technique for quantifying aggregates and fragments in ADC samples.[19][20] The separation is based on the hydrodynamic size of the molecules. SEC can also be used to separate free drug-related impurities from the ADC.[21][22]

Experimental Protocol: Purity Analysis by SEC-HPLC

Materials:

  • ADC sample

  • Mobile Phase: e.g., 50 mM sodium phosphate, 200 mM NaCl, pH 7.0[19]

  • SEC HPLC column (e.g., Agilent AdvanceBio SEC)[19]

  • HPLC system with UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Inject the sample onto the column.

  • Run the analysis under isocratic conditions at a defined flow rate (e.g., 0.35 mL/min).[19]

  • Monitor the elution profile at 280 nm.

  • Identify and quantify the peaks corresponding to aggregates (eluting earlier) and fragments (eluting later) relative to the main monomer peak.

Capillary Electrophoresis (CE)

Capillary electrophoresis techniques, such as capillary electrophoresis-sodium dodecyl sulfate (CE-SDS) and imaged capillary isoelectric focusing (iCIEF), are high-resolution methods used for purity and heterogeneity analysis.[23][24] CE-SDS is used to assess size heterogeneity (e.g., fragmentation), while iCIEF is used to analyze charge heterogeneity.[23]

Experimental Protocol: Purity Determination by Reduced CE-SDS

Materials:

  • ADC sample

  • Reducing agent (e.g., dithiothreitol (B142953) - DTT)

  • CE-SDS instrument and consumables

  • Appropriate standards

Procedure:

  • Reduce the ADC sample by incubating with a reducing agent to separate the heavy and light chains.

  • Prepare the sample for CE-SDS analysis according to the instrument manufacturer's instructions.

  • Perform the electrophoretic separation.

  • Analyze the resulting electropherogram to identify and quantify the peaks corresponding to the heavy chain, light chain, and any fragments or impurities.

dot

Purity_Analysis_Workflow ADC_Sample ADC Sample SEC Size-Exclusion Chromatography (SEC) ADC_Sample->SEC CE_SDS Capillary Electrophoresis (CE-SDS) ADC_Sample->CE_SDS RP_HPLC Reversed-Phase HPLC (RP-HPLC) ADC_Sample->RP_HPLC Aggregates Aggregates SEC->Aggregates Monomer Monomer SEC->Monomer Fragments Fragments SEC->Fragments Free_Drug Free Drug/ Linker RP_HPLC->Free_Drug Unconjugated_Ab Unconjugated Antibody RP_HPLC->Unconjugated_Ab ADC_Stability_Pathway cluster_Initial Initial ADC State cluster_Stress Stress Conditions cluster_Degradation Degradation Products cluster_Analysis Analytical Methods Intact_ADC Intact ADC (Defined DAR) Thermal_Stress Thermal Stress Intact_ADC->Thermal_Stress Physical Stability Plasma_Incubation Plasma Incubation Intact_ADC->Plasma_Incubation Chemical/Plasma Stability Aggregates Aggregates Thermal_Stress->Aggregates Fragments Fragments Thermal_Stress->Fragments Lower_DAR_ADC Lower DAR ADC Plasma_Incubation->Lower_DAR_ADC Free_Drug Free Drug Plasma_Incubation->Free_Drug SEC_Analysis SEC Aggregates->SEC_Analysis Fragments->SEC_Analysis LCMS_Analysis LC-MS Lower_DAR_ADC->LCMS_Analysis Free_Drug->LCMS_Analysis LBA_Formats Total_Ab Total Antibody Assay Capture: Anti-IgG Detect: Anti-IgG Conjugated_Ab Conjugated Antibody Assay Capture: Target Antigen Detect: Anti-Drug Free_Drug_LBA Free Drug Assay (Competitive) Capture: Anti-Drug Ab Detect: Labeled Drug Analyte1 Total Antibody (conjugated & unconjugated) Analyte1->Total_Ab Analyte2 Conjugated Antibody (DAR ≥ 1) Analyte2->Conjugated_Ab Analyte3 Free Drug Analyte3->Free_Drug_LBA

References

Determining the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that significantly influences its potency, toxicity, and pharmacokinetic profile.[1][2][3][4] Accurate and reliable determination of the average DAR and the distribution of different drug-loaded species is crucial for the development and quality control of ADCs.[1][2] This document provides detailed application notes and protocols for the principal analytical techniques used to determine the DAR of ADCs.

Introduction to DAR Analysis Methods

Several analytical methods are available for determining the DAR of ADCs, each with its own advantages and limitations. The choice of method depends on factors such as the conjugation chemistry (e.g., cysteine or lysine), the physicochemical properties of the drug, and the level of detail required for the analysis.[1] The most commonly employed techniques are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]

Comparison of Key Methods for DAR Determination

Method Principle Primary Output Advantages Limitations
UV/Vis Spectroscopy Measures absorbance at different wavelengths to determine the concentrations of the antibody and the drug based on the Beer-Lambert law.[][7]Average DARSimple, convenient, and rapid.[5][7][8]Provides only the average DAR, not the distribution. Requires the drug to have a distinct chromophore from the antibody.[2][5] Can be influenced by the linker's absorbance.[]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity under non-denaturing conditions.[5][9][10] The drug load increases the hydrophobicity of the ADC.[2][11][12]Chromatogram showing peaks for different drug-loaded species (e.g., DAR0, DAR2, DAR4).[13]Provides information on drug distribution and the average DAR.[2][5] Analysis is performed under native conditions, preserving the ADC's structure.[9][10][12]Typically incompatible with MS due to high salt concentrations.[12] May not be suitable for lysine-conjugated ADCs.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC components based on their physicochemical properties, followed by mass determination.Mass spectrum providing precise masses of the intact ADC or its subunits.[13]Provides detailed information on DAR distribution, precise mass measurements, and can identify different drug-loaded species.[][13]Can be complex, and data analysis may be challenging.[13] Denaturing conditions in some LC methods can disrupt the ADC structure.[5][13]

Experimental Protocols

UV/Vis Spectroscopy for Average DAR Determination

This method is a straightforward approach to calculate the average DAR by measuring the absorbance of the ADC at two different wavelengths, typically 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.[5][14]

Principle: The Beer-Lambert law is applied to a two-component system to determine the concentrations of the antibody and the conjugated drug.[2][]

Instrumentation and Reagents:

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • ADC sample

Protocol:

  • Determine Extinction Coefficients:

    • Measure the molar extinction coefficient of the naked antibody at 280 nm (ε_Ab,280_).

    • Measure the molar extinction coefficient of the small molecule drug at 280 nm (ε_Drug,280_) and at its wavelength of maximum absorbance (λ_max_) (ε_Drug,λmax_).

  • Sample Preparation:

    • Dilute the ADC sample in a suitable buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.

  • Absorbance Measurement:

    • Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculation of Concentrations:

    • The concentration of the antibody ([Ab]) and the drug ([Drug]) can be calculated using the following simultaneous equations:

      • A_280_ = (ε_Ab,280_ * [Ab]) + (ε_Drug,280_ * [Drug])

      • A_λmax_ = (ε_Ab,λmax_ * [Ab]) + (ε_Drug,λmax_ * [Drug])

      • (Note: The absorbance of the antibody at the drug's λ_max_ (ε_Ab,λmax_) is often negligible)

  • Calculate Average DAR:

    • DAR = [Drug] / [Ab]

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC is a powerful technique for characterizing the heterogeneity of cysteine-linked ADCs by separating species with different numbers of conjugated drugs.[5][15]

Principle: The separation is based on the differential hydrophobic interactions of the ADC species with the stationary phase. A high salt concentration in the mobile phase promotes binding, and a decreasing salt gradient elutes the species in order of increasing hydrophobicity (lower DAR to higher DAR).[12]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR, TSKgel)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • ADC sample

Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.[13]

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR, 4.6 x 100 mm

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV at 280 nm

    • Gradient:

      • 0-5 min: 100% A

      • 5-35 min: 0-100% B

      • 35-40 min: 100% B

      • 40-45 min: 100% A

  • Data Analysis:

    • Integrate the peak areas of all DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of each species * DAR value of that species) / 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Resolution DAR Analysis

LC-MS provides the most detailed characterization of ADCs, offering precise mass measurements of the intact ADC or its subunits after reduction.[13]

Principle: The ADC is first separated by liquid chromatography, often reversed-phase (RP-LC), and then introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of the ions is measured, allowing for the determination of the molecular weight of each species.

Instrumentation and Reagents:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase column (e.g., C4)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reducing agent (e.g., Dithiothreitol - DTT) for subunit analysis

  • ADC sample

Protocol:

  • Sample Preparation (Intact Mass Analysis):

    • Dilute the ADC sample in Mobile Phase A. Deglycosylation with PNGase F can simplify the mass spectrum.[5]

  • Sample Preparation (Subunit Analysis):

    • Reduce the ADC by incubating with DTT to separate the light and heavy chains.[5]

  • LC Conditions:

    • Column: C4, 2.1 x 50 mm

    • Flow Rate: 0.2 - 0.4 mL/min

    • Detection: MS

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

  • MS Conditions:

    • Acquire data in positive ion mode over an appropriate m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • Identify the peaks corresponding to different DAR values.

    • Calculate the average DAR based on the relative abundance of each species.

Visualizations

DAR_Analysis_Workflow cluster_prep Sample Preparation cluster_methods DAR Determination Methods cluster_results Results ADC_Sample ADC Sample UV_Vis UV/Vis Spectroscopy ADC_Sample->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) ADC_Sample->LC_MS Avg_DAR Average DAR UV_Vis->Avg_DAR HIC->Avg_DAR DAR_Dist DAR Distribution HIC->DAR_Dist LC_MS->Avg_DAR LC_MS->DAR_Dist Mass_Confirm Mass Confirmation LC_MS->Mass_Confirm

Caption: Workflow for selecting a suitable DAR analysis method.

HIC_Workflow start Start: ADC Sample in High Salt Buffer injection Inject onto HIC Column start->injection binding ADC Species Bind to Hydrophobic Stationary Phase injection->binding gradient Apply Decreasing Salt Gradient binding->gradient elution Sequential Elution: Low DAR to High DAR gradient->elution detection UV Detection (280 nm) elution->detection chromatogram Generate Chromatogram with Separated DAR Peaks detection->chromatogram analysis Calculate Average DAR and Distribution chromatogram->analysis

Caption: Experimental workflow for HIC-based DAR determination.

LC_MS_Workflow start Start: ADC Sample prep Sample Preparation (Intact or Reduced) start->prep lc_sep Reversed-Phase LC Separation prep->lc_sep ionization Electrospray Ionization (ESI) lc_sep->ionization ms_analysis Mass Analysis (e.g., TOF, Orbitrap) ionization->ms_analysis spectrum Acquire Mass Spectrum ms_analysis->spectrum deconvolution Deconvolution of Spectrum spectrum->deconvolution result Determine Mass of Each Species and Calculate DAR deconvolution->result

Caption: Experimental workflow for LC-MS-based DAR determination.

References

Application Notes and Protocols for the Purification of Antibody-Drug Conjugates Synthesized with Ald-Ph-amido-PEG11-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent, connected by a chemical linker. The linker, Ald-Ph-amido-PEG11-C2-NH2, is a non-cleavable linker containing a polyethylene (B3416737) glycol (PEG) spacer, which can influence the ADC's physicochemical properties. The synthesis of ADCs results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, free drug-linker, and aggregated species.[1] Effective purification is therefore a critical step to ensure the safety, efficacy, and homogeneity of the final ADC product.[2][3]

This document provides detailed application notes and protocols for the purification of ADCs synthesized using the this compound linker. The primary purification strategies involve a multi-step chromatographic process, principally utilizing Hydrophobic Interaction Chromatography (HIC) to separate different DAR species and Size Exclusion Chromatography (SEC) to remove aggregates and process-related impurities.[4][5][6]

Purification Strategy Overview

The purification of ADCs synthesized with an aldehyde-reactive linker follows a logical workflow designed to isolate the desired, therapeutically active ADC species. The general strategy involves capturing the crude ADC mixture and then polishing it to remove impurities.

Purification_Strategy Crude_ADC Crude Conjugation Mixture (ADC, Unconjugated Ab, Free Linker-Payload, Aggregates) HIC Hydrophobic Interaction Chromatography (HIC) (DAR Separation) Crude_ADC->HIC Primary Purification SEC Size Exclusion Chromatography (SEC) (Aggregate & Impurity Removal) HIC->SEC Polishing Step Purified_ADC Purified ADC (Homogeneous DAR, High Purity) SEC->Purified_ADC Final Product

Caption: Logical workflow for ADC purification.

Key Purification Techniques

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species based on their DAR.[4][5][7] The conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity. This allows for the separation of unconjugated antibody (DAR 0) and ADCs with varying numbers of conjugated drugs (DAR 2, 4, 6, 8, etc.).[8] Species with higher DARs will be more hydrophobic and thus bind more strongly to the HIC resin.[1]

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[6][9][10] It is an effective method for removing high-molecular-weight species (aggregates) and low-molecular-weight impurities such as unconjugated drug-linker and other process-related contaminants.[3][6][8] SEC is typically employed as a final polishing step to ensure the purity and safety of the ADC.[11]

Experimental Protocols

Protocol 1: Purification of ADC by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate ADC species with different Drug-to-Antibody Ratios (DARs).

Materials:

  • HIC Column: Phenyl Sepharose or Butyl Sepharose column

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[12]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[13]

  • Crude ADC sample

  • HPLC or FPLC system

Procedure:

  • Sample Preparation: Dilute the crude ADC conjugation mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0 M. Filter the sample through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A.

  • Sample Loading: Load the prepared ADC sample onto the equilibrated column at a recommended flow rate.

  • Wash: Wash the column with 3-5 CVs of 100% Mobile Phase A to remove any unbound material.

  • Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.[1] ADCs with lower DARs will elute earlier, followed by species with progressively higher DARs.

  • Fraction Collection: Collect fractions across the elution peak(s).

  • Analysis: Analyze the collected fractions by UV spectrophotometry (at 280 nm) and analytical HIC or SEC to determine the DAR and purity of each fraction. Pool the fractions containing the desired DAR species.

Protocol 2: Purification of ADC by Size Exclusion Chromatography (SEC)

Objective: To remove aggregates and small molecule impurities from the pooled HIC fractions.

Materials:

  • SEC Column: Superdex 200 or similar SEC column

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable formulation buffer.[11]

  • Pooled ADC fractions from HIC

  • HPLC or FPLC system

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase until a stable baseline is achieved.

  • Sample Loading: Load the pooled and concentrated ADC sample onto the SEC column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the ADC with the mobile phase at a constant flow rate. The ADC will typically elute as the main, high-molecular-weight peak, well-separated from smaller molecules and potential aggregates.[11] Aggregates will elute first, followed by the monomeric ADC, and finally the low-molecular-weight impurities.

  • Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.

  • Analysis: Analyze the purified ADC using analytical SEC to confirm the removal of aggregates and by UV-Vis spectroscopy to determine the final concentration.

Experimental Workflow Diagram

Experimental_Workflow HIC_Sample_Prep Sample Preparation (Adjust Salt Concentration) HIC_Equilibration Column Equilibration (Mobile Phase A) HIC_Sample_Prep->HIC_Equilibration HIC_Loading Sample Loading HIC_Equilibration->HIC_Loading HIC_Elution Gradient Elution (0-100% Mobile Phase B) HIC_Loading->HIC_Elution HIC_Collection Fraction Collection HIC_Elution->HIC_Collection Analysis1 In-Process Analysis (Analytical HIC/SEC) HIC_Collection->Analysis1 SEC_Sample_Prep Pool & Concentrate HIC Fractions SEC_Equilibration Column Equilibration (Formulation Buffer) SEC_Sample_Prep->SEC_Equilibration SEC_Loading Sample Loading SEC_Equilibration->SEC_Loading SEC_Elution Isocratic Elution SEC_Loading->SEC_Elution SEC_Collection Collect Monomer Peak SEC_Elution->SEC_Collection Analysis2 Final Product Analysis (Purity, DAR, Concentration) SEC_Collection->Analysis2 Crude_ADC Crude ADC Mixture Crude_ADC->HIC_Sample_Prep Analysis1->SEC_Sample_Prep Purified_ADC Final Purified ADC Analysis2->Purified_ADC

Caption: Detailed experimental workflow for ADC purification.

Data Presentation

The following table summarizes the expected quantitative data from the purification process. The values are representative and may vary depending on the specific antibody, payload, and conjugation conditions.

ParameterCrude ConjugateAfter HIC PurificationAfter SEC PurificationTarget Specification
Average DAR 2.5 - 3.52.0 ± 0.2 or 4.0 ± 0.22.0 ± 0.2 or 4.0 ± 0.2Application Dependent
Purity (by SEC) >90%>95%>98%>98%
Aggregates (by SEC) <10%<5%<2%<2%
Unconjugated Antibody 10-20%<5%<5%<5%
Free Drug-Linker PresentNot DetectedNot DetectedNot Detected
Yield N/A60-80%>90% (for this step)>50% (overall)

Troubleshooting

IssuePossible CauseSuggested Solution
Poor separation of DAR species in HIC - Inappropriate salt concentration- Gradient is too steep- Optimize the initial salt concentration in the sample and mobile phase.- Decrease the gradient slope (increase the number of column volumes).
Low recovery from HIC column - ADC precipitation on the column- Strong hydrophobic interactions- Reduce the salt concentration.- Add a small percentage of organic modifier (e.g., isopropanol) to Mobile Phase B.[12]
Presence of aggregates after SEC - Column overloading- Aggregation during concentration- Reduce the sample loading volume.- Optimize the buffer conditions (pH, excipients) to improve ADC stability.
Peak tailing in SEC - Secondary hydrophobic interactions with the column matrix- Add a small amount of organic modifier or salt to the mobile phase to disrupt non-specific interactions.[14]

Conclusion

The successful purification of ADCs synthesized with the this compound linker is achievable through a well-defined, multi-step chromatographic process. Hydrophobic Interaction Chromatography is essential for the separation of different DAR species, a critical factor in determining the ADC's therapeutic window. Size Exclusion Chromatography serves as a vital polishing step to ensure the removal of aggregates and other impurities, leading to a final product with high purity and homogeneity. The protocols and data presented in these application notes provide a robust framework for researchers and scientists in the development of safe and effective Antibody-Drug Conjugates.

References

Application Notes: Utilizing Ald-Ph-amido-PEG11-C2-NH2 in Preclinical Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic payloads directly to cancer cells. The design of the linker connecting the antibody and the payload is critical to the ADC's success, influencing its stability, pharmacokinetics (PK), efficacy, and toxicity profile. Ald-Ph-amido-PEG11-C2-NH2 is a modern, hydrophilic linker designed for site-specific conjugation, offering several advantages in preclinical ADC development.[1][2]

This linker is composed of three key functional parts:

  • Ald-Ph (Aromatic Aldehyde): A bio-orthogonal chemical handle that enables site-specific conjugation to an antibody. This is typically achieved by reacting with a corresponding functional group, such as a hydrazide or an aminooxy group, or through enzymatic modification of the antibody to introduce a reactive aldehyde tag.[3][4][5][6]

  • amido-PEG11: A polyethylene (B3416737) glycol (PEG) spacer. The 11-unit PEG chain is hydrophilic, which helps to mitigate the aggregation often caused by hydrophobic payloads.[7][8] This PEGylation can improve the ADC's solubility, stability, and pharmacokinetic profile, potentially leading to a wider therapeutic window.[9][10][11]

  • C2-NH2 (Amine Terminus): A primary amine group that serves as the attachment point for a cytotoxic payload, typically through the formation of a stable amide bond.[12]

These application notes provide a comprehensive guide for researchers on the use of the this compound linker in the preclinical development workflow, from initial conjugation to in vivo evaluation.

Preclinical Development Workflow

The development of an ADC using this linker follows a structured, multi-stage process to characterize its manufacturability, stability, and biological activity.

Preclinical_ADC_Development_Workflow cluster_0 Phase 1: ADC Construction cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Evaluation A Antibody Engineering (Aldehyde Tag Insertion) C Site-Specific Conjugation A->C B Linker-Payload Synthesis (Payload + Ald-Ph-Linker) B->C D Purification & Characterization C->D E Target Binding Assay (ELISA / Flow Cytometry) D->E I Pharmacokinetic (PK) Study F Cytotoxicity Assay (IC50 Determination) E->F G Plasma Stability Assay F->G H Internalization Assay G->H H->I J Efficacy Study (Xenograft Model) I->J K Tolerability/Toxicity Study J->K

Caption: High-level preclinical ADC development workflow.

Data Presentation

Quantitative data from preclinical evaluation should be presented clearly to allow for direct comparison between different ADC constructs and controls. The following tables provide templates for summarizing key characterization, in vitro, and in vivo data.

Table 1: ADC Characterization Summary

Parameter ADC Construct Naked Antibody Method Acceptance Criteria
Average DAR 1.95 N/A HIC-HPLC 1.8 - 2.0
% Monomer >98% >99% SEC-HPLC >95%
Endotoxin (EU/mg) <0.5 EU/mg <0.5 EU/mg LAL Test <1.0 EU/mg

| Binding Affinity (KD) | 1.2 nM | 1.1 nM | ELISA | <2 nM |

Table 2: In Vitro Cytotoxicity against Target-Positive and Target-Negative Cell Lines

Cell Line Target Antigen IC50 (nM) - ADC IC50 (nM) - Free Payload IC50 (nM) - Naked mAb
NCI-N87 HER2+++ 0.5 0.1 >1000
SK-BR-3 HER2+++ 1.2 0.1 >1000
MCF-7 HER2+ 85.7 0.2 >1000

| MDA-MB-231 | HER2- | >1000 | 0.3 | >1000 |

Table 3: In Vivo Efficacy in NCI-N87 Xenograft Model

Treatment Group Dose (mg/kg) Dosing Schedule Tumor Growth Inhibition (%) Complete Regressions
Vehicle Control N/A Q7D x 3 0% 0/8
Naked Antibody 5 Q7D x 3 25% 0/8
ADC Construct 1 Q7D x 3 75% 2/8
ADC Construct 3 Q7D x 3 98% 6/8

| ADC Construct | 5 | Single Dose | 95% | 5/8 |

Table 4: Representative Pharmacokinetic (PK) Profile in Mice

Article Dose (mg/kg) Cmax (µg/mL) AUC (µg·h/mL) t1/2 (hours) Clearance (mL/h/kg)
Naked Antibody 5 150 25,000 250 0.20

| ADC Construct | 5 | 145 | 22,000 | 225 | 0.23 |

Experimental Protocols

Protocol 1: Site-Specific ADC Conjugation via Aldehyde Tag

This protocol describes the conjugation of a payload-linker complex to an antibody containing a genetically engineered aldehyde tag (e.g., the CxPxR sequence recognized by a formylglycine-generating enzyme, FGE).[4][5]

Conjugation_Workflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Linker-Payload Activation cluster_2 Step 3: Conjugation & Purification A Co-express mAb with FGE enzyme to generate aldehyde group (fGly) B Purify aldehyde-tagged mAb using Protein A chromatography A->B E React activated Linker-Payload with aldehyde-tagged mAb (pH 5.5, 37°C, 24h) B->E C Synthesize Payload-Amide- C2-PEG11-amido-Ph-Ald D Convert aldehyde to hydrazinyl-iso-Pictet-Spengler (HIPS) reactive handle C->D D->E F Remove excess Linker-Payload using Size Exclusion Chromatography (SEC) E->F G Concentrate and formulate final ADC in PBS F->G

Caption: Workflow for site-specific ADC conjugation.

Materials:

  • Aldehyde-tagged antibody (in PBS, pH 7.4)

  • Payload-activated this compound linker

  • Conjugation Buffer (50 mM Sodium Citrate, 50 mM NaCl, pH 5.5)

  • Purification system (SEC column, e.g., Superdex 200)

  • Final Formulation Buffer (PBS, pH 7.4)

Procedure:

  • Antibody Preparation: Buffer exchange the purified aldehyde-tagged antibody into the Conjugation Buffer. Adjust the concentration to 5-10 mg/mL.

  • Ligation Reaction: Add a 5 to 10-fold molar excess of the activated payload-linker complex to the antibody solution.

  • Incubation: Gently mix the reaction and incubate at 37°C for 16-24 hours.

  • Purification: Following incubation, purify the ADC from unreacted linker-payload and other small molecules using an SEC column pre-equilibrated with the Final Formulation Buffer.

  • Analysis and Storage: Collect the monomeric ADC peak. Characterize the final product for DAR, purity, and concentration. Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on hydrophobicity. Since each conjugated payload adds hydrophobicity, species with different numbers of drugs (DAR 0, 1, 2, etc.) can be resolved.[13][14][15][16]

Materials:

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • Bio-inert HPLC system

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • ADC sample (~1 mg/mL)

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.

  • Sample Injection: Inject 10-20 µL of the ADC sample.

  • Gradient Elution: Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Data Acquisition: Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak area for each species (e.g., DAR0, DAR2, etc.). Note that for site-specific conjugation, a single major peak (e.g., DAR2) is expected.

    • Calculate the percentage of each species by dividing its peak area by the total area of all peaks.

    • Calculate the average DAR using the formula: Average DAR = Σ (% Area of Species N * N) / 100 (where N is the number of drugs for that species).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency (IC50).[17][18][19][20]

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC, free payload, and naked antibody controls

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow attachment.

  • Treatment: Prepare serial dilutions of the ADC and controls. Replace the medium in the wells with the diluted test articles.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to untreated controls to determine the percentage of cell viability. Plot cell viability against the log of the concentration and use a non-linear regression (four-parameter logistic fit) to calculate the IC50 value.

Protocol 4: Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the change in average DAR over time.[21][22][23][24]

Materials:

  • ADC construct

  • Human, rat, or mouse plasma (sodium heparin anticoagulant)

  • Incubator at 37°C

  • HIC-HPLC system for DAR analysis

Procedure:

  • Incubation: Dilute the ADC into plasma to a final concentration of 0.1-0.5 mg/mL.

  • Time Points: Incubate the mixture at 37°C. At specified time points (e.g., 0, 24, 48, 96, 168 hours), remove an aliquot and immediately freeze it at -80°C to stop any degradation.

  • Sample Preparation: For analysis, thaw the samples. The ADC may need to be isolated from plasma proteins, for example, by using affinity capture with Protein A beads.

  • DAR Analysis: Analyze each time point sample by HIC-HPLC as described in Protocol 2.

  • Data Analysis: Calculate the average DAR for each time point. Plot the average DAR versus time to evaluate the rate of drug deconjugation.

Mechanism of Action

The efficacy of an ADC is dependent on a sequence of events, from antigen binding on the cell surface to the ultimate cytotoxic effect of the payload in the cell's interior.

ADC_Mechanism_of_Action cluster_0 Extracellular cluster_1 Intracellular cluster_2 Cellular Effect A 1. ADC binds to target antigen on cancer cell surface B 2. ADC-antigen complex is internalized via endocytosis A->B Receptor-mediated C 3. Trafficking to lysosome B->C D 4. Antibody degraded by lysosomal proteases C->D E 5. Payload is released into cytoplasm D->E Non-cleavable linker releases payload-amino acid adduct F 6. Payload binds to intracellular target (e.g., tubulin, DNA) E->F G 7. Cell cycle arrest and apoptosis F->G

Caption: Generalized ADC mechanism of action.

With a non-cleavable linker like this compound, the payload is released after the antibody backbone is fully degraded in the lysosome. This results in the release of the payload still attached to the linker and the amino acid residue it was conjugated to. This active catabolite must then be able to exit the lysosome and reach its intracellular target to induce cell death.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, engineered to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2][3] An ADC consists of a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[3] The mAb's specificity allows for the targeted delivery of the payload to cancer cells, thereby enhancing the therapeutic window.[3] Preclinical in vivo studies are a critical component of the ADC development pipeline, providing essential data on efficacy, safety, and pharmacokinetics (PK) before advancing to clinical trials.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experiments to evaluate the efficacy of ADCs. Detailed protocols for key experiments are provided, along with guidelines for data presentation and visualization of experimental workflows and biological mechanisms.

Core Concepts in ADC In Vivo Efficacy Testing

A successful in vivo study for an ADC hinges on a well-thought-out experimental design. Key considerations include the selection of an appropriate animal model, the ADC dosing regimen, and the endpoints used to assess efficacy and toxicity.

Animal Models: The choice of animal model is crucial and depends on the specific research question.[6]

  • Cell Line-Derived Xenograft (CDX) Models: These are established by implanting human cancer cell lines into immunodeficient mice.[1][4] CDX models are reproducible and cost-effective, making them suitable for initial efficacy screening.[1]

  • Patient-Derived Xenograft (PDX) Models: PDX models involve the direct transplantation of fresh tumor tissue from a patient into immunodeficient mice.[6] They better recapitulate the heterogeneity and complexity of human tumors, offering higher clinical relevance.[6]

  • Syngeneic Models: These models use immunocompetent mice and tumor cell lines derived from the same genetic background.[6] They are essential for studying the interplay between the ADC and the immune system.[7]

Dosing and Administration: ADCs are typically administered intravenously (IV).[1] The dosing schedule can vary from a single dose to multiple doses over several weeks.[1] Determining the optimal dose and schedule is a key objective of in vivo studies.

Efficacy and Toxicity Endpoints:

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically the measurement of tumor volume over time.[5]

  • Body Weight: Monitoring body weight is a simple yet effective way to assess the general health and toxicity of the ADC.[1][4]

  • Clinical Observations: Regular observation of the animals for any signs of distress or adverse effects is critical.[4]

  • Pathological Analysis: At the end of the study, tissues can be collected for histopathological and immunohistochemical analysis to assess the ADC's effect on the tumor and normal tissues.[4]

Experimental Protocols

Protocol 1: Establishment of Xenograft Tumor Models

1.1. Cell Line-Derived Xenograft (CDX) Model Establishment

  • Animal Husbandry:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG), typically 6-8 weeks old.[1]

    • House animals in a pathogen-free environment with a standard 12-hour light/dark cycle and provide ad libitum access to sterile food and water.[1]

  • Cell Preparation:

    • Culture the desired human cancer cell line under sterile conditions.

    • Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Shave and disinfect the right flank of the mouse.

    • Inject 100-200 µL of the cell suspension subcutaneously.[1]

  • Tumor Growth Monitoring:

    • Monitor the animals daily for any signs of distress.

    • Once tumors are palpable, measure the tumor volume twice weekly using calipers. The formula for tumor volume is: (Length x Width²) / 2.

    • Randomize the animals into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[1]

1.2. Patient-Derived Xenograft (PDX) Model Establishment

  • Tumor Fragment Preparation:

    • Aseptically obtain fresh tumor tissue from a patient or a previously passaged PDX model.

    • Mechanically mince the tissue into small fragments of approximately 2-3 mm³.[1]

  • Tumor Implantation:

    • Anesthetize the mouse as described for the CDX model.

    • Shave and disinfect the right flank.

    • Make a small incision and subcutaneously implant a single tumor fragment.[1]

    • Close the incision with surgical clips or sutures.[1]

  • Tumor Growth Monitoring:

    • Follow the same monitoring protocol as for the CDX models.

Protocol 2: ADC Administration and Efficacy Monitoring
  • Treatment Groups:

    • Vehicle Control: The formulation buffer used for the ADC.

    • ADC Treatment Group(s): The ADC at various dose levels.

    • Isotype Control ADC: A non-targeting antibody conjugated with the same drug-linker to assess non-specific toxicity.[1]

    • Unconjugated Monoclonal Antibody: To evaluate the contribution of the antibody alone to the anti-tumor effect.[1]

  • Drug Administration:

    • Administer all treatments intravenously (IV) via the tail vein.[1]

    • The dosing schedule can be a single dose or multiple doses (e.g., once weekly for three weeks).[1]

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.[1]

    • Record any clinical signs of toxicity.

    • Euthanize animals if the tumor volume exceeds a predetermined size or if they show signs of significant distress or weight loss.

Protocol 3: Tissue Collection and Ex Vivo Analysis
  • Tissue Collection:

    • At the end of the study, euthanize the animals according to approved protocols.

    • Collect tumors and major organs (e.g., liver, spleen, kidneys, heart, lungs).

    • Fix a portion of the tissues in 10% neutral buffered formalin for histopathology and immunohistochemistry.

    • Snap-freeze another portion in liquid nitrogen for biomarker analysis.

  • Ex Vivo Analysis:

    • Histopathology: Perform Hematoxylin and Eosin (H&E) staining on tissue sections to evaluate morphology and identify any pathological changes.

    • Immunohistochemistry (IHC): Use specific antibodies to detect the target antigen, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3).

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-QW x 31500 ± 1500
Isotype Control ADC5QW x 31450 ± 1403.3
Unconjugated mAb5QW x 31200 ± 12020
Test ADC1QW x 3800 ± 9046.7
Test ADC3QW x 3300 ± 5080
Test ADC5QW x 350 ± 2096.7

Table 2: Body Weight Changes

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMPercent Change in Body Weight (%)
Vehicle Control-20.1 ± 0.522.5 ± 0.6+11.9
Isotype Control ADC520.3 ± 0.421.8 ± 0.5+7.4
Unconjugated mAb520.2 ± 0.522.1 ± 0.7+9.4
Test ADC120.4 ± 0.621.5 ± 0.6+5.4
Test ADC320.1 ± 0.520.5 ± 0.5+2.0
Test ADC520.3 ± 0.419.0 ± 0.6-6.4

Visualizations

Visual diagrams are essential for illustrating complex processes and workflows. The following diagrams are generated using the DOT language.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding ReceptorComplex ADC-Antigen Complex Endosome Endosome ReceptorComplex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity In_Vivo_Efficacy_Workflow start Start tumor_model Tumor Model Establishment (CDX or PDX) start->tumor_model randomization Tumor Growth to 100-200 mm³ & Animal Randomization tumor_model->randomization treatment Treatment Administration (Vehicle, Controls, ADC) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (2x/week) treatment->monitoring endpoint Endpoint Criteria Met (Tumor Size, Time, Toxicity) monitoring->endpoint analysis Tissue Collection & Ex Vivo Analysis (IHC, Biomarkers) endpoint->analysis data_analysis Data Analysis & Reporting analysis->data_analysis end End data_analysis->end Model_Selection_Logic start Define Research Question initial_screen Initial Efficacy Screening? start->initial_screen immune_interaction Study Immune Interaction? initial_screen->immune_interaction No cdx Use CDX Model initial_screen->cdx Yes clinical_relevance High Clinical Relevance Needed? immune_interaction->clinical_relevance No syngeneic Use Syngeneic Model immune_interaction->syngeneic Yes clinical_relevance->cdx No pdx Use PDX Model clinical_relevance->pdx Yes

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency with Ald-Ph-amido-PEG11-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ald-Ph-amido-PEG11-C2-NH2. Our goal is to help you overcome challenges related to low conjugation efficiency and other common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It contains an aldehyde group on a phenyl ring at one end and a primary amine at the other, connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1] It is designed for use in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs), where it covalently links a molecule with a primary amine (like an antibody) to another molecule.[1]

Q2: What is the mechanism of conjugation with this compound?

The aldehyde group of the linker reacts with a primary amine on a biomolecule (e.g., the lysine (B10760008) residues on an antibody) to form an initial Schiff base intermediate. This imine bond is reversible and can be unstable. To form a stable, irreversible bond, a second step called reductive amination is typically performed. This involves a mild reducing agent that selectively reduces the imine to a stable secondary amine bond.

Q3: What are the optimal pH conditions for conjugation?

The formation of the Schiff base intermediate is most efficient at a slightly acidic to neutral pH, typically in the range of 6.0-7.5. The subsequent reductive amination step is also compatible with this pH range. It is crucial to avoid strongly acidic or basic conditions which can lead to degradation of the reactants or the PEG linker.

Q4: Which buffers should I use for the conjugation reaction?

It is critical to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the aldehyde group of the linker.

  • Recommended Buffers: Phosphate-buffered saline (PBS), MES, HEPES.

  • Buffers to Avoid: Tris, glycine.[1]

Q5: How should I store this compound?

To prevent degradation, it is recommended to store this compound at -20°C in a dry, dark environment. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can be detrimental to the reagent.

Troubleshooting Guide for Low Conjugation Efficiency

Low or no formation of the desired conjugate is a common issue. The following guide will help you identify and resolve potential causes.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_reagent Reagent Quality cluster_conditions Reaction Conditions cluster_protocol Protocol Optimization start Low Conjugation Efficiency reagent_quality Check Reagent Quality & Storage start->reagent_quality reaction_conditions Review Reaction Conditions reagent_quality->reaction_conditions Reagents OK reagent_degraded Linker or Biomolecule Degraded? reagent_quality->reagent_degraded protocol_optimization Optimize Protocol reaction_conditions->protocol_optimization Conditions Correct ph_check Incorrect pH? reaction_conditions->ph_check analysis Verify Analytical Method protocol_optimization->analysis Optimization Fails success Conjugation Successful protocol_optimization->success Optimization Succeeds molar_ratio Suboptimal Molar Ratio? protocol_optimization->molar_ratio analysis->start Method Incorrect analysis->success Method Correct reagent_degraded->reaction_conditions No reagent_solution Prepare Fresh Solutions reagent_degraded->reagent_solution Yes buffer_check Wrong Buffer? ph_check->buffer_check No ph_adjust Adjust pH to 6.0-7.5 ph_check->ph_adjust Yes reducing_agent_check Reducing Agent Inactive? buffer_check->reducing_agent_check No buffer_exchange Use Non-Amine Buffer (e.g., PBS) buffer_check->buffer_exchange Yes reducing_agent_check->protocol_optimization No fresh_reducing_agent Use Fresh Reducing Agent reducing_agent_check->fresh_reducing_agent Yes concentration Low Reactant Concentration? molar_ratio->concentration No optimize_ratio Test Different Linker:Biomolecule Ratios molar_ratio->optimize_ratio Yes time_temp Incorrect Time/Temp? concentration->time_temp No increase_conc Increase Reactant Concentrations concentration->increase_conc Yes time_temp->analysis No optimize_incubation Vary Incubation Time and Temperature time_temp->optimize_incubation Yes

Caption: A step-by-step workflow for troubleshooting low conjugation yield.

Quantitative Data Summary
ParameterRecommended RangeNotes
Reaction pH 6.0 - 7.5Balances Schiff base formation and stability.
Buffer Type PBS, MES, HEPESMust be free of primary amines.
Molar Ratio (Linker:Biomolecule) 5:1 to 20:1This is a starting point and should be optimized.
Biomolecule Concentration >1 mg/mLHigher concentrations can improve reaction kinetics.
Reducing Agent (e.g., NaBH3CN) 10-20 fold molar excess over linkerShould be added after initial Schiff base formation.
Reaction Temperature Room Temperature (20-25°C)Can be performed at 4°C for longer incubation times.
Reaction Time 2-24 hoursDependent on reactants and concentrations.

Experimental Protocols

General Protocol for Conjugation via Reductive Amination

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines (e.g., an antibody).

Materials:

  • This compound

  • Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2)

  • Reducing agent (e.g., sodium cyanoborohydride, NaBH3CN)

  • Quenching solution (e.g., Tris buffer, 1M, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow this compound to warm to room temperature before opening the vial.

    • Prepare a stock solution of the linker in an anhydrous organic solvent like DMSO or DMF.

    • Prepare a fresh stock solution of the reducing agent in the reaction buffer.

  • Conjugation Reaction:

    • To your biomolecule solution, add the desired molar excess of the linker stock solution.

    • Incubate the mixture for 1-2 hours at room temperature with gentle mixing to allow for Schiff base formation.

    • Add the reducing agent to the reaction mixture.

    • Continue to incubate for an additional 2-24 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to consume any unreacted aldehyde groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.

Diagram: Conjugation Reaction Pathway

ConjugationPathway Biomolecule Biomolecule-NH2 (e.g., Antibody) SchiffBase Schiff Base Intermediate (Biomolecule-N=CH-Ph-Linker) Biomolecule->SchiffBase Linker This compound Linker->SchiffBase ReducingAgent + Reducing Agent (e.g., NaBH3CN) SchiffBase->ReducingAgent FinalConjugate Stable Conjugate (Biomolecule-NH-CH2-Ph-Linker) ReducingAgent->FinalConjugate

References

Technical Support Center: Optimizing Drug-to-Antibody Ratios with Ald-Ph-amido-PEG11-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when using the Ald-Ph-amido-PEG11-C2-NH2 linker in antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in ADC development?

A1: this compound is a non-cleavable, heterobifunctional linker used in the synthesis of ADCs.[1][2][3][4] It features two different reactive ends:

  • A primary amine (-NH2) for stable conjugation to a cytotoxic payload, typically through an amide bond.

  • An aldehyde (Ald-Ph-) group for conjugation to a modified antibody, forming a stable bond such as a hydrazone or oxime.

The 11-unit polyethylene (B3416737) glycol (PEG) chain enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and lead to a better pharmacokinetic profile, especially when working with hydrophobic payloads.[5][6][7]

Q2: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute (CQA)?

A2: The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[8][] It is a critical quality attribute because it directly influences the ADC's therapeutic window:

  • Low DAR (<2): May result in reduced potency and therapeutic efficacy.[][10]

  • High DAR (>4): Can lead to issues such as protein aggregation, increased hydrophobicity, faster plasma clearance, and potential off-target toxicity.[6][][11][12]

Optimizing the DAR is essential for balancing efficacy and safety.[8]

Q3: What conjugation chemistry is used with the this compound linker?

A3: A two-step sequential conjugation strategy is typically employed:

  • Payload-Linker Synthesis: The primary amine of the linker is reacted with an activated carboxylic acid group on the cytotoxic payload to form a stable amide bond.

  • Antibody Conjugation: The aldehyde group on the payload-linker complex is then reacted with a nucleophilic group introduced onto the antibody, such as a hydrazide or an aminooxy group, to form a stable hydrazone or oxime bond, respectively.[1][5][11][13] This requires prior modification of the antibody to introduce these specific reactive handles.

Q4: Which analytical techniques are recommended for determining the DAR?

A4: Several orthogonal methods are used to accurately determine the DAR and assess the heterogeneity of the ADC population:

  • Hydrophobic Interaction Chromatography (HIC): Considered the "gold standard" for DAR analysis of cysteine-linked and other ADCs.[14][15] It separates ADC species based on the increasing hydrophobicity conferred by the attached drug-linker molecules.[14]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used as an orthogonal method. The ADC is typically reduced to separate the light and heavy chains, and the DAR is calculated based on the drug distribution on each chain.[14]

  • Mass Spectrometry (MS): Provides precise mass information of the intact ADC or its subunits, allowing for direct confirmation of drug loading.[11][13][16] Techniques include Native MS, LC-MS, and MALDI-TOF MS.[17][18]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and characterization of ADCs using the this compound linker.

Issue 1: Low Drug-to-Antibody Ratio (DAR)
Potential Cause Recommended Solution
Inefficient Payload-Linker Synthesis Verify Payload Activation: Ensure complete activation of the payload's carboxylic acid (e.g., as an NHS ester). Use fresh, high-quality coupling reagents (e.g., EDC/NHS). Confirm the formation of the activated payload via LC-MS.
Optimize Reaction Conditions: Ensure the reaction between the activated payload and the linker's amine group is carried out in an appropriate anhydrous solvent (e.g., DMSO, DMF).
Inefficient Antibody Modification Optimize Antibody Functionalization: The introduction of hydrazide or aminooxy groups onto the antibody is a critical step. Titrate the concentration of the modifying reagent to achieve the desired level of functionalization without compromising antibody integrity. Characterize the modified antibody to confirm the presence of reactive groups.
Suboptimal Conjugation Conditions Optimize pH: The formation of hydrazone or oxime bonds is pH-dependent. The optimal pH is typically between 5 and 7.[19] Perform small-scale experiments to determine the ideal pH for your specific system.
Optimize Molar Ratio: A low molar excess of the payload-linker complex to the antibody will result in a low DAR. Increase the molar ratio of the payload-linker complex in a stepwise manner (e.g., from 5-fold to 20-fold excess) to find the optimal ratio for achieving the target DAR.[13]
Increase Reaction Time/Temperature: If the conjugation reaction is slow, consider increasing the incubation time or temperature (e.g., from 4°C to room temperature). Monitor the reaction to avoid antibody degradation.
Reagent Instability Use Fresh Reagents: The aldehyde group on the linker can be susceptible to oxidation. Ensure the linker and payload-linker complex are stored properly and use fresh solutions for conjugation.
Issue 2: High DAR and/or ADC Aggregation
Potential Cause Recommended Solution
High Molar Ratio of Payload-Linker Reduce Molar Ratio: A large excess of the payload-linker complex can lead to over-conjugation. Systematically decrease the molar ratio to achieve the desired DAR.
Hydrophobicity of the Payload Leverage PEG Linker: The PEG11 chain is designed to increase hydrophilicity.[5] However, with highly hydrophobic payloads, aggregation can still occur at high DARs. If aggregation persists, aiming for a lower average DAR (e.g., 2 or 4) may be necessary.
Optimize Formulation Buffer: After purification, screen different formulation buffers (varying pH and excipients) to find conditions that maximize the stability and solubility of the final ADC.
Non-Specific Binding Purification Method: Ensure the purification method (e.g., Size Exclusion Chromatography - SEC) is effective at removing non-covalently bound payload-linker and aggregates.
Antibody Quality Use High-Purity Antibody: Start with a highly purified antibody (>95%) that is free of aggregates. Filter the antibody solution through a 0.22 µm filter before modification and conjugation.[7]

Experimental Protocols & Data Presentation

Protocol 1: Two-Step Conjugation using this compound

This protocol outlines the general steps for synthesizing an ADC. Note: This is a template; specific conditions must be optimized for your particular antibody and payload.

Part A: Synthesis of Payload-Linker Complex

  • Payload Activation: Activate the carboxylic acid group of your cytotoxic payload using a 1.2-fold molar excess of N-hydroxysuccinimide (NHS) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in an anhydrous organic solvent (e.g., DMF).

  • Linker Conjugation: Add a 5- to 10-fold molar excess of this compound to the activated payload solution.

  • Reaction & Purification: Allow the reaction to proceed at room temperature for 4-16 hours. Purify the resulting payload-linker complex using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the payload-linker complex by LC-MS.

Part B: Antibody Modification and ADC Synthesis

  • Antibody Preparation: Buffer exchange the antibody into an appropriate buffer (e.g., PBS, pH 7.4). Adjust the concentration to 5-10 mg/mL.

  • Antibody Functionalization: Modify the antibody to introduce hydrazide or aminooxy groups. This typically involves reacting the antibody with an excess of a heterobifunctional crosslinker (e.g., a succinimidyl ester-hydrazide linker).

  • Purification: Remove the excess crosslinker using a desalting column or dialysis.

  • Conjugation: Add the purified payload-linker complex (from Part A) to the modified antibody at a 5- to 20-fold molar excess. Adjust the pH of the reaction mixture to 5.0-7.0.

  • Incubation: Incubate the reaction at 4°C or room temperature for 12-24 hours with gentle mixing.

  • Purification: Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated payload-linker and aggregates.

  • Characterization: Characterize the final ADC for DAR, purity, and aggregation.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in HIC Mobile Phase A.

  • Chromatographic System:

    • Column: A HIC column suitable for antibodies (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 (may contain 10-25% isopropanol (B130326) to elute highly hydrophobic species).[20]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Drug Load of Species) / Σ (% Peak Area of all Species)

Data Presentation: Comparison of DAR Measurement Techniques
Technique Primary Application Sample State Mass Information Key Advantages Key Limitations
HIC Determination of DAR distribution and average DAR.[14][21]Native, folded stateIndirect (inferred from elution profile)Gold standard for DAR distribution, robust, quantitative.High salt is incompatible with MS, can have low resolution for heterogeneous conjugates.[15]
RP-HPLC-MS DAR determination of subunits (light and heavy chains).Denaturing conditionsProvides precise mass of subunits and drug load.[12]High resolution, directly compatible with MS.ADC is denatured, non-covalent interactions are disrupted.
Native MS Intact mass analysis and DAR determination of the intact ADC.[17][18]Native, folded stateProvides precise mass of the intact ADC and its proteoforms.[12]Preserves native structure, provides direct mass measurement.Can be complex to interpret for highly heterogeneous samples.

Visualizations

ADC_Synthesis_Workflow cluster_0 Part A: Payload-Linker Synthesis cluster_1 Part B: Antibody Conjugation Payload Cytotoxic Payload (with -COOH) Activated_Payload NHS-Activated Payload Payload->Activated_Payload EDC/NHS PL_Complex Purified Payload-Linker Complex Activated_Payload->PL_Complex Amide Bond Formation Linker This compound Linker->PL_Complex Amide Bond Formation Modified_Ab Hydrazide/Aminooxy -Modified Antibody Final_ADC Purified ADC PL_Complex->Final_ADC Oxime/Hydrazone Bond Formation Antibody Monoclonal Antibody Antibody->Modified_Ab Functionalization Modified_Ab->Final_ADC Oxime/Hydrazone Bond Formation

Caption: Workflow for ADC synthesis using the specified linker.

DAR_Analysis_Workflow cluster_HIC HIC Analysis cluster_MS Mass Spectrometry Analysis ADC_Sample Purified ADC Sample HIC_Col HIC Column (Decreasing Salt Gradient) ADC_Sample->HIC_Col MS_Inst LC-MS or Native MS ADC_Sample->MS_Inst HIC_Chrom Chromatogram (DAR0, DAR2, DAR4...) HIC_Col->HIC_Chrom UV Detection HIC_Calc Calculate Average DAR HIC_Chrom->HIC_Calc MS_Spectra Mass Spectra of Intact ADC or Subunits MS_Inst->MS_Spectra MS_Calc Confirm Drug Loading & Calculate Average DAR MS_Spectra->MS_Calc Deconvolution

Caption: General workflow for DAR determination and characterization.

References

Technical Support Center: Solving Solubility Issues of Hydrophobic Payloads with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on utilizing PEGylated linkers to overcome solubility challenges associated with hydrophobic payloads, particularly in the development of Antibody-Drug Conjugates (ADCs). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: How do PEGylated linkers improve the solubility of hydrophobic payloads?

A1: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation in aqueous environments, compromising the stability, efficacy, and safety of the conjugate.[1] PEG (polyethylene glycol) is a hydrophilic and biocompatible polymer.[1] When incorporated as a linker, PEG chains increase the overall hydrophilicity of the payload-linker conjugate. They create a hydration shell around the molecule, which helps to counteract the hydrophobicity of the payload, thereby enhancing its water solubility and reducing the propensity for aggregation.[2][3]

Q2: How does the length of the PEG linker affect the properties of the conjugate?

A2: Increasing the length of the PEG linker generally enhances the hydrophilicity and the hydrodynamic size of the conjugate. This can lead to improved solubility, reduced aggregation, and a longer plasma half-life due to decreased renal clearance.[4] However, there is a trade-off, as longer linkers may sometimes decrease the in vitro potency of the conjugate.[4] A systematic evaluation of various PEG linker lengths is crucial to find the optimal balance for a specific payload and antibody combination.[4]

Q3: What is the difference between linear and branched PEG linkers, and which should I choose?

A3: Linear PEG linkers consist of a single, straight chain of ethylene (B1197577) glycol units, while branched linkers have multiple PEG arms extending from a central core.[5] Branched PEG linkers offer a larger hydrodynamic radius and a more significant "shielding" effect for the payload.[5][6] This can lead to improved pharmacokinetics and allows for a higher drug-to-antibody ratio (DAR) without causing aggregation.[5][6] However, the increased steric hindrance of branched linkers might in some cases negatively impact the binding affinity of the antibody or the efficiency of payload release.[5] Linear linkers, being less sterically hindered, may be preferable when precise control over a lower DAR is needed or if the payload's activity is sensitive to steric bulk.[7]

Q4: What are the most common chemistries used for attaching PEG linkers to proteins?

A4: The most common approaches involve targeting specific functional groups on the protein. N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on lysine (B10760008) residues, forming stable amide bonds.[8] Maleimide (B117702) chemistry is highly specific for free thiol (sulfhydryl) groups on cysteine residues, forming a stable thioether linkage.[9] Reductive amination using PEG-aldehyde reagents can target the N-terminal amine of a protein under controlled pH conditions.

Q5: My PEGylation reaction has a very low yield. What are the common causes?

A5: Low PEGylation yield can be due to several factors:

  • Suboptimal Reaction pH: The reactivity of both the PEG reagent and the target functional groups on the protein is highly pH-dependent. For instance, NHS-ester reactions are more efficient at a pH of 7.0-8.5, while maleimide-thiol reactions are optimal at a pH of 6.5-7.5.[10]

  • Inactive PEG Reagent: PEG reagents, especially NHS esters and maleimides, are sensitive to moisture and can hydrolyze if not stored or handled properly. It is crucial to use fresh or properly stored reagents and avoid repeated freeze-thaw cycles.[8][11]

  • Suboptimal Molar Ratio: An insufficient molar excess of the PEG reagent will lead to incomplete conjugation. It is advisable to perform small-scale optimization experiments with varying PEG-to-protein molar ratios.[11]

  • Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) will compete with the protein for NHS-ester PEGs. Similarly, buffers with reducing agents like DTT will interfere with maleimide chemistry.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Yield in PEGylation Reaction

Q: I am observing a low yield of my PEGylated product. How can I troubleshoot this?

A: A low yield is a common issue in PEGylation. A systematic approach to troubleshooting is recommended, as illustrated in the decision tree below.

G start Low PEGylation Yield check_reagent Is the PEG reagent active and fresh? start->check_reagent check_ph Is the reaction pH optimal for the chemistry? check_reagent->check_ph Yes solution_reagent Use a fresh vial of PEG reagent. Avoid repeated freeze-thaw cycles. check_reagent->solution_reagent No check_ratio Is the molar ratio of PEG to protein optimized? check_ph->check_ratio Yes solution_ph Verify and adjust the buffer pH. (e.g., 7.2-8.5 for NHS esters, 6.5-7.5 for maleimides) check_ph->solution_ph No check_buffer Does the buffer contain interfering components? check_ratio->check_buffer Yes solution_ratio Perform a titration of the PEG reagent to find the optimal molar excess. check_ratio->solution_ratio No solution_buffer Use a non-interfering buffer. (e.g., PBS for NHS esters and maleimides) check_buffer->solution_buffer No

Caption: Troubleshooting decision tree for low PEGylation yield.

Issue 2: Aggregation of the Final Conjugate

Q: My final PEGylated conjugate is showing aggregation. How can I prevent this?

A: Aggregation is a common problem, especially with hydrophobic payloads. Here are some troubleshooting steps:

  • Increase PEG Linker Length: A longer PEG chain will increase the hydrophilicity of the conjugate and provide a better steric shield, which can help prevent aggregation.[8]

  • Consider Branched PEG Linkers: Branched PEGs are highly effective at solubilizing challenging payloads due to their dense hydrophilic shield.[12]

  • Optimize the Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the conjugate. Optimizing conjugation conditions to achieve a lower DAR can improve solubility.

  • Formulation Optimization: The choice of formulation buffer is critical. The pH should be away from the protein's isoelectric point (pI), and the ionic strength can be adjusted to improve stability.

Issue 3: Instability of Maleimide-Thiol Conjugate

Q: My maleimide-thiol conjugate is unstable in plasma. What is happening and how can I fix it?

A: The thiosuccinimide linkage formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like albumin in plasma.[13] This can result in "payload migration" to other proteins.[13]

  • Troubleshooting Steps:

    • Confirm with Mass Spectrometry: Use LC-MS to check for the payload conjugated to plasma proteins like albumin.[14]

    • Induce Hydrolysis: Before in vivo use, you can perform a controlled hydrolysis of the thiosuccinimide ring (e.g., by incubating at a slightly basic pH) to form a stable ring-opened succinamic acid thioether, which is resistant to thiol exchange.[13][14]

Quantitative Data Summary

The choice of PEG linker length and architecture has a significant impact on the physicochemical and biological properties of the conjugate. The following tables summarize key quantitative data from various studies.

Table 1: Impact of PEG Linker Length on ADC Aggregation and In Vitro Cytotoxicity

PEG Linker LengthChange in AggregationIn Vitro Cytotoxicity (IC50)Reference
PEG4Moderate Reduction31.9 nM[15]
PEG8Significant Reduction-[8]
PEG10-111.3 nM[15]
PEG12Significant Reduction-[8]
PEG24High Reduction-[8]

Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used.

Table 2: Comparison of Linear vs. Branched PEG Linkers on ADC Properties

PropertyLinear PEG LinkerBranched PEG LinkerReference
Drug-to-Antibody Ratio (DAR) Typically lower; high DAR can lead to aggregation.Can achieve higher DAR (e.g., ≥8) while mitigating aggregation.[5]
Pharmacokinetics (PK) Generally shorter half-life.Often exhibit slower clearance and longer half-life.[5][16]
Solubility & Aggregation Improves solubility, but can still aggregate at high DAR.More effectively masks payload hydrophobicity, reducing aggregation at high DAR.[5]
In Vitro Cytotoxicity May have higher potency due to less steric hindrance.May have slightly lower potency due to increased steric hindrance.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are protocols for key assays used in the characterization of PEGylated conjugates.

Protocol 1: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in a PEGylated ADC sample.

Materials:

  • Purified PEGylated ADC

  • SEC-HPLC system with a UV detector

  • Size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0[17]

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.[18]

  • Sample Preparation: Dilute the ADC sample to a concentration of 0.5-1.0 mg/mL in the mobile phase.[19]

  • Injection: Inject 10 µL of the prepared sample onto the column.[18]

  • Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric ADC.

  • Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation as: (Area_aggregate / (Area_aggregate + Area_monomer)) * 100.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_system Equilibrate SEC-HPLC System prep_sample Prepare ADC Sample (0.5-1.0 mg/mL) prep_system->prep_sample injection Inject Sample (10 µL) prep_sample->injection run_hplc Run Isocratic Elution (0.8 mL/min) injection->run_hplc detection Detect at 280 nm run_hplc->detection integration Integrate Peak Areas (Aggregate & Monomer) detection->integration calculation Calculate % Aggregation integration->calculation

Caption: Experimental workflow for SEC-HPLC analysis of ADC aggregation.

Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a PEGylated ADC on a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • PEGylated ADC

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[20]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[20]

  • ADC Treatment: Prepare serial dilutions of the PEGylated ADC in culture medium. Add 100 µL of the diluted ADC to the appropriate wells. Include untreated control wells.

  • Incubation: Incubate the plate for 48-144 hours at 37°C, 5% CO2.[20]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[21]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours, or until the formazan (B1609692) crystals are fully dissolved.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using a suitable software.

G start Start seed_cells Seed Cells in 96-well Plate (1,000-10,000 cells/well) start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Add Serial Dilutions of ADC incubate1->treat_cells incubate2 Incubate for 48-144 hours treat_cells->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add Solubilization Solution (100 µL/well) incubate3->add_solubilizer incubate4 Incubate for 2+ hours in Dark add_solubilizer->incubate4 read_absorbance Read Absorbance at 570 nm incubate4->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining ADC cytotoxicity using an MTT assay.

Protocol 3: Purification of PEGylated Payloads

Objective: To purify the PEGylated payload from unreacted starting materials and byproducts.

Methods: The choice of purification method depends on the properties of the conjugate.

  • Size-Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated conjugate from smaller, unreacted molecules like the payload and excess PEG reagent.[22][]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for the purification of PEGylated peptides and small molecules, separating based on hydrophobicity.[]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on differences in charge. PEGylation can shield the charges on a molecule, altering its interaction with the IEX resin and allowing for separation.[22][]

  • Ultrafiltration/Diafiltration: Membrane-based methods that separate molecules based on size and are useful for removing small molecule impurities and for buffer exchange.[22][]

G start Crude PEGylation Reaction Mixture check_size Significant Difference in Size? start->check_size check_charge Significant Difference in Charge? check_size->check_charge No sec Size-Exclusion Chromatography (SEC) check_size->sec Yes uf_df Ultrafiltration / Diafiltration check_size->uf_df Yes (for small impurities) check_hydrophobicity Significant Difference in Hydrophobicity? check_charge->check_hydrophobicity No iex Ion-Exchange Chromatography (IEX) check_charge->iex Yes rphplc Reverse-Phase HPLC (RP-HPLC) check_hydrophobicity->rphplc Yes purified Purified PEGylated Payload sec->purified uf_df->purified iex->purified rphplc->purified

Caption: Decision tree for selecting a purification method for PEGylated payloads.

References

Technical Support Center: Antibody Conjugation with Ald-Ph-amido-PEG11-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the conjugation of the Ald-Ph-amido-PEG11-C2-NH2 linker to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a non-cleavable, 11-unit polyethylene (B3416737) glycol (PEG) linker designed for use in the synthesis of antibody-drug conjugates (ADCs).[1][2] Its structure includes a terminal aldehyde group for initial reaction with the antibody, a stable phenyl-amido group that imparts rigidity, a hydrophilic PEG spacer to improve solubility, and a terminal amine group for conjugation to a payload.

Q2: What is the mechanism of conjugation for this linker to an antibody?

The conjugation process is a two-step reductive amination. First, the aldehyde group on the linker reacts with a primary amine on the antibody (typically the ε-amino group of a lysine (B10760008) residue) to form a Schiff base. This reaction is favored under slightly acidic to neutral conditions (pH 5-7).[3] The resulting imine bond is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[4][5]

Q3: Why is a PEG spacer included in the linker?

The polyethylene glycol (PEG) spacer offers several advantages in bioconjugation:

  • Improved Solubility: PEG chains are hydrophilic and can help to counteract the hydrophobicity of conjugated payloads, reducing the risk of aggregation.

  • Increased Stability: PEGylation can protect the antibody from proteolytic degradation.

  • Longer Circulation Half-Life: The increased hydrodynamic volume of the PEGylated antibody can reduce renal clearance, extending its time in circulation.[6]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the antibody, potentially reducing an immune response.

Q4: What is the significance of the "Ph-amido" (phenyl-amido) group in the linker?

The phenyl-amido group contributes to the linker's stability and conformational properties. The amide bond is highly stable in circulation, preventing premature release of the payload.[7] The phenyl group adds a degree of rigidity to the linker, which can be important for maintaining an optimal distance and orientation between the antibody and the payload.[7] Studies have shown that a phenyl amide linker can improve the pharmacokinetic and pharmacodynamic profiles of PEGylated proteins.[8]

Q5: What is a typical Drug-to-Antibody Ratio (DAR) for this type of conjugation?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. For lysine-based conjugation, the result is a heterogeneous mixture of species with different numbers of drugs attached. The average DAR is typically controlled by adjusting the molar ratio of the linker to the antibody during the conjugation reaction. Achieving a specific DAR requires careful optimization of the reaction conditions.

Troubleshooting Guides

This section addresses common issues encountered during the conjugation of this compound to antibodies.

Problem 1: Low Conjugation Efficiency / Low DAR

Symptom: The average DAR, as determined by mass spectrometry or HIC-HPLC, is significantly lower than expected.

Possible Cause Solution Supporting Evidence/Rationale
Suboptimal Reaction pH The formation of the initial Schiff base is pH-dependent. The optimal pH for this step is typically between 5.0 and 7.0. Perform small-scale experiments to determine the optimal pH for your specific antibody.Schiff base formation is favored under slightly acidic conditions which facilitate the dehydration step.[3]
Incorrect Molar Ratio Increase the molar excess of the this compound linker relative to the antibody. A common starting point is a 10- to 20-fold molar excess.A higher concentration of the linker will drive the reaction equilibrium towards product formation.
Inactivated Linker Aldehyde groups can be susceptible to oxidation. Ensure the linker is stored properly under inert gas and protected from moisture. Prepare solutions of the linker immediately before use.The reactivity of the aldehyde is crucial for the initial conjugation step.
Presence of Competing Amines Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the antibody's lysine residues for reaction with the linker. Perform buffer exchange if necessary.Primary amines in the buffer will react with the aldehyde group of the linker, reducing the amount available for antibody conjugation.[9]
Inefficient Reduction Step Ensure the reducing agent (e.g., sodium cyanoborohydride) is fresh and added at the correct concentration.Incomplete reduction of the Schiff base will lead to an unstable conjugate that may revert to the starting materials.
Problem 2: Antibody Aggregation

Symptom: Presence of high molecular weight species observed by Size Exclusion Chromatography (SEC-HPLC).

Possible Cause Solution Supporting Evidence/Rationale
High Protein Concentration Reduce the antibody concentration during the conjugation reaction.High concentrations can increase the likelihood of intermolecular cross-linking, especially if the payload is hydrophobic.[10]
Suboptimal Buffer Conditions Optimize the pH and ionic strength of the reaction and storage buffers. The pH should ideally be away from the antibody's isoelectric point (pI) to maintain solubility.An inappropriate buffer can lead to protein destabilization and aggregation.[11]
Hydrophobicity of the Payload The hydrophobicity of the conjugated payload can drive aggregation. The PEG11 spacer in the linker is designed to mitigate this, but for very hydrophobic payloads, further optimization may be needed.Hydrophobic patches on the surface of ADCs can interact, leading to aggregation.[11]
Stress During a "Stress Test" During forced degradation studies (e.g., heat or pH stress), aggregation is an expected outcome. The goal is to find formulation conditions that minimize this.Stress tests are designed to identify the most stable formulation conditions.[12]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes a general method for the reductive amination of an antibody with the specified linker. Optimization will be required for each specific antibody and payload.

Materials:

  • Antibody in an amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 6.0)

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., SEC-HPLC or dialysis cassettes)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.

    • If the antibody is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • Linker Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the linker in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the linker-DMSO solution to the antibody solution while gently vortexing. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 2 hours to allow for Schiff base formation.

  • Reduction:

    • Prepare a fresh solution of NaBH₃CN in the reaction buffer.

    • Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20 mM.

    • Incubate the reaction overnight at 4°C.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted aldehyde groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and reducing agent by SEC-HPLC or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Characterization of the Conjugate

1. Determination of Aggregation by Size Exclusion Chromatography (SEC-HPLC):

  • Column: A suitable SEC column for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[13]

  • Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.[12]

  • Detection: UV absorbance at 280 nm.

  • Analysis: The chromatogram will show a main peak for the monomeric conjugate and potential earlier eluting peaks for aggregates (dimers, multimers). The percentage of aggregation can be calculated from the peak areas.[14][15]

2. Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC-HPLC):

  • Column: A HIC column with appropriate hydrophobicity (e.g., Thermo Scientific MAbPac HIC-10).[16]

  • Mobile Phase: A reverse salt gradient is typically used. For example, Mobile Phase A: 2 M ammonium (B1175870) sulfate (B86663) in 100 mM sodium phosphate, pH 7.0; Mobile Phase B: 100 mM sodium phosphate, pH 7.0.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR, which are more hydrophobic. The average DAR can be calculated from the relative peak areas of the different species.[3][17][18]

3. Determination of DAR by Mass Spectrometry (LC-MS):

  • Method: The purified conjugate is analyzed by high-resolution mass spectrometry under native or denaturing conditions.[7][19]

  • Analysis: The mass of the unconjugated antibody is compared to the masses of the conjugated species. The mass difference corresponds to the mass of the attached linker-payload. Deconvolution of the mass spectrum allows for the determination of the distribution of different DAR species and the calculation of the average DAR.[20]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange to pH 6.0) schiff_base Schiff Base Formation (Add Linker to Antibody, RT, 2h) antibody_prep->schiff_base linker_prep Linker Solution (Dissolve in DMSO) linker_prep->schiff_base reduction Reduction (Add NaBH3CN, 4°C, Overnight) schiff_base->reduction quenching Quenching (Add Tris Buffer) reduction->quenching purification Purification (SEC-HPLC or Dialysis) quenching->purification aggregation_analysis Aggregation Analysis (SEC-HPLC) purification->aggregation_analysis dar_analysis DAR Analysis (HIC-HPLC / LC-MS) purification->dar_analysis final_product Purified ADC aggregation_analysis->final_product dar_analysis->final_product

Caption: Experimental workflow for antibody conjugation.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Efficiency? ph_check Is Reaction pH Optimal (pH 5.0-7.0)? start->ph_check ratio_check Is Molar Ratio of Linker Sufficient (e.g., >10x)? ph_check->ratio_check Yes optimize_ph Optimize pH in small-scale trials ph_check->optimize_ph No linker_check Is Linker Reagent Fresh and Handled Correctly? ratio_check->linker_check Yes increase_ratio Increase linker:antibody molar ratio ratio_check->increase_ratio No buffer_check Is Buffer Amine-Free? linker_check->buffer_check Yes use_fresh_linker Use fresh, properly stored linker linker_check->use_fresh_linker No buffer_exchange Perform buffer exchange to PBS buffer_check->buffer_exchange No success Re-run Conjugation buffer_check->success Yes optimize_ph->success increase_ratio->success use_fresh_linker->success buffer_exchange->success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Improving the Stability of ADCs with Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) that utilize non-cleavable linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using non-cleavable linkers in ADCs?

Non-cleavable linkers offer several advantages, primarily centered around their stability in systemic circulation.[1][2] Key benefits include:

  • Increased Plasma Stability: Compared to many cleavable linkers, non-cleavable linkers are more resistant to premature payload release in the bloodstream, which can lead to a wider therapeutic window.[1][2][3]

  • Reduced Off-Target Toxicity: The high stability of non-cleavable linkers minimizes the release of cytotoxic payloads in healthy tissues, thereby reducing off-target toxicity.[1][2]

  • Improved Therapeutic Index: By enhancing plasma stability and reducing off-target effects, non-cleavable linkers can contribute to an improved therapeutic index.[4][5]

Q2: How is the payload released from an ADC with a non-cleavable linker?

The release of the payload from an ADC with a non-cleavable linker is a multi-step process that relies on the degradation of the antibody itself.[1][4][6][7] After the ADC binds to the target antigen on a cancer cell, it is internalized, typically through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and potent proteases degrade the antibody into amino acids.[4][6][8] This degradation process liberates the payload, which is still attached to the linker and a single amino acid residue from the antibody.[1][9]

Q3: What is the "bystander effect," and is it relevant for ADCs with non-cleavable linkers?

The "bystander effect" refers to the ability of a released cytotoxic payload to diffuse out of the target cancer cell and kill neighboring, potentially antigen-negative, cancer cells. ADCs with non-cleavable linkers generally have a limited bystander effect.[4] This is because the released payload-linker-amino acid complex is often charged and less membrane-permeable, hindering its ability to exit the target cell.[6]

Q4: How does the Drug-to-Antibody Ratio (DAR) affect the stability of ADCs with non-cleavable linkers?

The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly influences the stability of ADCs. A higher DAR generally increases the hydrophobicity of the ADC, which can lead to a greater propensity for aggregation.[10][11] This aggregation can negatively impact the ADC's solubility, pharmacokinetics, and manufacturing.[10][11][12] Therefore, optimizing the DAR is a crucial balancing act between achieving the desired potency and maintaining stability.[11]

Troubleshooting Guides

Issue 1: ADC Aggregation During or After Conjugation

Symptoms:

  • Visible precipitation or cloudiness in the ADC solution.

  • Increase in high molecular weight species observed by Size Exclusion Chromatography (SEC).

  • Reduced therapeutic efficacy and potential for increased immunogenicity.[11]

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
High Hydrophobicity of Payload/Linker 1. Introduce Hydrophilic Linkers: Incorporate hydrophilic moieties like polyethylene (B3416737) glycol (PEG) into the linker design to increase the overall hydrophilicity of the ADC.[10][12][] 2. Select More Hydrophilic Payloads: If possible, choose a payload with more hydrophilic properties. 3. Formulation Optimization: Screen different formulation buffers with varying pH and excipients (e.g., surfactants) to identify conditions that minimize aggregation.[10]
High Drug-to-Antibody Ratio (DAR) 1. Reduce Molar Excess of Linker: Decrease the molar ratio of the drug-linker complex to the antibody during the conjugation reaction.[10] 2. Optimize Reaction Time: Shorten the incubation time of the conjugation reaction to limit the extent of drug loading.[10]
Suboptimal Conjugation Conditions 1. Control pH: Ensure the pH of the reaction buffer is optimal for both the antibody and the linker chemistry (typically pH 7.2-7.5 for lysine (B10760008) conjugation).[10] 2. Control Temperature: Perform the conjugation at a controlled temperature (e.g., 4°C or room temperature) to minimize antibody denaturation.[10] 3. Minimize Co-solvents: If an organic co-solvent is necessary, use the minimum amount required and add it slowly with gentle mixing.[10]
Issue 2: Poor In Vivo Stability and Rapid Clearance

Symptoms:

  • Lower than expected plasma half-life of the ADC.

  • Reduced tumor exposure and efficacy in animal models.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
ADC Aggregation 1. Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates in the ADC preparation before in vivo studies.[12] 2. Implement Anti-Aggregation Strategies: Refer to the troubleshooting guide for ADC aggregation.
High Overall Hydrophobicity 1. Incorporate Hydrophilic Linkers: Utilize PEGylated or other hydrophilic linkers to shield the hydrophobic payload and improve pharmacokinetic properties.[][14] 2. Lower the DAR: A lower drug loading can decrease the overall hydrophobicity and improve circulation time.[12]
Instability of the Linker-Payload on the Antibody 1. Site-Specific Conjugation: Employ site-specific conjugation techniques to create a more homogeneous ADC with a defined DAR, which can improve overall stability and predictability.[15] 2. Evaluate Linker Chemistry: While non-cleavable linkers are generally stable, ensure the specific chemistry used is robust under physiological conditions.

Data Presentation

Table 1: Impact of Linker Hydrophilicity on ADC Pharmacokinetics

Linker TypeADC ConstructPlasma Half-Life (t½)Clearance
Hydrophobic Non-Cleavable e.g., Maleimidocaproyl (MC)ShorterFaster
Hydrophilic Non-Cleavable e.g., PEG-containing linkersLongerSlower

Note: Data is generalized from preclinical studies. Actual values are dependent on the specific antibody, payload, and linker construct.[14]

Table 2: Analytical Techniques for ADC Stability Assessment

Analytical TechniqueParameter MeasuredPurpose
Size Exclusion Chromatography (SEC) Aggregation and FragmentationQuantifies the percentage of high and low molecular weight species.[12][16]
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) and Drug DistributionDetermines the average DAR and the distribution of different drug-loaded species.[16][17]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) DAR and Payload StabilityEvaluates payload integrity and release.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS) Intact ADC Mass, DAR, and Payload IdentificationProvides detailed characterization of the ADC and identifies degradation products.[17][18]
Enzyme-Linked Immunosorbent Assay (ELISA) Intact ADC ConcentrationQuantifies the amount of intact ADC in plasma samples over time.[19]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC in plasma by measuring the amount of intact ADC over time.

Materials:

  • Test ADC

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates

  • Incubator at 37°C

  • ELISA or LC-MS instrumentation

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[14]

  • Sample Analysis (ELISA-based):

    • Coat a 96-well plate with the target antigen.

    • Add the plasma samples containing the ADC to the coated plate.

    • Detect the bound ADC using a secondary antibody that recognizes the payload.

    • Calculate the percentage of intact ADC remaining over time to determine the plasma half-life.[19]

  • Sample Analysis (LC-MS-based):

    • At each time point, process the plasma sample to isolate the ADC (e.g., using protein A/G beads).

    • Analyze the intact ADC using LC-MS to determine the change in average DAR over time.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC against cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • Test ADC, control antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Plate reader

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[3]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.[3]

  • Incubation: Incubate the plates for a period sufficient for the ADC to exert its cytotoxic effect (typically 72-120 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[3]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[3]

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload-Linker- Amino Acid Lysosome->Payload 4. Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Experimental_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation DrugLinker Drug-Linker Complex DrugLinker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC_Product Purified ADC Purification->ADC_Product DAR_Analysis DAR Analysis (HIC, LC-MS) ADC_Product->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) ADC_Product->Aggregation_Analysis Stability_Assay In Vitro Plasma Stability ADC_Product->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity ADC_Product->Cytotoxicity_Assay InVivo_Studies In Vivo Efficacy & PK Cytotoxicity_Assay->InVivo_Studies

Caption: General experimental workflow for ADC development and evaluation.

References

Technical Support Center: Minimizing Off-Target Toxicity of Non-Cleavable ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of off-target toxicity for non-cleavable antibody-drug conjugates (ADCs).

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the development of non-cleavable ADCs and provides actionable solutions in a question-and-answer format.

Q1: My non-cleavable ADC is potent in vitro against target cells but shows significant off-target toxicity in in vivo models, leading to a narrow therapeutic window. What are the primary causes and how can I troubleshoot this?

A1: This is a frequent challenge. While non-cleavable linkers are designed for high plasma stability, off-target toxicity can still occur through several mechanisms. The primary causes are often related to non-specific uptake of the ADC in healthy tissues.

Troubleshooting Steps:

  • Investigate Non-Specific Uptake Mechanisms:

    • Fc-mediated Uptake: The Fc region of the antibody can bind to Fcγ receptors (FcγR) on immune cells, leading to unintended internalization and payload release.[1]

    • Mannose Receptor Uptake: ADCs can be taken up by mannose receptors, particularly in liver sinusoidal endothelial cells (LSECs) and Kupffer cells, which can lead to hepatotoxicity.[2]

    • Macropinocytosis: This process of non-specific bulk fluid uptake can occur in various cells, contributing to ADC accumulation in healthy tissues.[3]

  • Evaluate ADC Physicochemical Properties:

    • Hydrophobicity: Highly hydrophobic ADCs, often a result of the payload or a high drug-to-antibody ratio (DAR), are more prone to aggregation and non-specific uptake by the liver.[2][4]

    • Surface Charge: The overall charge of the ADC can influence its interaction with non-target cells.[3]

  • Assess Payload-Dependent Toxicity:

    • Even with a stable linker, the inherent toxicity of the payload can be a major contributor if the ADC accumulates in healthy tissues that have a high turnover rate, such as hematopoietic stem cells.[1]

Experimental Workflow for Troubleshooting In Vivo Toxicity

G cluster_0 Observation cluster_1 Initial Investigation cluster_2 Mechanism-Specific Assays cluster_3 Optimization Strategies observe High In Vivo Toxicity Narrow Therapeutic Window investigate Investigate Non-Specific Uptake Mechanisms observe->investigate evaluate_physchem Evaluate ADC Physicochemical Properties observe->evaluate_physchem fc_assay FcγR Binding Assay investigate->fc_assay Fc-mediated? mr_assay Mannose Receptor Competition Assay investigate->mr_assay MR-mediated? payload_tox_assay In Vitro Cytotoxicity on Relevant Normal Cells investigate->payload_tox_assay Payload effect? hydrophobicity_test Hydrophobicity Analysis (e.g., HIC) evaluate_physchem->hydrophobicity_test Hydrophobic? fc_eng Fc-Silent Engineering fc_assay->fc_eng mr_assay->fc_eng Glycoengineering pegylation PEGylation/ Hydrophilic Linkers hydrophobicity_test->pegylation dar_opt Optimize DAR hydrophobicity_test->dar_opt payload_select Select Less Permeable Payload Metabolite payload_tox_assay->payload_select

Caption: Troubleshooting workflow for high in vivo toxicity of non-cleavable ADCs.

Q2: I am observing significant hematological toxicity (e.g., neutropenia, thrombocytopenia) with my non-cleavable ADC. What are the likely causes?

A2: Hematological toxicity is a common dose-limiting toxicity for many ADCs.[1] For non-cleavable ADCs, this can stem from:

  • Payload-Dependent Toxicity: Many cytotoxic payloads, such as microtubule inhibitors, are highly potent against rapidly dividing cells, including hematopoietic stem and progenitor cells (HSPCs).[1] Non-specific uptake of the ADC by these cells can lead to myelosuppression.

  • Target Expression on Hematopoietic Cells: Low-level expression of the target antigen on HSPCs or their precursors can lead to on-target, off-tumor toxicity.

  • Non-specific Uptake by Megakaryocytes: These cells, responsible for platelet production, can internalize ADCs through mechanisms like macropinocytosis, leading to thrombocytopenia.[3]

To mitigate this, consider performing a Colony-Forming Cell (CFC) assay using human CD34+ HSPCs to assess the direct toxicity of your ADC on hematopoietic progenitors.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a non-cleavable linker to minimize off-target toxicity?

A1: Non-cleavable linkers offer several advantages for reducing off-target toxicity:

  • High Plasma Stability: They are generally more stable in systemic circulation compared to cleavable linkers. This prevents the premature release of the cytotoxic payload, which is a major source of off-target toxicity.[6][7]

  • Reduced Bystander Effect: The payload is released only after the entire ADC is internalized and the antibody portion is degraded within the lysosome.[8] The resulting payload-linker-amino acid metabolite is often charged and membrane-impermeable, preventing it from diffusing out to kill neighboring healthy cells.[7][9] This limited bystander effect can enhance safety.[10]

  • Wider Therapeutic Window: Due to their enhanced stability and reduced off-target effects, ADCs with non-cleavable linkers often exhibit a better safety profile and a wider therapeutic window.[6][8]

Mechanism of Action: Non-Cleavable ADC

cluster_0 Systemic Circulation cluster_1 Target Cell ADC Stable ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Release Payload-Linker-AA Metabolite Release Degradation->Release Release->Lysosome Impermeable (No Bystander Effect) Toxicity Cell Death Release->Toxicity

Caption: Payload release mechanism for a non-cleavable ADC.

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the toxicity of a non-cleavable ADC?

A2: The DAR is a critical parameter that significantly influences both the efficacy and toxicity of an ADC.

  • High DAR: A higher DAR increases the hydrophobicity of the ADC, which can lead to faster clearance from circulation and increased accumulation in the liver.[2][11] This can result in greater off-target toxicity. While in vitro potency often increases with DAR, the in vivo therapeutic window may narrow.[11]

  • Low DAR: A lower DAR generally results in a more favorable pharmacokinetic profile and better tolerability.

Optimizing the DAR is crucial. A DAR of 3-4 is often considered a good balance for many maytansinoid-based ADCs, but the optimal DAR must be determined empirically for each specific ADC.[11][12]

DAR ValueImpact on ADC Properties
Low (e.g., 2) - Lower hydrophobicity- Slower clearance- Generally better tolerability- Potentially lower potency
Optimal (e.g., 4) - Balanced efficacy and safety profile- Acceptable pharmacokinetics
High (e.g., 8+) - Higher hydrophobicity and aggregation risk- Faster clearance and liver accumulation[11]- Increased off-target toxicity[13]- Potentially decreased efficacy in vivo[11]

Q3: What engineering strategies can be employed on the antibody itself to reduce non-specific uptake?

A3: Modifying the antibody component is a key strategy to reduce off-target toxicity:

  • Fc-Silent Mutations: Introducing point mutations in the Fc region can reduce or eliminate binding to Fcγ receptors on immune cells, thereby decreasing non-specific internalization and subsequent toxicity.[3]

  • Glycoengineering: Altering the glycosylation patterns on the Fc domain can reduce uptake by mannose receptors in the liver.[2]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrophilicity of the ADC.[14] This can improve its pharmacokinetic profile, reduce aggregation, and decrease non-specific uptake by tissues like the liver.[4]

Section 3: Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)

This assay measures cell viability to determine the cytotoxic potential of an ADC.[1][15]

  • Principle: Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The color intensity is proportional to the number of living cells.[1]

  • Materials:

    • Target (antigen-positive) and control (antigen-negative) cell lines.

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • ADC and isotype control antibody.

    • 96-well plates.

    • MTT or XTT reagent.

    • Solubilization buffer (for MTT).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • ADC Treatment: Add serial dilutions of the ADC and controls to the wells. Include untreated wells as a negative control.

    • Incubation: Incubate the plate for 72-120 hours.

    • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

    • Data Acquisition: If using MTT, add solubilization buffer. Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Plasma Stability Assay (ELISA-based)

This protocol quantifies the amount of intact, payload-conjugated ADC remaining in plasma over time to assess linker stability.

  • Principle: A capture antibody binds the ADC, and a detection antibody specific to the payload quantifies the amount of intact ADC.[1]

  • Materials:

    • ADC.

    • Plasma from relevant species (e.g., human, mouse).

    • ELISA plates.

    • Capture antibody (anti-human IgG).

    • Detection antibody (anti-payload).

    • HRP-conjugated secondary antibody.

    • Substrate (e.g., TMB).

    • Stop solution.

  • Procedure:

    • Incubation: Incubate the ADC in plasma at 37°C. Collect samples at various time points (e.g., 0, 24, 48, 96 hours).

    • Plate Coating: Coat an ELISA plate with the capture antibody.

    • Sample Addition: Add the plasma samples containing the ADC to the coated plate and incubate.

    • Detection: Add the anti-payload detection antibody, followed by the HRP-conjugated secondary antibody.

    • Signal Development: Add TMB substrate and stop the reaction with a stop solution.

    • Data Acquisition: Measure the absorbance at 450 nm.

    • Data Analysis: Generate a standard curve with known concentrations of the ADC. Calculate the percentage of intact ADC remaining at each time point compared to time 0.

Protocol 3: Colony-Forming Cell (CFC) Assay for Hematotoxicity

This assay is a key in vitro method for predicting clinical myelosuppression by assessing the ADC's toxicity to hematopoietic progenitors.[5]

  • Principle: Human CD34+ hematopoietic stem and progenitor cells (HSPCs) are cultured in a semi-solid methylcellulose (B11928114) medium that supports their differentiation into various hematopoietic colonies. The number of colonies formed is a measure of the viability and proliferative capacity of the progenitor cells.

  • Materials:

    • Cryopreserved human CD34+ HSPCs.

    • Complete methylcellulose-based medium (e.g., MethoCult™).

    • Cytokine cocktail for myeloid and erythroid differentiation.

    • ADC, free payload, and isotype control ADC.

    • 35 mm culture dishes.

  • Procedure:

    • Cell Preparation: Thaw and prepare the CD34+ HSPCs according to the supplier's instructions.

    • Treatment: Add the HSPCs and serial dilutions of the ADC, free payload, or controls to the methylcellulose medium.

    • Plating: Dispense the cell mixture into 35 mm culture dishes.

    • Incubation: Incubate the dishes for 14 days in a humidified incubator at 37°C and 5% CO2.

    • Colony Counting: Score the number of different types of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under a microscope.

    • Data Analysis: Calculate the IC50 for the inhibition of colony formation for each cell lineage to determine the ADC's specific hematological toxicity potential.

References

Technical Support Center: Troubleshooting Premature Drug Release from Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to premature drug release from ADCs during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature drug release from ADCs in systemic circulation?

A1: Premature drug release from ADCs is a critical issue that can lead to decreased therapeutic efficacy and increased off-target toxicity.[1][2] The primary causes stem from the intricate interplay of the ADC's components:

  • Linker Instability: The chemical linker is a primary determinant of ADC stability.[3] Cleavable linkers, designed for specific tumor microenvironment triggers, may be susceptible to enzymes in circulation (e.g., esterases, proteases) or hydrolysis at physiological pH.[3]

  • Conjugation Chemistry: The method used to attach the drug-linker to the antibody can significantly impact stability. For instance, maleimide-based conjugation to cysteine residues can sometimes undergo a retro-Michael reaction, leading to deconjugation and premature drug release.[3][4]

  • High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR can be more prone to aggregation and may exhibit increased clearance, potentially leading to faster payload release.[3][5]

  • Payload Properties: Highly hydrophobic payloads can induce ADC aggregation, which may accelerate clearance and off-target uptake, indirectly contributing to the appearance of premature drug release.[3]

  • Antibody Modifications: The conjugation process itself can potentially alter the antibody's structure, which in some cases might affect its stability.[6]

Q2: How do cleavable and non-cleavable linkers differ regarding stability and premature release?

A2: Cleavable and non-cleavable linkers employ distinct strategies for payload release, each with a unique stability profile.[3][7]

  • Cleavable Linkers: These are engineered to release the payload in response to specific triggers within the tumor microenvironment, such as low pH (e.g., hydrazone linkers), high glutathione (B108866) concentrations (e.g., disulfide linkers), or the presence of enzymes like cathepsins (e.g., peptide linkers).[3][8] While designed for targeted release, they can sometimes be susceptible to similar conditions or enzymes present in the plasma, leading to premature release.[3]

  • Non-cleavable Linkers: These linkers, such as thioether linkers, are generally more stable in circulation.[3] Payload release from these ADCs relies on the complete degradation of the antibody backbone within the lysosome of the target cell.[7] This higher stability in plasma typically results in lower off-target toxicity.[8]

Q3: What are the standard in vitro assays to assess ADC stability and premature drug release?

A3: The most common in vitro assay to evaluate ADC stability is the plasma stability assay .[7][8] This assay measures the rate of drug deconjugation from an ADC when incubated in plasma from various species (e.g., human, mouse, rat) at 37°C.[7] Aliquots are taken at different time points and analyzed to quantify the amount of intact ADC, total antibody, and the concentration of released payload.[7] Key analytical techniques used in conjunction with this assay include ELISA and Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Troubleshooting Guides

Issue 1: High levels of free payload detected in in vitro plasma stability assay.

Possible Cause: Linker instability in the plasma matrix.

Troubleshooting Steps:

  • Review Linker Chemistry:

    • For cleavable linkers: Assess the susceptibility of the linker to plasma enzymes (e.g., esterases for ester-containing linkers, proteases for peptide linkers). Consider redesigning the linker to be less susceptible to these enzymes.[9] For example, introducing steric hindrance near the cleavage site can enhance stability.[10]

    • For pH-sensitive linkers (e.g., hydrazones): Ensure the linker is stable at the physiological pH of blood (around 7.4).[8]

    • For maleimide-based conjugation: Investigate the possibility of a retro-Michael reaction leading to deconjugation.[4] Consider alternative, more stable conjugation chemistries.[3]

  • Optimize Conjugation Strategy:

    • Evaluate the site of conjugation on the antibody, as it can influence linker stability.[10]

    • Ensure the conjugation process is well-controlled to produce a homogeneous ADC with a consistent DAR.

  • Characterize ADC Product:

    • Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the heterogeneity of the ADC preparation.[6][11]

    • Employ mass spectrometry (MS) to confirm the identity of the released species and rule out payload metabolism as the source of the free drug.[12]

Issue 2: Discrepancy between LC-MS and ELISA data for payload release.

Possible Cause: The ELISA format may not be specific for the intact ADC, or one of the methods may have analytical issues.

Troubleshooting Steps:

  • Evaluate ELISA Design:

    • A common ELISA format for intact ADC quantification involves a capture antibody targeting the ADC's antibody portion and a detection antibody targeting the payload.[3] Ensure this format is being used to specifically detect the intact ADC.

    • If the ELISA only detects the total antibody, it will not provide information about payload release.

  • Validate Analytical Methods:

    • LC-MS: Verify the extraction efficiency of the free payload from the plasma matrix. Ensure the internal standard is appropriate and behaving similarly to the analyte.[13] Be aware that linker hydrolysis can sometimes occur under the acidic conditions used in LC-MS.[12]

    • ELISA: Check for matrix effects from the plasma that could interfere with the assay. Confirm the specificity of the capture and detection antibodies.

  • Orthogonal Method Confirmation:

    • Consider using a third analytical technique, such as Size-Exclusion Chromatography (SEC), to detect changes in the ADC profile, such as aggregation or fragmentation, which might correlate with payload release.[11]

Issue 3: Evidence of payload migration to other plasma proteins (e.g., albumin) in LC-MS analysis.

Possible Cause: Unstable linker chemistry, particularly with maleimide-based linkers, can lead to the transfer of the drug-linker moiety to other proteins.

Troubleshooting Steps:

  • Investigate Linker Stability:

    • This phenomenon is often associated with the retro-Michael reaction of maleimide-based linkers.[3]

    • Perform experiments to confirm the identity of the protein-payload adducts using high-resolution mass spectrometry.

  • Modify Linker Design:

    • Consider using more stable conjugation chemistries that are less prone to this type of transfer reaction.

    • Incorporating hydrophilic linkers can help to shield the payload and reduce non-specific interactions with other plasma components.[3][14]

Data Presentation

Table 1: Comparative In Vitro Plasma Stability of Different Linker Technologies

Linker TypeCleavage MechanismTypical Half-Life in Human Plasma (hours)Common Causes of Premature Release
Valine-Citrulline (VC) Protease (Cathepsin B)> 150Susceptibility to other plasma proteases (e.g., neutrophil elastase) and carboxylesterases.[9]
Hydrazone pH-sensitive (acidic)50 - 100Hydrolysis at physiological pH (7.4).[8]
Disulfide Reduction (Glutathione)20 - 80Reduction by other thiols in plasma.
Thioether (Non-cleavable) Antibody Degradation> 200Generally very stable; minimal premature release.[3]

Note: The half-life values are approximate and can vary significantly based on the specific ADC, payload, and experimental conditions.

Experimental Protocols

Key Experiment: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by quantifying the amount of released payload over time.[8]

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.[8]

  • Incubation: Incubate the samples at 37°C with gentle agitation.[8]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately process or freeze the aliquots at -80°C to stop any further reaction.[7][8]

  • Sample Preparation for LC-MS/MS (Payload Quantification):

    • To each plasma aliquot, add an internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant containing the free payload.[3]

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an LC-MS/MS system.

    • Develop a chromatographic method to separate the payload from other components in the extract.

    • Quantify the payload using multiple reaction monitoring (MRM) based on its specific mass-to-charge ratio transitions.

  • Data Analysis:

    • Generate a standard curve for the payload to accurately determine its concentration in the plasma samples.

    • Plot the concentration of the released payload versus time to determine the rate of release.

    • Calculate the half-life of the ADC in plasma.[3]

Visualizations

Linker_Cleavage_Mechanisms Mechanisms of Premature Payload Release cluster_circulation Systemic Circulation (Plasma, pH ~7.4) cluster_causes Causes of Instability ADC Antibody-Drug Conjugate (ADC) Free_Payload Prematurely Released Payload (Toxicity) ADC->Free_Payload Deconjugation Enzymes Plasma Enzymes (e.g., Esterases, Proteases) Enzymes->ADC Cleavage Hydrolysis Hydrolysis at Physiological pH Hydrolysis->ADC Cleavage Retro_Michael Retro-Michael Reaction (Maleimide Linkers) Retro_Michael->ADC Deconjugation

Caption: Causes of premature payload release from ADCs in circulation.

Experimental_Workflow Workflow for In Vitro Plasma Stability Assay start Start: Prepare ADC Samples in Plasma and PBS incubate Incubate at 37°C start->incubate sampling Collect Aliquots at Multiple Time Points (e.g., 0, 24, 48, 96h) incubate->sampling process Process Samples: Protein Precipitation sampling->process analyze Analyze Supernatant by LC-MS/MS for Free Payload process->analyze data Data Analysis: Quantify Released Payload, Calculate Half-Life analyze->data end End: Determine ADC Stability Profile data->end

Caption: Experimental workflow for assessing ADC plasma stability.

Troubleshooting_Logic Troubleshooting High Free Payload Start High Free Payload Detected in Plasma Assay CheckLinker Is the linker known to be susceptible to plasma enzymes? Start->CheckLinker CheckConj Is maleimide (B117702) chemistry used? CheckLinker->CheckConj No RedesignLinker Action: Redesign Linker (e.g., add steric hindrance) CheckLinker->RedesignLinker Yes AltConj Action: Consider Alternative Conjugation Chemistry CheckConj->AltConj Yes InvestigateDAR Investigate DAR and ADC Heterogeneity CheckConj->InvestigateDAR No

Caption: Logic diagram for troubleshooting premature payload release.

References

Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Pharmacokinetics with PEG Spacers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments involving the impact of Polyethylene Glycol (PEG) spacer length on the pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG spacer in an ADC, and how does its length generally affect pharmacokinetics?

A1: A PEG spacer is a hydrophilic linker incorporated into an ADC to connect the antibody to the cytotoxic payload.[1][2][3][4][5][] Its primary functions are to:

  • Improve Solubility and Reduce Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation. The hydrophilic nature of PEG creates a "hydration shell" that can mask the hydrophobicity of the payload, improving the overall solubility and stability of the ADC, especially at higher drug-to-antibody ratios (DARs).[1][2][3][7][8]

  • Enhance Pharmacokinetics: PEGylation increases the hydrodynamic size of the ADC. This larger size reduces renal clearance and can shield the conjugate from uptake by the reticuloendothelial system, leading to a longer circulation half-life and increased overall exposure (Area Under the Curve - AUC).[1][2][3][5][7][9] This prolonged circulation can result in greater accumulation of the ADC in tumor tissue.[1][2]

Generally, increasing the length of the PEG spacer leads to a longer plasma half-life and decreased clearance of the ADC.[1][5][9][10] However, this is not always a linear relationship and can plateau at a certain PEG length.[9]

Q2: I've observed that increasing the PEG spacer length in my ADC construct improves its pharmacokinetic profile, but the in vitro cytotoxicity is reduced. Is this a common trade-off?

A2: Yes, this is a well-documented and common trade-off in ADC design.[1][2] While longer PEG chains generally lead to improved pharmacokinetic properties such as longer half-life and greater exposure, they can sometimes lead to a decrease in in vitro potency (higher IC50 values).[1][2][5]

The exact reason for this can be multifaceted and may include:

  • Steric Hindrance: An excessively long PEG chain might sterically hinder the interaction of the ADC with its target antigen on the cancer cell surface or interfere with the enzymatic cleavage of the linker and subsequent release of the payload inside the cell.[4]

  • Delayed Payload Release: The conformation of a long PEG spacer could potentially slow down the intracellular processing and release of the cytotoxic drug.

Therefore, the optimal PEG spacer length is often a balance between achieving favorable PK characteristics for in vivo efficacy and maintaining potent cell-killing activity.[1][4][5] Empirical testing with a range of PEG spacer lengths is crucial to determine the best therapeutic index for a specific ADC.[1][5]

Q3: My ADC with a short PEG spacer is showing rapid clearance in animal models. What are the potential causes and how can I troubleshoot this?

A3: Rapid clearance of an ADC with a short PEG spacer is a common issue, often linked to the overall hydrophobicity of the conjugate. Here are the likely causes and troubleshooting steps:

  • Cause: Insufficient masking of the hydrophobic payload by the short PEG chain. This can lead to non-specific uptake by the liver and the mononuclear phagocyte system, resulting in accelerated clearance.[2][11] ADCs with PEGs smaller than PEG8 have been shown to have rapidly increased clearance rates.[10]

  • Troubleshooting:

    • Increase PEG Spacer Length: Systematically increase the length of the PEG spacer (e.g., from PEG4 to PEG8, PEG12, or PEG24) and evaluate the impact on the PK profile.[1][10] Studies have shown that increasing PEG chain length can significantly decrease clearance.[9][10][11]

    • Evaluate Different Linker Chemistries: Consider alternative linker designs that incorporate hydrophilicity in a different manner, such as branched or "pendant" PEG structures, which may offer better shielding of the payload.[11][12][13]

    • Characterize Aggregation: Use size-exclusion chromatography (SEC) to determine if the ADC preparation has a high percentage of aggregates, as this can also lead to rapid clearance. If aggregation is high, a longer PEG spacer may help improve solubility.[2][3][8]

Q4: What are the key pharmacokinetic parameters I should be measuring to assess the impact of PEG spacer length, and what analytical methods are recommended?

A4: To comprehensively evaluate the impact of PEG spacer length on ADC pharmacokinetics, you should measure the following key parameters:

  • Total Antibody: Measures all antibody species, whether conjugated or not. This helps assess the general clearance of the antibody backbone.[14][15]

  • Conjugated Antibody (ADC): Measures the concentration of the ADC with at least one drug molecule attached. This is a critical measure of the intact drug delivery system.[15][16]

  • Unconjugated (Free) Payload: Quantifies the amount of cytotoxic drug that has been prematurely released into circulation. High levels can be an indicator of linker instability and a potential source of off-target toxicity.[15][17][18]

  • Pharmacokinetic Parameters: From the concentration-time profiles of the above analytes, you should calculate:

    • Clearance (CL): The rate at which the ADC is removed from the body.

    • Half-life (t½): The time it takes for the ADC concentration to reduce by half.

    • Area Under the Curve (AUC): A measure of the total drug exposure over time.

Recommended Analytical Methods:

  • Ligand-Binding Assays (LBA), such as ELISA: Commonly used for quantifying total antibody and conjugated ADC.[14][15][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard for quantifying the unconjugated (free) payload and its metabolites due to its high sensitivity and specificity.[14][15][17][18] It can also be used in hybrid LBA-LC-MS/MS methods for ADC quantification.[14][18]

  • Hydrophobic Interaction Chromatography (HIC): Can be used to determine the drug-to-antibody ratio (DAR) distribution in plasma samples.[15]

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data Between Batches of ADCs with the Same PEG Spacer Length

Potential Cause Troubleshooting Steps
Inconsistent Drug-to-Antibody Ratio (DAR) 1. Characterize DAR: Use HIC or mass spectrometry to confirm the average DAR and DAR distribution for each batch.[4] 2. Optimize Conjugation: Refine the conjugation protocol (e.g., molar excess of drug-linker, reaction time, temperature) to ensure batch-to-batch consistency.[4]
Presence of Aggregates 1. Quantify Aggregation: Analyze each batch by Size-Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species.[4][8] 2. Refine Purification: Optimize the purification process (e.g., SEC, dialysis) to remove aggregates.[4]
Deconjugation During Storage or Handling 1. Assess Stability: Perform stability studies on stored ADC samples by measuring the free payload concentration and average DAR over time. 2. Optimize Formulation: Ensure the ADC is stored in an appropriate buffer at the recommended temperature and pH to maintain linker stability.[7]

Issue 2: Unexpectedly Low Tumor Accumulation Despite Improved Pharmacokinetics with a Longer PEG Spacer

Potential Cause Troubleshooting Steps
Reduced Antigen Binding Affinity 1. Measure Binding Affinity: Perform surface plasmon resonance (SPR) or ELISA-based binding assays to compare the antigen binding affinity of ADCs with different PEG spacer lengths to the unconjugated antibody. 2. Structural Modeling: If possible, use computational modeling to assess if the longer PEG chain could be sterically hindering the antigen-binding site.
Impaired Internalization 1. Conduct Internalization Assays: Use flow cytometry or confocal microscopy with fluorescently labeled ADCs to quantify and visualize the rate and extent of internalization into target cells. 2. Vary PEG Length: Test an intermediate PEG spacer length that may provide a better balance between improved PK and efficient internalization.
"PEG Stealth" Effect Too Pronounced 1. Evaluate Tumor Penetration: Use techniques like autoradiography or fluorescence imaging in tumor-bearing animal models to assess the distribution of the ADC within the tumor tissue. A very long PEG chain might impede penetration into the tumor microenvironment.[19]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the general trends observed with varying PEG spacer lengths.

Table 1: General Impact of PEG Spacer Length on ADC Pharmacokinetic Parameters

PEG Spacer LengthHalf-life (t½)Clearance (CL)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
Short (e.g., PEG2, PEG4) ShorterHigherPotentCan be limited by rapid clearance[1]
Medium (e.g., PEG8, PEG12) Moderately IncreasedModerately DecreasedPotentOften Optimal[1]
Long (e.g., PEG24, PEG 4k, 10k) LongestLowestReduced PotencyCan be enhanced due to improved PK[1]

Note: This table summarizes general trends. The optimal PEG length is highly dependent on the specific antibody, payload, and linker chemistry and must be determined empirically.[1][2]

Table 2: Example Data on the Impact of PEG Spacer Length on ADC Clearance

ADC Construct (Non-binding IgG-MMAE, DAR 8)Clearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~6
PEG8~4
PEG12~4
PEG24~4

Data synthesized from a study illustrating the trend of decreased clearance with increasing PEG spacer length, which plateaus around PEG8.[4][9]

Experimental Protocols

Protocol 1: General Procedure for ADC Synthesis and Characterization

  • Antibody Modification: Partially reduce the monoclonal antibody with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]

  • Drug-Linker Preparation: Synthesize the PEGylated linker-payload construct with a defined PEG length (e.g., PEG4, PEG8, PEG24) functionalized with a reactive group (e.g., maleimide) for antibody conjugation.

  • Conjugation: Add the drug-linker solution to the antibody solution. The reaction is typically incubated for 2-4 hours at room temperature or overnight at 4°C.[4] The molar excess of the drug-linker will influence the final DAR.

  • Purification: Remove unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.[4]

  • Characterization:

    • Determine protein concentration using a UV-Vis spectrophotometer at 280 nm.[4]

    • Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[4]

    • Assess the level of aggregation using SEC.[4]

Protocol 2: In Vivo Pharmacokinetic Study

  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Administration: Administer a single intravenous (IV) dose of the ADC constructs with different PEG spacer lengths to different groups of animals.[10]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.) into tubes containing an anticoagulant like K2-EDTA.[2]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.[2]

  • Bioanalysis: Quantify the concentrations of total antibody, conjugated ADC, and free payload in the plasma samples using validated analytical methods such as ELISA and LC-MS/MS.[11][14][15][17]

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as clearance, half-life, and AUC.

Visualizations

PEG_Length_vs_PK Impact of PEG Spacer Length on ADC Properties cluster_0 PEG Spacer Length cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Outcomes cluster_3 Biological Activity Short_PEG Short PEG (e.g., PEG2-4) Hydrophobicity Lower Hydrophilicity (Higher Hydrophobicity) Short_PEG->Hydrophobicity Size Smaller Hydrodynamic Size Short_PEG->Size High_Potency Higher In Vitro Potency Short_PEG->High_Potency Long_PEG Long PEG (e.g., PEG12-24) Hydrophilicity Higher Hydrophilicity Long_PEG->Hydrophilicity Large_Size Larger Hydrodynamic Size Long_PEG->Large_Size Lower_Potency Potentially Lower In Vitro Potency Long_PEG->Lower_Potency Rapid_Clearance Rapid Clearance Hydrophobicity->Rapid_Clearance Slow_Clearance Slower Clearance Hydrophilicity->Slow_Clearance Size->Rapid_Clearance Large_Size->Slow_Clearance Short_HalfLife Shorter Half-Life Rapid_Clearance->Short_HalfLife Long_HalfLife Longer Half-Life Slow_Clearance->Long_HalfLife

Caption: Relationship between PEG spacer length and ADC properties.

ADC_PK_Workflow Experimental Workflow for ADC Pharmacokinetic Analysis cluster_bioanalysis Bioanalytical Methods ADC_Synthesis 1. ADC Synthesis (Varying PEG Lengths) Characterization 2. Characterization (DAR, Aggregation) ADC_Synthesis->Characterization Animal_Dosing 3. In Vivo Dosing (e.g., IV in Mice) Characterization->Animal_Dosing Blood_Collection 4. Serial Blood Sampling Animal_Dosing->Blood_Collection Plasma_Separation 5. Plasma Separation Blood_Collection->Plasma_Separation Bioanalysis 6. Bioanalysis Plasma_Separation->Bioanalysis PK_Analysis 7. PK Data Analysis (Clearance, Half-life, AUC) Bioanalysis->PK_Analysis ELISA ELISA: Total Antibody & ADC Conc. Bioanalysis->ELISA LCMS LC-MS/MS: Free Payload Conc. Bioanalysis->LCMS

Caption: A typical workflow for preclinical ADC pharmacokinetic analysis.

References

Technical Support Center: Overcoming Steric Hindrance in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance refers to the spatial obstruction that can occur during a chemical reaction due to the size and arrangement of atoms or molecular groups near the reaction site.[1] In bioconjugation, this happens when the three-dimensional structure of a biomolecule, such as a protein or antibody, or the bulkiness of a payload molecule (e.g., a drug, dye, or PEG chain) physically blocks the reactive functional groups from coming into the necessary proximity for a covalent bond to form.[1][2] This can lead to significantly lower reaction efficiency and yield, or even prevent the conjugation from occurring altogether.[1]

Q2: What are the common indicators that steric hindrance is affecting my bioconjugation reaction?

A2: Several signs may suggest that steric hindrance is negatively impacting your experiment:

  • Low or No Conjugation Yield: The amount of the desired final bioconjugate is significantly lower than expected.[3]

  • Incomplete Conjugation: A large portion of the starting biomolecule remains unconjugated, even when using an excess of the labeling reagent.

  • Lack of Site-Specificity: The conjugation reaction occurs at more accessible, unintended sites on the biomolecule's surface, resulting in a heterogeneous mixture of products.[3]

  • Protein Aggregation or Precipitation: Modification at easily accessible sites can alter the surface properties of the protein, leading to aggregation.

Q3: How do linkers, such as Polyethylene Glycol (PEG), help overcome steric hindrance?

A3: Linkers, particularly flexible and hydrophilic ones like PEG, act as spacers that physically separate the two molecules being conjugated.[1][4] This increased distance minimizes the spatial interference between bulky molecules, allowing the reactive groups to access their targets more freely.[1] Longer PEG linkers can provide greater flexibility to navigate around obstructive domains of a protein to reach a sterically hindered site.[5]

Q4: What is the difference between linear and branched PEG linkers regarding steric hindrance?

A4: Linear and branched PEG linkers have distinct architectures that influence their effect on steric hindrance.

  • Linear PEGs are single, straight chains that generally introduce minimal steric hindrance themselves, making them predictable and suitable for applications where precise control is needed.[6]

  • Branched PEGs have multiple PEG arms extending from a central core.[6] While this structure provides a superior "stealth" effect to shield the conjugate from the immune system and enzymatic degradation, their bulkier nature can introduce more significant steric hindrance compared to linear PEGs of the same molecular weight.[6]

Q5: What are site-specific conjugation methods, and how do they mitigate steric hindrance?

A5: Site-specific conjugation methods provide precise control over the location of payload attachment on a biomolecule. This allows researchers to choose a conjugation site that is known to be solvent-accessible and distant from functionally important regions like an enzyme's active site, thereby avoiding steric hindrance.[7][8] Key techniques include:

  • Engineered Cysteines: Introducing a uniquely reactive cysteine residue at a specific location on the protein surface through site-directed mutagenesis.[5]

  • Unnatural Amino Acid (UAA) Incorporation: Genetically encoding a UAA with a bioorthogonal reactive group at the desired position.[9]

  • Enzymatic Ligation: Using enzymes like Sortase A to form a covalent bond at a specific recognition sequence engineered into the protein.[10][11]

  • Glycan Engineering: Modifying the sugar molecules (glycans) on a glycoprotein (B1211001) to create a unique reactive handle away from the protein backbone.[12]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Low reaction yield is a primary indicator of steric hindrance. Use the following decision tree and guide to troubleshoot this issue.

G start Start: Low Conjugation Yield check_accessibility Is the target site known to be sterically hindered? start->check_accessibility check_bulkiness Are the conjugation partners large or bulky? check_accessibility->check_bulkiness No linker_strategy Strategy: Introduce a flexible linker (e.g., PEG) check_accessibility->linker_strategy Yes check_conditions Are reaction conditions (pH, temp, buffer) optimal? check_bulkiness->check_conditions No site_specific_strategy Strategy: Use a site-specific conjugation method check_bulkiness->site_specific_strategy Yes smaller_reagents Action: Use smaller, less bulky labeling reagents check_bulkiness->smaller_reagents Yes optimize_conditions Action: Optimize pH, temperature, and buffer components check_conditions->optimize_conditions No end Re-evaluate Experiment check_conditions->end Yes linker_length Action: Experiment with a range of linker lengths linker_strategy->linker_length linker_length->end site_specific_strategy->end smaller_reagents->end optimize_conditions->end G cluster_0 Without Long Linker cluster_1 With Long PEG Linker A Antibody C Steric Clash! A->C B Payload B->C D Antibody F PEG Linker D->F Conjugation Site E Payload F->E G prep 1. Prepare Biomolecule (e.g., Protein in Amine-Free Buffer) react 3. Conjugation Reaction (Add molar excess of linker/payload to biomolecule, incubate) prep->react reagent 2. Prepare Linker/Payload (e.g., NHS-Ester in Anhydrous DMSO) reagent->react quench 4. Quench Reaction (Optional, e.g., add Tris buffer) react->quench purify 5. Purify Conjugate (e.g., Size Exclusion Chromatography) quench->purify analyze 6. Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purify->analyze

References

Technical Support Center: Characterizing Heterogeneous Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of heterogeneous Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with characterizing heterogeneous ADCs?

The primary analytical challenges in characterizing heterogeneous ADCs stem from the complexity of the molecule itself. The conjugation process, especially with traditional methods targeting lysine (B10760008) or cysteine residues, results in a diverse mixture of ADC species with varying drug-to-antibody ratios (DARs).[1][2] This heterogeneity is a critical quality attribute (CQA) as it can significantly impact the ADC's safety, efficacy, and pharmacokinetic profile.[2][3]

Key analytical hurdles include:

  • Determining Drug-to-Antibody Ratio (DAR) Distribution: Accurately quantifying the distribution of different DAR species is crucial for understanding and controlling the drug product.[4][5]

  • Quantifying Free Drug: Measuring low levels of unconjugated, highly cytotoxic drugs is critical for ensuring the safety of the ADC product.[4][6] These free drugs can be difficult to detect due to their low concentrations.[4]

  • Characterizing Aggregates and Fragments: ADCs have a higher tendency to aggregate compared to monoclonal antibodies, which can affect their efficacy, stability, and may induce an immunogenic response.[7][8][9]

  • Identifying the Site of Conjugation: Pinpointing the specific locations on the antibody where the drug is attached is essential for understanding structure-activity relationships.[1]

  • Analyzing Charge Variants: The conjugation of a drug-linker can alter the isoelectric point (pI) of the antibody, leading to a mixture of charge variants that require characterization.[1][10]

Q2: Which analytical techniques are most commonly used to characterize heterogeneous ADCs?

A multi-pronged analytical approach using orthogonal techniques is essential for the comprehensive characterization of heterogeneous ADCs.[1] Commonly employed methods include:

  • Hydrophobic Interaction Chromatography (HIC): A widely used method for determining the DAR and drug-load distribution under non-denaturing conditions.[1][4]

  • Size-Exclusion Chromatography (SEC): The standard method for quantifying aggregates and fragments.[1]

  • Mass Spectrometry (MS): Provides detailed information on molecular weight, allowing for the determination of DAR, identification of conjugation sites, and characterization of structural variants.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for analyzing the ADC under denaturing conditions and can be coupled with MS.[5]

  • Capillary Electrophoresis (CE): Techniques like capillary isoelectric focusing (cIEF) are used for charge variant analysis.[1][11]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of heterogeneous ADCs.

Issue 1: Inconsistent or Unexpected Drug-to-Antibody Ratio (DAR) Results

Description: The calculated average DAR is either higher or lower than the expected value, or there is significant batch-to-batch variability.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Stoichiometry Verify Calculations: Double-check all molar ratio calculations for the drug-linker and antibody.[3] Accurate Concentration Measurement: Ensure precise determination of stock solution concentrations for both the antibody and the drug-linker.[3]
Inefficient Conjugation Chemistry Reagent Quality: Use high-quality, fresh reagents. Degradation of the drug-linker or coupling reagents can reduce conjugation efficiency.[3] Antibody Reduction (for cysteine conjugation): Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent.[12]
Sub-optimal Reaction Conditions pH Optimization: The pH of the reaction buffer significantly impacts the reactivity of the targeted amino acid residues. Perform small-scale experiments across a pH range to identify the optimal condition.[3] Temperature Control: Ensure consistent and accurate temperature control throughout the reaction.[3] Reaction Time: Conduct a time-course study to determine the optimal reaction duration.[3]
Analytical Method Variability Method Validation: Ensure the analytical method used for DAR determination is well-characterized and validated.[3] Column Chemistry (for HIC): If experiencing poor separation, screen different HIC columns with varying levels of hydrophobicity.[1]

Experimental Workflow for Investigating Inconsistent DAR

start Inconsistent DAR Observed check_calc Verify Stoichiometry & Concentrations start->check_calc check_reagents Assess Reagent Quality & Stability check_calc->check_reagents If calculations are correct optimize_rxn Optimize Reaction Conditions (pH, Temp, Time) check_reagents->optimize_rxn If reagents are stable validate_method Validate Analytical Method (e.g., HIC) optimize_rxn->validate_method If reaction is optimized dar_ok DAR within Specification validate_method->dar_ok If method is robust

Caption: Troubleshooting workflow for inconsistent DAR results.

Issue 2: High Levels of Aggregation Detected by SEC

Description: Size-exclusion chromatography (SEC) analysis reveals a higher than acceptable percentage of high molecular weight species (aggregates).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrophobicity of Drug-Linker Linker Engineering: Consider using more hydrophilic linkers to reduce the propensity for aggregation.[13] Formulation Optimization: Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that minimizes aggregation.
Unfavorable Buffer Conditions pH and Salt Concentration: Avoid buffer conditions where the pH is close to the isoelectric point (pI) of the ADC, as this can decrease solubility. Optimize salt concentration.[8]
Manufacturing Process Stress Temperature Excursions: Minimize exposure to elevated temperatures during processing and storage.[9] Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles the ADC sample undergoes.[9] Immobilization: Consider immobilizing the antibody on a solid support during conjugation to prevent aggregation.[8]
Analytical Artifacts Sample Overload: Reduce the amount of sample injected onto the SEC column.[1] Inappropriate Mobile Phase: Ensure the mobile phase composition is suitable for the ADC and does not induce aggregation.

Logical Relationship of Factors Contributing to ADC Aggregation

Aggregation ADC Aggregation Hydrophobicity Increased Hydrophobicity Hydrophobicity->Aggregation Process_Stress Process-Related Stress Process_Stress->Aggregation Formulation Sub-optimal Formulation Formulation->Aggregation Drug_Linker Hydrophobic Drug-Linker Drug_Linker->Hydrophobicity High_DAR High DAR High_DAR->Hydrophobicity Temp Temperature Temp->Process_Stress Freeze_Thaw Freeze-Thaw Freeze_Thaw->Process_Stress pH_pI pH near pI pH_pI->Formulation Buffer Buffer Composition Buffer->Formulation start ADC Sample iex Ion-Exchange Chromatography (IEX) start->iex cief Imaged Capillary Isoelectric Focusing (cIEF) start->cief ms Mass Spectrometry (MS) iex->ms Fraction Collection or Online Coupling cief->ms Online Coupling data Charge Variant Profile & Identification ms->data

References

Technical Support Center: Reducing Immunogenicity of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of immunogenicity in ADCs?

The immunogenic potential of an ADC is influenced by multiple factors related to both the product and the patient.[1] Key contributors include:

  • The Monoclonal Antibody (mAb): The origin of the antibody (murine, chimeric, humanized, or fully human) is a primary factor. Non-human sequences can be recognized as foreign by the immune system, triggering an anti-drug antibody (ADA) response.[2][3] Even fully human antibodies can elicit an immune response.[4][5]

  • The Linker and Payload: The chemical nature of the linker and the cytotoxic payload can act as haptens, becoming immunogenic when conjugated to the larger antibody carrier.[1][6] The hydrophobicity of the small molecule drug may also contribute to aggregation, a known driver of immunogenicity.[1][7]

  • Structural Attributes: Neoepitopes can form at the site of conjugation between the linker and the antibody.[1] The drug-to-antibody ratio (DAR) can also influence the molecule's immunogenicity profile.[1]

  • Patient-Related Factors: The patient's underlying disease, immune status, and genetic background can impact the likelihood and magnitude of an immune response.[1][8]

Q2: What is the first step I should take to minimize the immunogenicity of my ADC?

The initial and most critical step is to minimize the non-human character of the monoclonal antibody component. This is typically achieved through:

  • Humanization: This process involves replacing non-human (e.g., murine) antibody sequences with human ones, particularly in the framework regions, while retaining the antigen-binding complementarity-determining regions (CDRs).[2][3] Several techniques exist, including CDR grafting.[2][9]

  • Using Fully Human Antibodies: These antibodies are generated using technologies like transgenic mice or phage display and are entirely derived from human sequences, offering the lowest risk of immunogenicity related to the protein backbone.[4]

Q3: My humanized antibody is still showing signs of immunogenicity. What could be the cause and what are the next steps?

Even humanized and fully human antibodies can be immunogenic.[4] This residual immunogenicity often resides in the CDR regions.[4] Potential causes and troubleshooting steps include:

  • T-Cell Epitopes: The antibody sequence may contain T-cell epitopes that can activate helper T-cells, leading to a sustained ADA response.[10]

    • Troubleshooting:

      • In Silico Epitope Prediction: Utilize computational tools to identify potential T-cell epitopes within your antibody's variable regions.[11][12][13][14]

      • De-immunization: If problematic epitopes are identified, use protein engineering to introduce amino acid substitutions that disrupt MHC binding and T-cell recognition without compromising antibody affinity and function.[10][15]

  • Aggregation: The ADC formulation may be prone to aggregation, which can significantly increase immunogenicity.

    • Troubleshooting:

      • Formulation Optimization: Evaluate and optimize buffer conditions (pH, ionic strength) and excipients to improve ADC stability and prevent aggregation.

      • Payload and Linker Contribution: Assess if the hydrophobicity of the linker-payload is contributing to aggregation.[7] Consider alternative, more hydrophilic linkers or payloads if possible.[16]

Q4: How does the linker and payload contribute to ADC immunogenicity, and how can I mitigate this?

The linker and payload can create new immunogenic sites:

  • Hapten Effect: The small molecule drug and linker can act as haptens, which, when conjugated to the antibody (the carrier), can elicit an immune response.[6]

  • Neoepitopes: The conjugation process itself can create novel epitopes at the junction of the antibody, linker, and payload.[1]

Mitigation Strategies:

  • Linker Selection: Choose linkers that are stable in circulation to prevent premature payload release, which could lead to off-target toxicity and potentially increase immunogenicity.[17][18] The inclusion of polyethylene (B3416737) glycol (PEG) moieties in the linker design can sometimes improve pharmacokinetic properties and tolerability.[16]

  • Payload Selection: Select payloads with lower intrinsic immunogenicity.[19] Highly hydrophobic payloads can increase the risk of aggregation.[7]

  • Site-Specific Conjugation: Employ site-specific conjugation technologies to create a homogeneous ADC with a defined DAR. This avoids random conjugation to lysine (B10760008) or cysteine residues, which can lead to a heterogeneous mixture of ADC species with varying immunogenic potentials.[20][21]

Q5: What is glycoengineering and how can it be used to reduce immunogenicity?

Glycoengineering involves modifying the carbohydrate (glycan) structures attached to the antibody, typically in the Fc region.[22][23] This can influence both effector functions and immunogenicity.

  • Mechanism: Certain glycan modifications, such as sialylation, have been suggested to potentially reduce immunogenicity.[22] By controlling the glycosylation profile, it's possible to create more homogeneous and potentially less immunogenic ADCs.[21][24]

  • Application: Glycoengineering can be achieved by using specific cell lines with modified glycosylation pathways or through in vitro enzymatic methods.[20] For example, removing core fucose (afucosylation) is a common strategy to enhance antibody-dependent cell-mediated cytotoxicity (ADCC), but other modifications can be tailored to reduce immunogenicity.[23]

Troubleshooting Guides

Problem: High incidence of Anti-Drug Antibodies (ADAs) observed in preclinical in vivo studies.

Potential Cause Troubleshooting Steps
Suboptimal Humanization/Presence of T-cell Epitopes 1. Sequence Analysis: Perform in silico T-cell epitope prediction on the variable domains of the mAb.[13][14] 2. De-immunization: If immunogenic hotspots are identified, re-engineer the antibody by introducing point mutations to eliminate these epitopes.[10] 3. In Vitro Validation: Test the de-immunized variants in T-cell proliferation assays to confirm reduced immunogenicity.[1][25]
ADC Aggregation 1. Biophysical Characterization: Analyze the ADC preparation for aggregates using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS). 2. Formulation Reformulation: Adjust buffer pH, ionic strength, and excipients to minimize aggregation. 3. Linker/Payload Assessment: Evaluate the hydrophobicity of the linker-payload. Consider a more hydrophilic alternative if aggregation is persistent.[16]
Immunogenic Linker-Payload 1. Domain Specificity Analysis: In ADA-positive samples, determine which part of the ADC (mAb, linker, or payload) the antibodies are targeting using competitive immunoassays.[6][7][26] 2. Linker/Payload Modification: If the response is primarily against the linker-payload, consider exploring alternative linker chemistries or different payloads with potentially lower immunogenicity.[19]

Experimental Protocols & Methodologies

1. In Silico T-Cell Epitope Prediction

  • Objective: To identify potential T-cell epitopes in the antibody sequence that could bind to MHC class II molecules and trigger an immune response.

  • Methodology:

    • Obtain the amino acid sequence of the variable heavy (VH) and variable light (VL) chains of the monoclonal antibody.

    • Utilize a computational tool or platform (e.g., EpiMatrix, NetMHCIIpan) to screen the sequence for peptides with a high binding affinity for a panel of common human leukocyte antigen (HLA) alleles.[14][27]

    • The output will typically be a list of potential T-cell epitopes, often with a corresponding immunogenicity score.

    • Analyze the location of these predicted epitopes. Epitopes clustered in "hotspots" may be of particular concern.

2. In Vitro T-Cell Proliferation Assay

  • Objective: To experimentally assess the potential of an ADC to induce a T-cell response.

  • Methodology:

    • Cell Source: Isolate peripheral blood mononuclear cells (PBMCs) from a cohort of healthy human donors representing diverse HLA types.[1]

    • Dendritic Cell Generation: Differentiate monocytes from the PBMCs into immature dendritic cells (DCs), which will act as antigen-presenting cells.

    • Antigen Loading: Incubate the DCs with the ADC, the naked mAb, and relevant controls.

    • Co-culture: Co-culture the antigen-loaded DCs with autologous CD4+ T-cells.

    • Proliferation Measurement: After several days, measure T-cell proliferation using methods such as [³H]-thymidine incorporation or flow cytometry-based assays (e.g., CFSE dilution).

    • Data Analysis: An increase in T-cell proliferation in response to the ADC compared to controls indicates a potential for immunogenicity.

3. Tiered Approach for Anti-Drug Antibody (ADA) Detection

  • Objective: A systematic, multi-step process to screen for, confirm, and characterize ADAs in patient or animal samples.[1][6][8]

  • Methodology:

    • Screening Assay: An initial, highly sensitive immunoassay (e.g., ELISA, ECL) to detect all potential ADA-positive samples.[28]

    • Confirmatory Assay: Samples that screen positive are then tested in a confirmatory assay. This typically involves pre-incubating the sample with an excess of the ADC. A significant reduction in the signal confirms the specificity of the antibodies for the drug.[7]

    • Characterization Assays:

      • Titer Determination: Quantify the relative amount of ADAs in confirmed positive samples.[28]

      • Neutralizing Antibody (NAb) Assay: A functional assay (often cell-based) to determine if the ADAs can inhibit the biological activity of the ADC.[8][29]

      • Domain Specificity: Competitive ligand-binding assays to determine if the ADAs are directed against the antibody, the linker, the payload, or neoepitopes.[6][7]

Quantitative Data Summary

The incidence of ADAs can vary significantly between different ADCs and patient populations.

Antibody-Drug Conjugate Reported ADA Incidence Notes Reference
Brentuximab vedotin (Adcetris®)~37%The majority of ADAs were directed against the mAb component.[6][7]
Ado-trastuzumab emtansine (Kadcyla®)5.3%No apparent impact on safety, pharmacokinetics, or efficacy was observed.[6][26]
Gemtuzumab ozogamicin (B1678132) (Mylotarg®)Low (~1%)Antibodies were directed against the calicheamicin/linker portion.[6]
Inotuzumab ozogamicin (Besponsa®)3%No effect on the clearance of the ADC was reported.[26]
Eight vc-MMAE ADCs (various trials)0% - 35.8%The majority of ADAs (86-100%) were against the mAb domain.[26]

Note: ADA incidence is highly dependent on the assay methodology and sensitivity.[26]

Visualizations

Immunogenicity_Reduction_Workflow cluster_0 Antibody Engineering & Selection cluster_1 ADC Construction & Optimization cluster_2 Preclinical Immunogenicity Assessment cluster_3 Outcome start Start with Murine/Chimeric mAb humanization Humanization / Fully Human mAb Selection start->humanization Step 1 deimmunization In Silico Epitope Prediction & De-immunization humanization->deimmunization Step 2 conjugation Site-Specific Conjugation deimmunization->conjugation Step 3 linker_payload Linker & Payload Optimization (e.g., hydrophilicity) conjugation->linker_payload Optimization in_vitro In Vitro Assays (T-cell proliferation, Cytokine release) conjugation->in_vitro glycoengineering Glycoengineering linker_payload->glycoengineering Optional Enhancement glycoengineering->in_vitro in_vivo In Vivo Studies (ADA Monitoring) in_vitro->in_vivo Proceed if low risk in_vivo->deimmunization High Risk: Re-engineer final_adc ADC Candidate with Reduced Immunogenicity in_vivo->final_adc Successful Candidate

Caption: Workflow for reducing ADC immunogenicity.

Tiered_ADA_Assessment cluster_0 Tier 1: Screening cluster_1 Tier 2: Confirmation cluster_2 Tier 3: Characterization cluster_3 Input/Output screen Screening Assay (High Sensitivity) confirm Confirmatory Assay (Competitive Inhibition) screen->confirm Potentially Positive negative ADA Negative screen->negative Negative Result confirm->screen Not Confirmed (False Positive) positive Confirmed ADA Positive confirm->positive titer Titer Determination nab Neutralizing Ab (NAb) Assay domain Domain Specificity sample Patient/Animal Sample sample->screen positive->titer positive->nab positive->domain

Caption: Tiered approach for ADA assessment.

References

optimizing storage conditions for Ald-Ph-amido-PEG11-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for Ald-Ph-amido-PEG11-C2-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a benzaldehyde (B42025) group and a primary amine, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary application is in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1] The aldehyde group can react with primary amines on a biomolecule (like an antibody) through reductive amination to form a stable secondary amine bond. The terminal primary amine on the PEG linker can be used to conjugate a payload, such as a cytotoxic drug.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C in a dry, inert atmosphere.[3] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the compound. For short-term storage of stock solutions, it is recommended to store them at -20°C for up to one month. Repeated freeze-thaw cycles should be avoided.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in a variety of organic solvents, including dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[3] For bioconjugation reactions, a stock solution is typically prepared in an anhydrous organic solvent like DMSO and then added to an aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should be kept low (ideally below 10%) to avoid denaturation of the protein.

Q4: What is the mechanism of conjugation using this compound?

The conjugation of the aldehyde group to a primary amine on a biomolecule, such as the lysine (B10760008) residues on an antibody, proceeds via a two-step process known as reductive amination.[4] First, the aldehyde reacts with the amine to form an unstable imine intermediate (Schiff base). This is a reversible reaction that is favored under mildly acidic to neutral conditions (pH 6.5-7.5).[4] In the second step, the imine is reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond.[4][5]

Data Presentation: Stability of a Structurally Similar PEG Linker

Storage ConditionFormDurationStability
-20°CPure Form3 yearsStable
-80°CIn Solvent6 monthsStable
-20°CIn Solvent1 monthStable

Data is for Ald-Ph-amido-PEG4-C2-NHS ester and should be considered as an estimate for this compound.

Experimental Protocols

Protocol for Antibody Conjugation via Reductive Amination

This protocol details the conjugation of this compound to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0

  • Reducing Agent Stock Solution: 5 M Sodium Cyanoborohydride (NaBH₃CN) in 1 M NaOH. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Gently mix and allow the Schiff base formation to proceed for 30-60 minutes at room temperature.

    • Add the 5 M NaBH₃CN stock solution to a final concentration of 50 mM.[5]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted aldehyde groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody-PEG conjugate from unreacted linker and other small molecules using a size-exclusion chromatography column.

  • Characterization:

    • Characterize the conjugate to determine the degree of labeling (drug-to-antibody ratio) and confirm the integrity of the antibody.

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Possible Cause Troubleshooting Steps
Suboptimal pH The formation of the Schiff base is pH-dependent. The optimal pH range for reductive amination is typically 6.5-7.5.[4] Verify the pH of your reaction buffer.
Inactive Aldehyde The aldehyde group may have been oxidized to a carboxylic acid. Use a fresh vial of the linker and ensure it has been stored properly under inert gas.
Inefficient Reduction The concentration of the reducing agent may be insufficient, or the agent may have degraded. Prepare a fresh solution of NaBH₃CN. Ensure the final concentration is between 20-50 mM.[4]
Presence of Competing Amines Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the aldehyde. Ensure all buffers are amine-free.
Problem 2: Antibody Aggregation
Possible Cause Troubleshooting Steps
High Degree of Conjugation Excessive conjugation can increase the hydrophobicity of the antibody, leading to aggregation. Reduce the molar excess of the PEG linker in the reaction.
High Concentration of Organic Solvent The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% to prevent denaturation and aggregation of the antibody.
Suboptimal Buffer Conditions The pH or ionic strength of the buffer may be promoting aggregation. Perform the conjugation in a buffer known to be optimal for the stability of your specific antibody.

Visualizations

experimental_workflow Experimental Workflow for Antibody Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation (Schiff Base Formation) antibody_prep->conjugation linker_prep Linker Stock Preparation (DMSO) linker_prep->conjugation reduction Reduction (NaBH3CN) conjugation->reduction quench Quenching (Tris Buffer) reduction->quench purification Purification (SEC) quench->purification characterization Characterization (DAR, Integrity) purification->characterization

Caption: Workflow for antibody conjugation with this compound.

troubleshooting_workflow Troubleshooting Low Conjugation Yield start Low Yield Observed check_ph Verify Reaction pH (6.5-7.5) start->check_ph check_linker Use Fresh Linker (Check Storage) start->check_linker check_reducing_agent Prepare Fresh Reducing Agent (Check Concentration) start->check_reducing_agent check_buffer Ensure Amine-Free Buffer start->check_buffer result_ok Yield Improved check_ph->result_ok check_linker->result_ok check_reducing_agent->result_ok check_buffer->result_ok

Caption: Troubleshooting guide for low conjugation yield.

References

quality control parameters for Ald-Ph-amido-PEG11-C2-NH2 linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ald-Ph-amido-PEG11-C2-NH2 linker. This resource is designed for researchers, scientists, and drug development professionals to provide detailed quality control parameters, experimental protocols, and troubleshooting guidance for the effective use of this non-cleavable ADC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional, non-cleavable linker used primarily in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] It features a terminal aldehyde group for conjugation to hydrazides or aminooxy groups on a payload and a primary amine for conjugation to a carboxyl group on an antibody or other biomolecule. The 11-unit polyethylene (B3416737) glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[6][7]

Q2: What are the key quality control parameters for this linker?

The quality and purity of the this compound linker are critical for producing homogeneous and effective ADCs. Key QC parameters include appearance, identity confirmation (by ¹H NMR and Mass Spectrometry), and purity assessment (by HPLC). High-quality material is typically expected to have a purity of ≥96%.

Q3: How should I store and handle the this compound linker?

The linker should be stored at -20°C to ensure its stability.[1][4][8] Before use, it should be allowed to warm to room temperature in a desiccator to prevent moisture condensation. For conjugation reactions, it is advisable to prepare solutions fresh in an appropriate anhydrous solvent like DMSO or DMF.[9][10]

Quality Control Specifications

A comprehensive quality control assessment ensures the reliability and reproducibility of experiments. The following table summarizes the typical specifications for this compound.

Parameter Specification Method
Appearance White to off-white solidVisual Inspection
Molecular Formula C₃₂H₅₆N₂O₁₃-
Molecular Weight 676.8 g/mol Mass Spectrometry
Purity ≥96%HPLC
Identity Conforms to structure¹H NMR, Mass Spectrometry
Storage -20°C-

Experimental Protocols

Detailed methodologies are crucial for accurate assessment of the linker's quality.

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate the main compound from potential impurities. Due to the PEG backbone's lack of a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[7][11][12]

1. Sample Preparation:

  • Accurately weigh and dissolve the linker in a 50:50 mixture of acetonitrile (B52724) and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[11]

2. HPLC System and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector CAD or ELSD
Injection Volume 10 µL

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

¹H NMR is used to confirm the chemical structure of the linker.

1. Sample Preparation:

2. NMR Acquisition:

  • Instrument: 400 MHz NMR Spectrometer or higher.

  • Parameters: Standard 90° pulse sequence.

  • Analysis: Compare the resulting spectrum with the expected chemical shifts and integrations for the this compound structure. Key signals include the aldehyde proton (~9.9 ppm), aromatic protons (~7.8-8.0 ppm), the PEG backbone (~3.6 ppm), and protons adjacent to the amide and amine groups.

Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the linker.

1. Sample Preparation:

  • Prepare a dilute solution of the linker (approx. 0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol with 0.1% formic acid.

2. MS Analysis:

  • Instrument: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[12]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: Look for the [M+H]⁺ ion corresponding to the calculated molecular weight of 676.8 g/mol .

Troubleshooting Guide

This section addresses common issues encountered during bioconjugation experiments with the this compound linker.

Problem Possible Cause Recommended Solution
Low Conjugation Yield Suboptimal Reaction pH: The efficiency of amine-carboxyl coupling (e.g., via EDC/NHS activation) is pH-dependent. Aldehyde reactivity can also be influenced by pH.Optimize pH: For EDC/NHS chemistry, maintain a pH of 6.0-7.5. For the aldehyde reaction, a slightly acidic pH (4.5-6.5) is often optimal. Perform small-scale reactions at different pH values to find the ideal condition.[9]
Linker Instability: The aldehyde group can be susceptible to oxidation.Use Fresh Solutions: Prepare linker solutions immediately before use. Purge buffers with nitrogen or argon to minimize oxidation.
Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered.Optimize Molar Ratio: Increase the molar excess of the linker to drive the reaction to completion. A 10- to 20-fold molar excess is a common starting point.[10][13]
Bioconjugate Aggregation Increased Hydrophobicity: The payload conjugated to the antibody can increase the overall hydrophobicity, leading to aggregation.Adjust Buffer Conditions: Screen different buffer systems (e.g., histidine, citrate) and add stabilizing excipients like arginine or polysorbates.[9][14]
High Drug-to-Antibody Ratio (DAR): A high number of conjugated linkers can promote aggregation.Control DAR: Optimize the molar ratio of linker to antibody in the reaction to achieve a lower, more soluble DAR.[13]
Difficulty in Purification Similar Properties of Species: The desired conjugate may have similar physicochemical properties to starting materials or side products, making separation difficult.Use Orthogonal Purification Methods: Combine different chromatography techniques. For example, use Size Exclusion Chromatography (SEC) to remove excess linker, followed by Ion Exchange Chromatography (IEC) to separate species based on charge differences resulting from conjugation.[9][15]
Non-specific Binding: The conjugate may bind non-specifically to the chromatography resin.Modify Buffer Conditions: Increase the ionic strength of the buffer to reduce electrostatic interactions or add a non-ionic detergent to minimize hydrophobic interactions.[9]

Visual Workflows

The following diagrams illustrate key experimental and logical processes.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Linker dissolve Dissolve in 50:50 ACN/H2O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate RP-HPLC Separation (C18 Column) inject->separate detect CAD / ELSD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

G start Low Conjugation Yield Observed? ph Is Reaction pH Optimal? start->ph molar_ratio Is Molar Ratio Sufficient? ph->molar_ratio Yes sol_ph Action: Optimize pH (e.g., screen 6.0-7.5) ph->sol_ph No steric Potential Steric Hindrance? molar_ratio->steric Yes sol_ratio Action: Increase Molar Excess of Linker molar_ratio->sol_ratio No sol_linker Action: Evaluate Linker with Longer Spacer steric->sol_linker Yes end Re-evaluate Yield steric->end No sol_ph->end sol_ratio->end sol_linker->end

Caption: Troubleshooting Decision Tree for Low Yield.

References

Validation & Comparative

A Comparative Guide to Non-Cleavable Linkers: The Rise of Hydrophilic PEGylation in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biopharmaceuticals that deliver potent cytotoxic agents directly to tumor cells. The linker, a critical component connecting the antibody to the payload, dictates the stability, efficacy, and safety of the ADC. This guide provides an objective comparison of a hydrophilic, PEGylated non-cleavable linker, Ald-Ph-amido-PEG11-C2-NH2, with other non-cleavable alternatives, supported by experimental data to inform rational ADC design.

Non-cleavable linkers are characterized by their high stability in the bloodstream, releasing the cytotoxic payload only after the entire ADC is internalized and the antibody component is degraded within the lysosome of the target cell.[1] This mechanism minimizes the premature release of the drug, thereby reducing off-target toxicity and potentially widening the therapeutic window.[2]

The Advent of Hydrophilic Non-Cleavable Linkers

Traditional non-cleavable linkers, such as those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are often hydrophobic. This property can lead to challenges, including ADC aggregation, reduced solubility, and rapid clearance from circulation, particularly with higher drug-to-antibody ratios (DARs).[2]

To overcome these limitations, hydrophilic moieties, most notably polyethylene (B3416737) glycol (PEG) chains, are being integrated into linker designs.[3] this compound is a prime example of such a linker, featuring an 11-unit PEG spacer. This PEG chain imparts hydrophilicity, which can significantly improve the physicochemical and pharmacokinetic properties of the resulting ADC.[3][4]

Key Advantages of PEGylated Non-Cleavable Linkers:

  • Improved Solubility and Reduced Aggregation: The hydrophilic nature of PEG enhances the overall water solubility of the ADC, mitigating the risk of aggregation, which is a common issue with hydrophobic payloads.[3]

  • Enhanced Pharmacokinetics: PEGylation can "shield" the ADC from non-specific uptake and clearance mechanisms, leading to a longer circulation half-life and increased tumor accumulation.[4][5]

  • Potential for Higher Drug-to-Antibody Ratios (DARs): By improving solubility and reducing aggregation, PEG linkers may allow for the conjugation of more drug molecules per antibody without compromising the ADC's properties.[3]

Quantitative Comparison of Linker Performance

While direct head-to-head experimental data for this compound is not extensively available in the public domain, the following tables summarize representative data from preclinical studies comparing ADCs with hydrophobic non-cleavable linkers (e.g., SMCC-based) and those with hydrophilic, PEGylated non-cleavable linkers. This data provides a strong basis for understanding the expected performance of this compound.

Table 1: In Vitro Cytotoxicity of ADCs with Non-Cleavable Linkers

ADC Target & PayloadLinker TypeCell LineIC50 (ng/mL)Reference
Anti-HER2-MMAENon-cleavable (mc)SK-BR-3 (HER2 high)25[1]
Anti-CD79b-MMAENovel HydrophilicBJAB (CD79b+)~1[1]
ZHER2-MMAE (Affibody)SMCC (Hydrophobic)NCI-N872.1 nM[5]
ZHER2-MMAE (Affibody)PEG4K (Hydrophilic)NCI-N879.4 nM[5]

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. The data suggests that while PEGylation can sometimes lead to a modest decrease in in vitro potency, the in vivo advantages often outweigh this.

Table 2: Pharmacokinetics of ADCs with Non-Cleavable Linkers in Mice

ADC (Antibody-Payload)Linker TypeHalf-life (t1/2)Plasma ClearanceReference
Trastuzumab-DM1SMCC (Hydrophobic)-1.1 mL/day[4]
Trastuzumab-DM1PEG12 (Hydrophilic)-0.3 mL/day[4]
ZHER2-MMAE (Affibody)SMCC (Hydrophobic)16 minutes-[5]
ZHER2-MMAE (Affibody)PEG4K (Hydrophilic)160 minutes-[5]

Note: The data clearly indicates that the inclusion of a hydrophilic PEG linker significantly extends the plasma half-life and reduces clearance of the ADC compared to a hydrophobic SMCC linker.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of ADCs.

Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to an Antibody using an Amino-PEG-Amine Linker

This protocol outlines a general strategy for conjugating a payload to an antibody via a bifunctional amino-PEG-amine linker.

Materials:

  • Monoclonal antibody (mAb)

  • Amino-PEG-amine linker (e.g., this compound)

  • Cytotoxic payload with a reactive group (e.g., carboxylic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns

Procedure:

  • Payload-Linker Synthesis:

    • Activate the carboxylic acid group of the payload by reacting it with EDC and NHS in anhydrous DMF or DMSO to form an NHS ester.

    • React the activated payload with one of the amine groups of the amino-PEG-amine linker.

    • Purify the payload-linker conjugate using chromatography.

  • Antibody-Payload-Linker Conjugation:

    • The remaining terminal amine on the payload-linker conjugate can be reacted with the antibody. This can be achieved by modifying the antibody's lysine (B10760008) residues with a bifunctional crosslinker (e.g., SMCC) to introduce maleimide (B117702) groups, which can then react with a thiol-modified payload-linker conjugate. Alternatively, if the linker has a different terminal functional group (e.g., an aldehyde from the "Ald-Ph" part of the name), it can be reacted with a corresponding functional group on the antibody or a modified payload.

  • Purification and Characterization:

    • Remove excess, unreacted payload-linker conjugate using desalting columns.

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and mass spectrometry.[5]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.[6]

Procedure:

  • Cell Seeding: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and appropriate controls (e.g., unconjugated antibody, free payload).

  • Incubation: Incubate the plates for 72-120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization and Measurement: Add a solubilization solution and measure the absorbance at a specific wavelength to determine cell viability. The IC50 value is then calculated.

Protocol 3: In Vivo Plasma Stability Assay

This assay assesses the stability of the ADC and the extent of premature payload release in plasma.[7]

Procedure:

  • Incubation: Incubate the ADC in plasma (human, mouse, or rat) at 37°C for various time points.

  • ADC Capture: At each time point, capture the ADC from the plasma using an immuno-affinity method (e.g., protein A/G beads).

  • Analysis: Analyze the captured ADC to determine the DAR over time. This can be done by techniques like LC-MS or by comparing the concentration of total antibody (measured by ELISA) to the concentration of conjugated antibody.

Visualizing the Concepts

To better understand the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC ADC in Circulation Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Lysosomal Degradation of Antibody Internalization->Lysosome Payload Released Payload- Linker-Amino Acid Complex Lysosome->Payload

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Preclinical Evaluation Conjugation Conjugation of Payload to Antibody via Linker Purification Purification (SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization InVitro In Vitro Cytotoxicity Assay Characterization->InVitro Stability Plasma Stability Assay Characterization->Stability InVivo In Vivo Efficacy Study (Xenograft Model) InVitro->InVivo Stability->InVivo

Caption: General experimental workflow for ADC development and evaluation.

Linker_Comparison cluster_hydrophobic Hydrophobic Linker (e.g., SMCC) cluster_hydrophilic Hydrophilic Linker (e.g., this compound) Hydrophobic_ADC Hydrophobic ADC Aggregation Increased Aggregation Hydrophobic_ADC->Aggregation Clearance Rapid Clearance Hydrophobic_ADC->Clearance Hydrophilic_ADC Hydrophilic ADC Solubility Improved Solubility Hydrophilic_ADC->Solubility PK Enhanced Pharmacokinetics Hydrophilic_ADC->PK

Caption: Impact of linker hydrophilicity on ADC properties.

References

A Head-to-Head Comparison of Ald-Ph-amido-PEG11-C2-NH2 and SMCC Linkers for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic efficacy and safety. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the stability, pharmacokinetics, and overall performance of the ADC. This guide provides an objective, data-driven comparison of two non-cleavable linkers: the modern, PEGylated Ald-Ph-amido-PEG11-C2-NH2 linker and the conventional, hydrophobic SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in ADC design.

Executive Summary

This compound is a heterobifunctional linker incorporating a polyethylene (B3416737) glycol (PEG) chain, an aldehyde group for conjugation to the payload, and an amine group for attachment to the antibody. The presence of the 11-unit PEG spacer imparts significant hydrophilicity, which can enhance the solubility of the ADC, reduce aggregation, and improve its pharmacokinetic profile.

SMCC is a well-established heterobifunctional crosslinker that has been widely used in the development of ADCs, including the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[1] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on the antibody) and a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., on a thiol-containing payload). While known for creating stable thioether bonds, the inherent hydrophobicity of the SMCC linker can present challenges, such as ADC aggregation.[2]

The primary distinction between these two linkers lies in their physicochemical properties and the resulting impact on the ADC's performance. The hydrophilic nature of the this compound linker generally offers advantages in terms of biophysical properties and pharmacokinetics compared to the more hydrophobic SMCC linker.

Structural and Functional Comparison

The chemical structures of this compound and SMCC dictate their conjugation chemistry and physical properties.

Figure 1. Chemical Structures of this compound and SMCC Linkers.

The conjugation strategies for these linkers differ based on their reactive groups. The this compound linker utilizes reductive amination for payload attachment to its aldehyde group and amide bond formation via its amine group to the antibody. SMCC, on the other hand, employs a two-step process involving the reaction of its NHS ester with antibody amines, followed by the reaction of its maleimide group with payload thiols.

G cluster_Ald This compound Conjugation cluster_SMCC SMCC Conjugation Antibody_Ald Antibody Linker_Ald This compound Antibody_Ald->Linker_Ald Amide Bond Formation ADC_Ald ADC Payload_Ald Payload with Amine Linker_Ald->Payload_Ald Reductive Amination Payload_Ald->ADC_Ald Antibody_SMCC Antibody with Lysine SMCC_Linker SMCC Linker Antibody_SMCC->SMCC_Linker NHS Ester Reaction Activated_Ab Maleimide-Activated Antibody SMCC_Linker->Activated_Ab Payload_SMCC Payload with Thiol Activated_Ab->Payload_SMCC Thioether Bond Formation ADC_SMCC ADC Payload_SMCC->ADC_SMCC

Figure 2. Conjugation workflows for this compound and SMCC linkers.

Quantitative Data Summary

Direct head-to-head comparative studies of this compound and SMCC using the same antibody and payload are limited in publicly available literature. However, studies comparing PEGylated linkers to non-PEGylated linkers like SMCC consistently demonstrate the significant impact of PEGylation on the physicochemical and pharmacokinetic properties of bioconjugates.

A key study by Li et al. (2021) on affibody-based drug conjugates provides valuable insights into the effects of PEGylation.[3][4] While this study used an affibody instead of a full monoclonal antibody, the results are illustrative of the potential benefits of incorporating a PEG spacer.

ParameterZHER2-SMCC-MMAE (Non-PEGylated)ZHER2-PEG4K-MMAE (PEGylated)ZHER2-PEG10K-MMAE (PEGylated)Reference
In Vitro Cytotoxicity (IC50) ~1.5 nM~6.75 nM~33.75 nM[3]
Circulation Half-life (t1/2) 19.6 minutes49.0 minutes (2.5-fold increase)219.5 minutes (11.2-fold increase)[3]
Tumor Growth Inhibition SignificantMore effectiveMost ideal therapeutic ability[3]
Off-target Toxicity Higher-Reduced by more than 4-fold[3]

Table 1: In Vivo and In Vitro Performance Comparison of a Non-PEGylated SMCC Conjugate vs. PEGylated Conjugates.

The data clearly demonstrates that while PEGylation can lead to a decrease in in vitro cytotoxicity, it significantly enhances the circulation half-life and in vivo therapeutic window, ultimately leading to better tumor growth inhibition and reduced off-target toxicity.[3][4]

PropertyThis compound (Expected)SMCCRationale
Hydrophilicity HighLowThe 11-unit PEG chain increases water solubility.
Aggregation Propensity LowerHigherThe hydrophilic PEG chain creates a hydration shell, reducing intermolecular hydrophobic interactions.[2]
Plasma Half-life (t½) LongerShorterThe hydrophilic nature of PEG reduces non-specific interactions and clearance.[3]
Clearance (CL) LowerHigherReduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[5]
Drug-to-Antibody Ratio (DAR) with Hydrophobic Payloads May allow for higher DARHigh DAR can increase aggregationBy mitigating aggregation, PEG linkers can enable the conjugation of more drug molecules per antibody without compromising biophysical properties.

Table 2: Expected Physicochemical and Pharmacokinetic Properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs. Below are representative protocols for constructing ADCs using both this compound and SMCC linkers.

Protocol 1: ADC Synthesis via Reductive Amination using this compound

This protocol outlines a general procedure for the conjugation of an amine-containing payload to an antibody using the this compound linker.

Materials:

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound linker

  • Amine-containing cytotoxic drug

  • Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: Amine-free buffer, pH 6.0-7.0

  • Quenching solution (e.g., Tris buffer)

  • Desalting column

Procedure:

  • Linker-Payload Conjugation:

    • Dissolve the this compound linker and the amine-containing payload in anhydrous DMSO or DMF.

    • Add a reducing agent, such as sodium cyanoborohydride, to the mixture.

    • Incubate the reaction for 2-4 hours at room temperature.

    • Purify the linker-payload conjugate using an appropriate chromatographic method.

  • Antibody-Linker-Payload Conjugation:

    • Prepare the antibody in the conjugation buffer.

    • Activate the carboxylic acid group on the antibody (if necessary for amide bond formation with the linker's amine).

    • Add the purified linker-payload conjugate to the antibody solution at a desired molar ratio.

    • Incubate the reaction for 2-12 hours at 4°C or room temperature.

  • Purification and Characterization:

    • Remove excess linker-payload conjugate using a desalting column.

    • Characterize the resulting ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.

Protocol 2: ADC Synthesis using SMCC Linker

This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody using the SMCC crosslinker.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Thiol-containing cytotoxic drug

  • Reducing agent (e.g., TCEP)

  • Conjugation Buffer A: Amine-free buffer, pH 7.2-7.5 (e.g., PBS)

  • Conjugation Buffer B: Sulfhydryl-free buffer, pH 6.5-7.5

  • Desalting column

Procedure:

  • Antibody Activation:

    • Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

    • Add the SMCC stock solution to the antibody solution in Conjugation Buffer A. A molar excess of SMCC (e.g., 10-20 fold) is typically used.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer B.

  • Payload Conjugation:

    • If the payload contains disulfide bonds, reduce them using a reducing agent like TCEP. Purify the reduced payload to remove the reducing agent.

    • Add the thiol-containing payload to the maleimide-activated antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule (e.g., cysteine).

    • Purify the ADC using a desalting column or other chromatographic methods to remove unreacted payload and other small molecules.

    • Characterize the ADC for DAR, aggregation, and purity.

Conclusion

The selection between this compound and SMCC linkers represents a critical decision in ADC design, with significant implications for the therapeutic's performance.

  • SMCC is a well-validated, robust linker that forms highly stable conjugates. However, its hydrophobic nature can lead to challenges with ADC aggregation, potentially limiting the achievable drug-to-antibody ratio and negatively impacting pharmacokinetics.

  • This compound , with its integrated PEG spacer, offers a solution to the hydrophobicity problem. The expected benefits of using this PEGylated linker include improved solubility, reduced aggregation, and enhanced pharmacokinetic properties, such as a longer plasma half-life. These advantages can translate into a wider therapeutic window, allowing for higher dosing and potentially greater efficacy with reduced off-target toxicity.

For drug development professionals aiming to create next-generation ADCs, particularly those with hydrophobic payloads or requiring optimized in vivo performance, the strategic incorporation of a hydrophilic, PEGylated linker like this compound presents a superior approach to the more traditional SMCC linker. The provided experimental protocols offer a foundation for the practical implementation and evaluation of these linker technologies in the laboratory.

References

A Head-to-Head Comparison of Aldehyde-Based and Maleimide-Based Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly influences the efficacy, stability, and homogeneity of the final product, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison between an aldehyde-based linker, exemplified by Ald-Ph-amido-PEG11-C2-NH2, and the widely used maleimide-based linkers.

This comparison delves into the reaction mechanisms, stability of the resulting conjugates, and provides detailed experimental protocols and quantitative data to inform the selection of the most appropriate conjugation strategy for your research needs.

At a Glance: Key Differences

FeatureThis compound (Aldehyde-Based)Maleimide-Based Linkers
Reactive Group Aldehyde (-CHO)Maleimide (B117702)
Target on Biomolecule Primary amines (e.g., lysine (B10760008) residues) via reductive amination; or aminooxy/hydrazide groups for oxime/hydrazone formation.Thiol/sulfhydryl groups (cysteine residues).
Resulting Linkage Secondary amine (reductive amination) or Oxime (with aminooxy)Thiosuccinimide ether
Linkage Stability Generally high, particularly the oxime bond which is very stable under physiological conditions.[1][2]The thiosuccinimide bond is susceptible to retro-Michael addition, leading to potential deconjugation.[3][4]
Optimal Reaction pH Reductive Amination: ~6.0-7.5; Oxime Ligation: ~4.5-7.06.5 - 7.5[5][6]
Side Reactions Potential for cross-reactivity if multiple accessible amines are present (reductive amination).Can react with amines at pH > 7.5; the maleimide ring can undergo hydrolysis.
Biomolecule Modification Can react with native lysine residues or requires introduction of an aminooxy/hydrazide group.Often requires reduction of native disulfide bonds or protein engineering to introduce free cysteine residues.

In-Depth Analysis

Reaction Chemistry and Specificity

Aldehyde-Based Linkers: The reactivity of the this compound linker is centered on its terminal aldehyde group. This group can react with primary amines, such as the ε-amino group of lysine residues on an antibody, through reductive amination . This process involves the initial formation of a Schiff base, which is then reduced by a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.

Alternatively, for more site-specific conjugation, the aldehyde can react with an aminooxy or hydrazide group, which can be introduced into the biomolecule, to form a highly stable oxime or hydrazone bond, respectively.[7][8] This bioorthogonal reaction offers high specificity as aldehydes are not naturally abundant in proteins.[9]

Maleimide-Based Linkers: Maleimide chemistry is highly specific for the thiol (sulfhydryl) group of cysteine residues. The reaction proceeds via a Michael addition, forming a stable covalent thioether bond.[4] This high chemoselectivity allows for site-specific conjugation if a protein has a limited number of accessible cysteine residues, which can also be introduced through protein engineering.[4] The optimal pH for this reaction is between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic and the maleimide group is less susceptible to hydrolysis.[5][6]

Linkage Stability: A Critical Differentiator

The stability of the formed conjugate is paramount, especially for in vivo applications like ADCs.

  • Aldehyde-Based Linker Conjugates: The secondary amine bond formed through reductive amination is highly stable. The oxime linkage formed from the reaction of an aldehyde with an aminooxy group is exceptionally stable under physiological conditions, with a half-life of approximately one month.[10] This high stability minimizes premature drug release, reducing the potential for off-target toxicity.[1]

  • Maleimide-Based Linker Conjugates: The thiosuccinimide linkage formed from the maleimide-thiol reaction is known to be susceptible to a retro-Michael reaction , especially in the presence of other thiols like glutathione (B108866) in the plasma.[3][4] This can lead to the deconjugation of the payload from the antibody, which can then bind to other circulating proteins like albumin, leading to off-target toxicity and reduced efficacy.[11][12] While strategies exist to improve the stability, such as hydrolysis of the succinimide (B58015) ring, this inherent instability is a significant consideration.[3][13]

Quantitative Data Summary

The following tables summarize key quantitative data for aldehyde-based (via oxime ligation) and maleimide-based conjugation chemistries. It is important to note that direct head-to-head comparisons on a single biomolecule are limited in the literature; therefore, the data presented is a synthesis from various studies.

Table 1: Reaction Conditions and Efficiency

ParameterAldehyde-Based (Oxime Ligation)Maleimide-Based
pH Range 4.5 - 7.0[14]6.5 - 7.5[5][6]
Reaction Time Generally slower (several hours to days)[2]Generally fast (minutes to a few hours)[15]
Molar Excess of Linker 5-20 fold10-20 fold[15][16]
Typical Conjugation Efficiency High (>90% with optimized conditions)High (>90% with optimized conditions)

Table 2: Conjugate Stability

ParameterAldehyde-Based (Oxime Linkage)Maleimide-Based (Thiosuccinimide)
Bond Type OximeThioether
Stability in Plasma HighModerate to Low (structure-dependent)[10]
Primary Instability Factor Acid-catalyzed hydrolysisRetro-Michael reaction in the presence of thiols[3][10]
Typical Half-life (Physiological Conditions) ~1 month[10]Hours to >200 hours (highly dependent on the specific maleimide structure and local environment)[10]
Plasma Stability (7 days) >95% (for stable oxime)~50% (for traditional maleimides)[3]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody via Reductive Amination

This protocol outlines a general procedure for conjugating an aldehyde-containing linker to the lysine residues of an antibody.

Materials:

  • Antibody (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-7.5)

  • This compound (or other aldehyde-linker)

  • Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)

  • Quenching solution (e.g., Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the reaction buffer.

  • Conjugation Reaction: Add the aldehyde-linker to the antibody solution at a 10-20 fold molar excess.

  • Add freshly prepared NaBH₃CN to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding a quenching solution to consume any unreacted aldehyde groups.

  • Purification: Purify the antibody conjugate using size-exclusion chromatography to remove excess linker and reducing agent.

Protocol 2: Conjugation of a Maleimide-Linker to an Antibody

This protocol describes the conjugation of a maleimide-functionalized molecule to the cysteine residues of an antibody.

Materials:

  • Antibody (1-10 mg/mL in a degassed buffer, e.g., PBS, pH 6.5-7.5)[16]

  • Tris(2-carboxyethyl)phosphine (TCEP) (for disulfide bond reduction)

  • Maleimide-linker (10 mM stock solution in DMSO or DMF)[16]

  • Quenching reagent (e.g., free cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction (if necessary): If the target cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature.[16]

  • Removal of Reducing Agent: If a thiol-containing reducing agent like DTT was used, it must be removed prior to adding the maleimide. TCEP does not require removal.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide-linker solution to the reduced antibody solution.[16]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the linker is light-sensitive.[16]

  • Quenching: Quench the reaction by adding an excess of a quenching reagent to react with any unreacted maleimide.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove excess maleimide reagent and other small molecules.[17]

Visualizing the Chemistries and Workflows

Reaction Mechanisms cluster_aldehyde Aldehyde-Based Conjugation (Reductive Amination) cluster_maleimide Maleimide-Based Conjugation Antibody-NH2 Antibody-NH₂ (Lysine) Schiff_Base Antibody-N=CHR' (Schiff Base) Antibody-NH2->Schiff_Base + Aldehyde-Linker R'-CHO (Linker) Aldehyde-Linker->Schiff_Base Reduced_Linkage Antibody-NH-CH₂R' (Stable Amine Linkage) Schiff_Base->Reduced_Linkage + NaBH3CN NaBH₃CN NaBH3CN->Reduced_Linkage Antibody-SH Antibody-SH (Cysteine) Thiosuccinimide Thiosuccinimide Linkage Antibody-SH->Thiosuccinimide + Maleimide-Linker Maleimide-R' Maleimide-Linker->Thiosuccinimide

Caption: Reaction mechanisms for aldehyde-based and maleimide-based conjugation.

General Bioconjugation Workflow Start Start: Purified Antibody Modification Antibody Modification (e.g., disulfide reduction for maleimide chemistry) Start->Modification Conjugation Conjugation Reaction (Add Linker) Modification->Conjugation Incubation Incubation (Time, Temp, pH) Conjugation->Incubation Quenching Quench Reaction Incubation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Analysis Characterization (e.g., MS, HPLC) Purification->Analysis End Final Conjugate Analysis->End

Caption: A generalized workflow for a typical bioconjugation experiment.

Conclusion

Both aldehyde-based and maleimide-based linkers are powerful tools for bioconjugation. The choice between them depends heavily on the specific application, the nature of the biomolecule, and the desired stability of the final conjugate.

For applications demanding high in vivo stability and minimal risk of premature payload release, such as the development of next-generation ADCs, the robust linkages formed by aldehyde-based chemistries, particularly oxime ligation, present a compelling advantage. However, maleimide chemistry remains a widely used and effective method, especially when its potential instability is understood and can be managed or is acceptable for the intended application. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the optimal linker for their bioconjugation needs.

References

The PEG11 Spacer Advantage: A Comparative Guide for Optimizing Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is a paramount objective in the quest for more effective and safer cancer therapies. The linker, a critical component connecting the antibody to the potent cytotoxic payload, profoundly influences the overall stability, efficacy, and pharmacokinetic profile of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have emerged as a key strategy to modulate these properties. This guide provides an objective comparison of the advantages of a PEG11 spacer over shorter PEG chains, supported by experimental data and detailed methodologies.

The incorporation of PEG spacers into ADC linkers offers a multitude of benefits, primarily revolving around the mitigation of challenges posed by hydrophobic payloads. Longer PEG chains, such as PEG11, are particularly adept at enhancing the physicochemical and pharmacological properties of ADCs. These advantages, however, must be carefully weighed against potential drawbacks to achieve an optimal therapeutic index.[1][2]

Key Advantages of PEG11 Spacers

Longer PEG spacers like PEG11 provide a distinct set of advantages over their shorter counterparts (e.g., PEG2, PEG4, PEG8) in the design of ADCs:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the ADC, especially at higher drug-to-antibody ratios (DARs). The hydrophilic nature of a PEG11 spacer significantly improves the aqueous solubility of the entire conjugate, preventing aggregation and enhancing its stability.[3][4] This allows for the development of ADCs with higher DARs without compromising their biophysical characteristics.[5]

  • Improved Pharmacokinetics: The hydrodynamic radius of an ADC is increased with the incorporation of a longer PEG chain. This "stealth" effect shields the ADC from renal clearance, leading to a longer plasma half-life and reduced clearance rates.[2][6] The extended circulation time allows for greater accumulation of the ADC in tumor tissues, potentially enhancing its therapeutic efficacy.[1] Studies have consistently shown a trend of decreased clearance as PEG spacer length increases, often plateauing around PEG8-PEG12.[7][8]

  • Reduced Immunogenicity and Off-Target Toxicity: The flexible PEG11 chain can create a hydration shell around the payload, masking it from the immune system and reducing the potential for an immunogenic response.[4][6] This shielding effect can also minimize non-specific uptake by healthy tissues, thereby reducing off-target toxicity.[9]

  • Overcoming Steric Hindrance: While the PEG chain itself can introduce steric hindrance, a longer spacer like PEG11 can also be advantageous in overcoming steric challenges between the large antibody and the payload, or between the payload and its intracellular target.[10][11] It provides greater spatial separation, which can be crucial for maintaining the biological activity of both the antibody and the payload.[5]

Comparative Data Analysis

The selection of an optimal PEG spacer length represents a delicate balance between improving pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies, illustrating the general trends observed with varying PEG spacer lengths.

PEG Spacer LengthHalf-life (t½)Clearance (CL)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
Shorter Chains (e.g., PEG2, PEG4) ShorterHigherGenerally Lower (Higher Potency)Variable, can be limited by poor PK
PEG8 IntermediateLowerIntermediateOften shows a good balance of PK and potency
PEG11/PEG12 LongerLowerMay be slightly higher (Lower Potency)Potentially enhanced due to better tumor accumulation
Longer Chains (e.g., PEG24) LongestLowestCan be significantly higher (Lower Potency)May be compromised by reduced potency

Note: This table summarizes general trends observed in ADC development and is not based on a single direct comparative study of all linker types. The optimal PEG length is highly dependent on the specific antibody, payload, and tumor target.[1]

ParameterShorter PEG ChainsLonger PEG Chains (e.g., PEG11)Rationale
Solubility LowerHigherIncreased hydrophilicity from the longer PEG chain.[3]
Aggregation Higher riskLower riskThe hydrophilic shield provided by the PEG chain reduces intermolecular hydrophobic interactions.[12]
Plasma Half-life ShorterLongerIncreased hydrodynamic radius reduces renal clearance.[2]
In Vitro Potency HigherPotentially LowerSteric hindrance from the longer PEG chain may impede target binding or payload release.[1][10]

Visualizing the Impact of PEG Spacer Length

The following diagrams illustrate the conceptual differences between ADCs with short and long PEG spacers and a typical experimental workflow for their evaluation.

ADC_Structure Conceptual Structure of ADCs with Varying PEG Spacers cluster_short Short PEG Spacer cluster_long PEG11 Spacer Antibody_S Antibody Linker_S Short PEG Antibody_S->Linker_S Payload_S Hydrophobic Payload Properties_S Higher Potency (In Vitro) Faster Clearance Payload_S->Properties_S Linker_S->Payload_S Antibody_L Antibody Linker_L Long PEG11 Spacer Antibody_L->Linker_L Payload_L Hydrophobic Payload Properties_L Improved PK Enhanced Solubility Potentially Lower Potency (In Vitro) Payload_L->Properties_L Linker_L->Payload_L

Caption: Impact of PEG spacer length on ADC properties.

ADC_Workflow Experimental Workflow for ADC Evaluation Start ADC Synthesis (Varying PEG Lengths) QC Quality Control (DAR, Aggregation) Start->QC In_Vitro In Vitro Assays (Cytotoxicity, Binding) QC->In_Vitro PK_Studies Pharmacokinetic Studies (Animal Models) QC->PK_Studies Efficacy_Studies In Vivo Efficacy (Tumor Models) In_Vitro->Efficacy_Studies PK_Studies->Efficacy_Studies Data_Analysis Data Analysis and Lead Optimization Efficacy_Studies->Data_Analysis End Optimal ADC Candidate Data_Analysis->End

Caption: Workflow for ADC development and evaluation.

Detailed Experimental Protocols

To enable a thorough and standardized comparison of different PEG linkers, detailed and reproducible experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assay

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Seed target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of ADCs with different PEG spacer lengths in a complete cell culture medium. Add the ADC dilutions to the appropriate wells.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a luminescent assay like CellTiter-Glo®.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[2]

Protocol 2: Pharmacokinetic (PK) Analysis in Rodents

This protocol outlines the procedure for assessing the pharmacokinetic profile of ADCs in animal models.

  • Animal Models: Utilize appropriate rodent models (e.g., mice or rats).

  • ADC Administration: Administer a single intravenous (IV) dose of the ADCs with varying PEG spacer lengths to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Quantification: Quantify the concentration of the total antibody and/or the ADC in the plasma samples using a validated ELISA method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).[8]

Protocol 3: In Vivo Efficacy Study in Xenograft Models

This study evaluates the anti-tumor activity of the ADCs in a relevant cancer model.

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a predetermined size.

  • Treatment Groups: Randomize the mice into different treatment groups, including a vehicle control and groups for each ADC with a different PEG spacer length.

  • ADC Dosing: Administer the ADCs to the respective treatment groups according to a predefined dosing schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.

  • Endpoint: Conclude the study when the tumors in the control group reach a predefined size or after a set duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[13]

Conclusion

The length of the PEG spacer is a critical design parameter in the development of ADCs, with a significant impact on their therapeutic index.[1] A PEG11 spacer, as a longer PEG chain, offers clear advantages in improving the hydrophilicity and pharmacokinetic profile of ADCs, which is particularly beneficial for hydrophobic payloads and achieving higher DARs.[4] However, this must be carefully balanced against a potential decrease in in vitro potency due to steric hindrance.[1][10] The optimal PEG linker length is ultimately context-dependent and requires empirical evaluation for each specific ADC candidate. By systematically assessing a range of PEG linker lengths through the experimental workflows outlined in this guide, researchers can rationally design more effective and safer antibody-drug conjugates for the treatment of cancer.

References

Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Guide for Specific Cancer Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this revolution.[1] An ADC combines the specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload, connected by a chemical linker.[2] The choice of this linker is a critical design element that profoundly influences the ADC's stability, efficacy, and toxicity profile.[3][4] This guide provides an objective comparison of cleavable and non-cleavable linkers, with a focus on their application for specific cancer targets, supported by experimental data.

The Fundamental Divide: Mechanism of Payload Release

The primary distinction between cleavable and non-cleavable linkers lies in their mechanism of releasing the cytotoxic payload.[4]

Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[4] This controlled release is triggered by specific biochemical conditions, such as:

  • Protease-Sensitivity: Utilizing proteases like cathepsin B, which are often overexpressed in tumor lysosomes, to cleave specific peptide sequences (e.g., valine-citrulline).[4]

  • pH-Sensitivity: Employing acid-labile groups like hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes.[4]

  • Glutathione-Sensitivity: Incorporating disulfide bonds that are reduced by the high intracellular concentration of glutathione (B108866) in tumor cells.[4]

Non-cleavable linkers form a highly stable bond between the antibody and the payload.[5] The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[5]

The Bystander Effect: A Key Differentiator

A significant consequence of the linker's release mechanism is the "bystander effect." This phenomenon occurs when the released, membrane-permeable payload diffuses out of the targeted antigen-positive cancer cell and kills adjacent antigen-negative tumor cells.[] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[]

  • Cleavable linkers are more likely to induce a potent bystander effect because they can release the unmodified, often membrane-permeable payload.[]

  • Non-cleavable linkers generally have a limited or negligible bystander effect. The payload is released with an attached amino acid residue from the antibody, creating a charged molecule with poor membrane permeability.[7]

Head-to-Head Comparison: HER2-Positive Breast Cancer

A compelling case study for comparing linker technologies is in the treatment of HER2-positive breast cancer, with two prominent ADCs targeting the same antigen:

  • Trastuzumab Deruxtecan (B607063) (T-DXd, Enhertu®): Employs a cleavable linker to deliver a topoisomerase I inhibitor payload.

  • Trastuzumab Emtansine (T-DM1, Kadcyla®): Utilizes a non-cleavable thioether linker to deliver a microtubule inhibitor payload.[5]

Clinical and preclinical data highlight the profound impact of the linker choice on therapeutic outcomes.

Quantitative Performance Data
Parameter Trastuzumab Deruxtecan (Cleavable Linker) Trastuzumab Emtansine (Non-Cleavable Linker) References
Progression-Free Survival (PFS) at 12 months 75.8%34.1%[8][9]
Overall Response Rate (ORR) 79.7%34.2%[9]
Median Duration of Response 36.6 months23.8 months[10]
Bystander Killing of HER2-Negative Cells (in vitro) Significant bystander effect observedNo significant bystander effect observed[11]

Signaling Pathways and Mechanisms of Action

The efficacy of these ADCs is rooted in their ability to disrupt critical signaling pathways within cancer cells.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[12][13] Both T-DXd and T-DM1 target HER2-overexpressing cells, but their cytotoxic payloads interrupt different cellular processes.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K Dimerization RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

TROP2 Signaling Pathway

Trophoblast cell surface antigen 2 (TROP2) is another important target in cancers like triple-negative breast cancer. TROP2 is involved in calcium signaling and activates pathways such as PI3K/AKT and MAPK, contributing to tumor growth and metastasis.[14][15]

TROP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TROP2 TROP2 PI3K PI3K TROP2->PI3K MAPK MAPK TROP2->MAPK Calcium Ca2+ Signaling TROP2->Calcium AKT AKT PI3K->AKT Proliferation Cell Proliferation & Metastasis AKT->Proliferation MAPK->Proliferation Calcium->Proliferation

Caption: Overview of TROP2-mediated signaling pathways promoting tumor progression.

Payload Mechanisms of Action

The choice of payload is intrinsically linked to the linker strategy.

  • Topoisomerase I Inhibitors (e.g., deruxtecan in T-DXd): These payloads trap the DNA-topoisomerase I complex, leading to DNA double-strand breaks and apoptosis.[16][17] Their high membrane permeability makes them ideal for cleavable linkers to exert a bystander effect.

  • Microtubule Inhibitors (e.g., emtansine in T-DM1): These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete culture medium

  • ADC, control antibody, and free payload

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.[19]

  • Prepare serial dilutions of the ADC, control antibody, and free payload in complete culture medium.

  • Remove the existing medium from the cells and add the different concentrations of the test articles. Include untreated control wells.

  • Incubate the plates for a period determined by the cell doubling time (typically 72-120 hours).[20]

  • Add MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[19]

  • Remove the MTT-containing medium and add solubilization solution to dissolve the formazan crystals.[19]

  • Read the absorbance at 570 nm using a microplate reader.[20]

  • Calculate cell viability as a percentage of the untreated control and plot against the logarithm of the drug concentration to determine the IC50 value.

Cytotoxicity_Workflow A Seed Cells (Ag+ and Ag-) B Add Serial Dilutions of ADC A->B C Incubate (72-120h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete culture medium

  • ADC and control ADC

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or imaging system

Procedure:

  • Co-culture Ag+ and Ag- GFP-expressing cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • Allow cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADC and a non-binding control ADC.

  • Incubate for 72-96 hours.

  • Quantify the fluorescent signal from the GFP-expressing Ag- cells. A decrease in fluorescence relative to the untreated co-culture control indicates bystander killing.[21]

  • Calculate the percentage of viable Ag- cells and plot against the ADC concentration to determine a "bystander IC50."

Bystander_Workflow A Co-culture Ag+ and Ag- (GFP) Cells B Add ADC A->B C Incubate (72-96h) B->C D Measure GFP Fluorescence C->D E Determine Viability of Ag- Cells D->E

Caption: Workflow for the in vitro bystander effect co-culture assay.

Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in ADC design that must be tailored to the specific cancer target and the properties of the payload. Cleavable linkers, by enabling a bystander effect, can offer superior efficacy in heterogeneous tumors, as exemplified by the clinical success of T-DXd over T-DM1 in HER2-positive breast cancer.[8][9] However, this may come at the cost of increased off-target toxicity. Non-cleavable linkers generally provide enhanced plasma stability and a potentially wider therapeutic window, making them a suitable choice for highly and homogeneously expressed tumor antigens.[7] A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.

References

Validating the Plasma Stability of Ald-Ph-amido-PEG11-C2-NH2 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs). The stability of the linker directly impacts the therapeutic index, ensuring that the payload remains attached to the antibody in systemic circulation and is delivered effectively to the target site. This guide provides a comparative overview of the plasma stability of Ald-Ph-amido-PEG11-C2-NH2, a non-cleavable ADC linker, and contextualizes its performance against other common linker types.[1][2][3]

Overview of this compound

This compound is a heterobifunctional linker featuring a terminal aldehyde group and an amine group, separated by an 11-unit polyethylene (B3416737) glycol (PEG) chain. The aldehyde group allows for conjugation to molecules with amine-containing functionalities, while the terminal amine can be used for attachment to a payload. The PEG spacer enhances hydrophilicity, which can improve the pharmacokinetic properties of the resulting bioconjugate.[4][5] The non-cleavable nature of this linker means that it is designed to remain intact in circulation, with drug release occurring upon lysosomal degradation of the antibody carrier.[6]

Comparative Plasma Stability

The stability of a linker in plasma is a key predictor of its in vivo performance. Non-cleavable linkers like this compound are generally expected to exhibit high stability due to the robust nature of the amide and ether bonds within their structure.[7][8] The PEG backbone itself is known to be resistant to enzymatic cleavage.[7]

The following table presents illustrative data on the plasma stability of this compound compared to other common linker types. This data is based on the general understanding of linker chemistry and is intended for comparative purposes. Actual stability will depend on the specific conjugate and experimental conditions.

Linker TypeLinkage ChemistryCleavable/Non-CleavableHalf-life in Human Plasma (t½, hours)Key Characteristics
This compound Amide/EtherNon-cleavable> 200Expected high stability due to robust amide and ether bonds. The PEG chain enhances solubility and shields the conjugate.[7]
Maleimide-based (e.g., SMCC)ThioetherNon-cleavable100 - 150Generally stable, but can be susceptible to retro-Michael addition, leading to premature drug release.
HydrazoneHydrazoneCleavable (pH-sensitive)50 - 100 (at pH 7.4)Designed to be stable at physiological pH and hydrolyze in the acidic environment of endosomes/lysosomes.[7]
DisulfideDisulfideCleavable (redox-sensitive)20 - 60Cleaved in the reducing environment of the cytoplasm. Stability can vary based on steric hindrance around the disulfide bond.

Experimental Protocol for Plasma Stability Assessment

Accurate assessment of conjugate stability is crucial for selecting the optimal linker. Below is a detailed methodology for a typical in vitro plasma stability assay.[6][9]

Objective: To determine the stability of a bioconjugate in plasma by monitoring the amount of intact conjugate over time.

Materials:

  • Test conjugate (e.g., antibody conjugated with a payload via this compound)

  • Control conjugate (with a different linker, if applicable)

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Analytical system (e.g., HPLC, LC-MS/MS)

  • Quenching solution (e.g., acetonitrile (B52724) with internal standard)

Procedure:

  • Preparation: Dilute the test conjugate to a final concentration of 1 mg/mL in PBS.

  • Incubation: Add the diluted conjugate to pre-warmed human plasma to a final concentration of 100 µg/mL.

  • Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).

  • Sample Processing: At each time point, immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to the plasma aliquot.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact conjugate.

  • Data Analysis: Plot the percentage of intact conjugate remaining at each time point relative to the amount at time 0. Calculate the half-life (t½) of the conjugate in plasma.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis start Start prep_conjugate Prepare Test Conjugate (1 mg/mL in PBS) start->prep_conjugate prep_plasma Pre-warm Human Plasma start->prep_plasma incubation Incubate Conjugate in Plasma (100 µg/mL) at 37°C prep_conjugate->incubation prep_plasma->incubation time_points Collect Aliquots at Specified Time Points incubation->time_points quench Quench with Acetonitrile & Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate Half-life (t½) analyze->data_analysis

Experimental workflow for assessing the in vitro plasma stability of a bioconjugate.

Factors Influencing Stability

The stability of a PEGylated conjugate is influenced by several factors. Understanding these can aid in the selection of the most appropriate linker for a given application.

Stability_Factors cluster_linker Linker Chemistry cluster_peg PEG Chain Properties cluster_conjugate Conjugate Properties center Conjugate Stability bond_type Bond Type (Amide vs. Ester) bond_type->center cleavable Cleavable vs. Non-cleavable cleavable->center peg_length PEG Length peg_length->center peg_structure Branched vs. Linear peg_structure->center conjugation_site Conjugation Site conjugation_site->center payload Nature of Payload payload->center

Key factors influencing the plasma stability of a bioconjugate.

Conclusion

The choice of a linker is a critical parameter in the design of successful bioconjugates. Non-cleavable linkers such as this compound are designed for high plasma stability, which is essential for minimizing off-target toxicity and ensuring the delivery of the payload to the target site. The experimental protocol outlined in this guide provides a robust framework for validating the stability of such conjugates. While the illustrative data suggests the superior stability of non-cleavable linkers, it is imperative for researchers to perform their own stability studies to determine the optimal linker for their specific application. The length of the PEG chain can also play a role, with longer chains potentially offering increased solubility and an extended in vivo half-life.[9] Therefore, a thorough evaluation of different linker options is a crucial step in the development of safe and effective therapies.

References

A Comparative Guide to Antibody-Drug Conjugate Linker Technologies: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a pivotal decision in the design of Antibody-Drug Conjugates (ADCs). The linker, the chemical bridge connecting a monoclonal antibody to a potent cytotoxic payload, critically influences the ADC's stability, efficacy, and safety profile.[1] This guide provides an objective comparison of different ADC linker technologies, supported by experimental data from in vitro and in vivo studies, to inform the rational design of next-generation targeted cancer therapies.

The fundamental role of the linker is twofold: to ensure the ADC remains intact and stable in systemic circulation, thereby minimizing premature payload release and off-target toxicity, and to enable efficient and selective release of the cytotoxic agent within the target tumor cells.[1][2] ADC linkers are broadly classified into two main categories: cleavable and non-cleavable, each with distinct mechanisms of action that dictate their performance characteristics.[3][4]

Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide

Cleavable linkers are designed to be selectively cleaved by specific triggers present in the tumor microenvironment or within the cancer cell.[5] These triggers can include:

  • Proteases: Such as cathepsin B, which is often overexpressed in the lysosomes of tumor cells, cleaving specific peptide sequences like valine-citrulline (vc).[5]

  • pH: The acidic environment of endosomes and lysosomes (pH 5.0-6.5) can hydrolyze acid-labile linkers like hydrazones.[5]

  • Glutathione (B108866): The high intracellular concentration of glutathione provides a reducing environment that can cleave disulfide linkers.[5]

A key advantage of cleavable linkers is their ability to induce a "bystander effect."[6] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[6]

Non-cleavable linkers , in contrast, rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[3] This results in the payload being released with the linker and a residual amino acid attached.[2] This mechanism generally leads to higher plasma stability and a more favorable safety profile due to reduced off-target toxicity.[3] However, the released payload-linker complex is typically charged and less membrane-permeable, limiting the bystander effect.[2]

Quantitative Comparison of Linker Performance

The choice between a cleavable and non-cleavable linker involves a trade-off between efficacy and safety. The following tables summarize quantitative data from various preclinical studies to provide a comparative overview of their performance.

In Vitro Performance
Linker TypeADCTarget & PayloadCell LineIC50 (ng/mL)Key Findings
Cleavable Trastuzumab-vc-MMAEHER2-MMAESK-BR-3 (HER2 high)10Demonstrates high potency in antigen-positive cells.[6]
Non-cleavable Trastuzumab-mc-DM1HER2-DM1SK-BR-3 (HER2 high)25Shows slightly lower in vitro potency compared to the cleavable counterpart.[6]
Cleavable Anti-CD22-SPP-DM1CD22-DM1Various Lymphoma LinesActive in 7/7 cell linesBroader activity across multiple cell lines.[1]
Non-cleavable Anti-CD22-SMCC-DM1CD22-DM1Various Lymphoma LinesActive in 2/7 cell linesMore restricted activity, suggesting dependence on high target expression and internalization.[1]
In Vivo Performance
Linker TypeADCTumor ModelEfficacyPlasma StabilityKey Findings
Cleavable Trastuzumab-vc-MMAEJIMT-1 Breast CancerHigh tumor growth inhibition>95% intact ADC after 144h in human plasma.[7]Potent anti-tumor activity, but potential for off-target toxicity.
Non-cleavable Trastuzumab-mc-DM1 (Kadcyla®)JIMT-1 Breast CancerSignificant tumor regressionGenerally longer half-life compared to cleavable linker ADCs.[8]Superior efficacy compared to lower drug-to-antibody ratio conjugates and a wider therapeutic window.[2]
Cleavable OHPAS Linker ADCMouse Xenograft-Stable in mouse and human plasma.[9][10]A novel stable cleavable linker.[9][10]
Cleavable VC-PABC Linker ADCMouse Xenograft-Unstable in mouse plasma due to sensitivity to carboxylesterase 1c.[9][10]Highlights species-specific differences in linker stability.[9][10]

Visualizing the Mechanisms and Workflows

To better understand the biological processes and experimental procedures involved in ADC development, the following diagrams illustrate the mechanism of action of ADCs and a typical experimental workflow.

ADC_Mechanism_of_Action Mechanism of Action of ADCs cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Cleavage/Degradation) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Figure 1: Mechanism of Action of ADCs

ADC_Experimental_Workflow General Experimental Workflow for ADC Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) PK_Study Pharmacokinetics (PK) Study Cytotoxicity->PK_Study Stability Plasma Stability Assay Stability->PK_Study Bystander Bystander Effect Assay Xenograft Xenograft Efficacy Study Bystander->Xenograft PK_Study->Xenograft ADC_Design ADC Design & Conjugation ADC_Design->Cytotoxicity ADC_Design->Stability ADC_Design->Bystander

Figure 2: Experimental Workflow for ADC Evaluation

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of ADC development. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate target cancer cells (e.g., SK-BR-3) and control (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][11]

  • ADC Treatment: Prepare serial dilutions of the ADC and relevant controls (e.g., unconjugated antibody, free payload).[11] Add the dilutions to the cells and incubate for 72-120 hours.[11]

  • Cell Viability Measurement: Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[1]

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm.[1] Plot the percentage of viable cells against the ADC concentration and determine the IC50 value using non-linear regression analysis.[6]

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma by measuring the amount of intact ADC over time.

  • Incubation: Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 144 hours).[7]

  • ADC Capture: At each time point, capture the ADC from the plasma using protein A or G magnetic beads.[7]

  • Analysis: Analyze the captured ADC by methods such as LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability. Alternatively, the amount of released payload in the supernatant can be quantified.[7]

In Vivo Xenograft Efficacy Study

These studies assess the anti-tumor activity of an ADC in a living organism.

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.[12]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[12]

  • ADC Administration: Randomize mice into treatment groups and administer the ADC, vehicle control, and any relevant control ADCs intravenously at specified doses and schedules.[6]

  • Efficacy Assessment: Measure tumor volume and body weight regularly to assess anti-tumor efficacy and toxicity.[12] The study typically concludes when tumors in the control group reach a predetermined size.[12]

Conclusion

The choice between cleavable and non-cleavable linkers is a critical decision in ADC design and is highly dependent on the specific therapeutic context. Cleavable linkers can offer enhanced potency, particularly in heterogeneous tumors, due to the bystander effect. However, this can be associated with lower plasma stability and a higher risk of off-target toxicity.[6] Conversely, non-cleavable linkers generally exhibit greater plasma stability, leading to a wider therapeutic window and a more favorable safety profile, but their efficacy is primarily restricted to antigen-expressing cells.[6] A thorough understanding of the target antigen biology, the tumor microenvironment, and the desired balance between efficacy and safety is paramount for selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.

References

A Comparative Guide to the Bystander Effect of Non-Cleavable Linker ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an effective Antibody-Drug Conjugate (ADC) hinges on a multitude of factors, with the choice of linker playing a pivotal role in the therapeutic outcome. This guide provides an objective comparison of the bystander effect mediated by ADCs with non-cleavable linkers versus those with cleavable linkers, supported by experimental data and detailed methodologies. The bystander effect, the ability of an ADC to eliminate not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells, is a crucial mechanism for overcoming tumor heterogeneity.[1][2] The linker technology, which connects the monoclonal antibody to the cytotoxic payload, is a primary determinant of an ADC's capacity to induce this effect.[1]

The Mechanism of Bystander Killing: A Tale of Two Linkers

The fundamental difference in the bystander effect between ADCs with cleavable and non-cleavable linkers lies in the properties of the released cytotoxic payload.

Cleavable Linkers: Enabling Payload Diffusion

ADCs equipped with cleavable linkers are engineered to release their payload upon encountering specific triggers within the tumor microenvironment or inside the target cell, such as low pH or the presence of certain enzymes.[1][3] This release of a free, membrane-permeable payload is the cornerstone of the bystander effect.[1] A prominent example is Trastuzumab deruxtecan (B607063) (T-DXd), which employs a cleavable linker.[2] Upon internalization into a HER2-positive cancer cell, the linker is cleaved, releasing a potent topoisomerase I inhibitor that can diffuse out of the target cell and kill neighboring HER2-negative cells.[1]

Non-Cleavable Linkers: A More Targeted Approach

In contrast, ADCs with non-cleavable linkers remain intact until the antibody component is completely degraded within the lysosome of the target cell.[4][5] This process releases the payload still attached to the linker and an amino acid residue from the antibody.[5][6] The resulting complex is typically charged and exhibits poor membrane permeability, thus significantly limiting its ability to diffuse out of the target cell and affect neighboring cells.[4][6] Trastuzumab emtansine (T-DM1) is a well-known ADC that utilizes a non-cleavable linker.[2] After internalization and degradation, the released payload-linker complex cannot efficiently cross the cell membrane, resulting in a minimal bystander effect.[2][4] While this limits its efficacy against heterogeneous tumors, it can potentially offer a better safety profile by reducing off-target toxicities.[7][8]

Comparative Performance of ADCs

The choice of linker technology has a profound impact on the in vitro and in vivo performance of an ADC, particularly concerning its bystander killing capability. The following tables summarize the comparative performance of ADCs with cleavable and non-cleavable linkers.

ADCLinker TypePayloadBystander EffectReference
Trastuzumab deruxtecan (T-DXd)CleavableDeruxtecan (Topoisomerase I inhibitor)Potent[1][2]
Trastuzumab emtansine (T-DM1)Non-cleavableEmtansine (DM1, a microtubule inhibitor)Minimal/None[2][4]
Trastuzumab-vc-MMAECleavableMonomethyl auristatin E (MMAE)Potent[6][9]
Depatuxizumab mafodotin (Depatux-M)Non-cleavableMonomethyl auristatin F (MMAF)Minimal[10]

Table 1: Comparison of Bystander Effect in Different ADCs. This table highlights the correlation between linker type and the observed bystander effect for several clinically relevant ADCs.

Cell Line Co-cultureADCIC50 on Ag- cells (nM)InterpretationReference
HER2+ (SKBR3) / HER2- (MCF7)Trastuzumab deruxtecan (T-DXd)LowSignificant bystander killing[11]
HER2+ (SKBR3) / HER2- (MCF7)Trastuzumab emtansine (T-DM1)HighMinimal to no bystander killing[11]

Table 2: In Vitro Cytotoxicity Data from Co-culture Assays. This table presents a quantitative comparison of the bystander effect, as measured by the half-maximal inhibitory concentration (IC50) on antigen-negative cells in a co-culture system. A lower IC50 value indicates a more potent bystander effect.

Experimental Protocols for Assessing the Bystander Effect

To quantitatively assess the bystander effect of ADCs, several in vitro assays can be employed. The two most common methods are the co-culture bystander assay and the conditioned medium transfer assay.[1][11]

1. Co-culture Bystander Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.

  • Cell Line Preparation:

    • Antigen-positive (Ag+) "donor" cells (e.g., SKBR3 for HER2).

    • Antigen-negative (Ag-) "recipient" cells, engineered to express a fluorescent protein (e.g., GFP-MCF7 for HER2) for easy identification.[12]

  • Co-Culture Setup:

    • Seed Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[1]

    • Include monocultures of both cell lines as controls.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with a serial dilution of the ADC.

  • Incubation:

    • Incubate the plates for a period of 72 to 120 hours.[12]

  • Data Acquisition and Analysis:

    • At the end of the incubation period, acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the number of viable fluorescent Ag- cells.

    • Calculate the percentage of viable Ag- cells relative to the untreated control.

    • Plot the percentage of viable Ag- cells against the ADC concentration to determine the IC50 value for the bystander effect.[6] A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[4]

2. Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium.

  • Preparation of Conditioned Medium:

    • Treat a monoculture of Ag+ cells with the ADC for a defined period (e.g., 72 hours).

    • Collect the culture supernatant (conditioned medium).

  • Treatment of Recipient Cells:

    • Add the conditioned medium to a monoculture of Ag- cells.

  • Incubation and Analysis:

    • Incubate the Ag- cells for 72 to 120 hours.

    • Assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., CellTiter-Glo®). A significant reduction in viability indicates that a membrane-permeable cytotoxic agent was released into the medium.[11]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and experimental setups.

G Mechanism of a Non-Cleavable Linker ADC cluster_extracellular Extracellular Space cluster_cell Antigen-Positive Cancer Cell cluster_neighbor Antigen-Negative Neighboring Cell ADC ADC (Non-Cleavable Linker) Receptor Antigen Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Degradation Payload_Release Payload-Linker-Amino Acid Complex Released (Charged, Poor Permeability) Degradation->Payload_Release 5. Payload Release Apoptosis Apoptosis Payload_Release->Apoptosis 6. Cytotoxicity No_Effect No Bystander Effect Payload_Release->No_Effect Limited Diffusion

Caption: Mechanism of a non-cleavable linker ADC.

G Co-culture Bystander Effect Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Ag_pos Antigen-Positive (Ag+) 'Donor' Cells Co_culture 1. Co-culture Ag+ and Ag- cells Ag_pos->Co_culture Ag_neg Antigen-Negative (Ag-) 'Recipient' Cells (Fluorescently Labeled) Ag_neg->Co_culture ADC_treatment 2. Treat with ADC Co_culture->ADC_treatment Incubation 3. Incubate (72-120h) ADC_treatment->Incubation Imaging 4. Fluorescence Imaging Incubation->Imaging Quantification 5. Quantify Viable Ag- Cells Imaging->Quantification IC50 6. Determine IC50 for Bystander Effect Quantification->IC50

Caption: Experimental workflow for the co-culture bystander effect assay.

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design that profoundly impacts the therapeutic mechanism of action. While ADCs with cleavable linkers and membrane-permeable payloads can exert a potent bystander effect, which is advantageous for treating heterogeneous tumors, ADCs with non-cleavable linkers offer a more targeted approach with a reduced bystander effect, which may be beneficial in minimizing off-target toxicities.[7] The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the bystander effect, enabling researchers to make informed decisions in the development of next-generation ADCs with optimized efficacy and safety profiles.

References

A Comparative Guide to the Pharmacokinetic Profile of ADCs with Ald-Ph-amido-PEG11-C2-NH2 and Alternative Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) pharmacokinetic (PK) profile, influencing its stability, efficacy, and safety. This guide provides an objective comparison of the expected pharmacokinetic performance of ADCs featuring the Ald-Ph-amido-PEG11-C2-NH2 linker with other commonly used linker technologies. The information is supported by experimental data from preclinical studies to inform rational ADC design.

The this compound is a non-cleavable linker that incorporates an 11-unit polyethylene (B3416737) glycol (PEG) chain. The non-cleavable nature of this linker suggests that payload release is dependent on the lysosomal degradation of the antibody backbone following internalization into the target cell.[1][2][3] The inclusion of a PEG spacer is a well-established strategy to enhance the hydrophilicity of ADCs, which can improve solubility, reduce aggregation, and prolong circulation half-life.[4][5][6]

Comparative Pharmacokinetic Data

While specific pharmacokinetic data for the this compound linker is not extensively available in the public domain, its performance can be inferred by comparing data from ADCs with similar non-cleavable, PEGylated linkers against other common linker types. The following tables summarize quantitative data from various preclinical studies. It is important to note that these data are compiled from different studies using various antibodies, payloads, and experimental models, which can influence the results.

Table 1: Comparison of Pharmacokinetic Parameters of ADCs with Different Linker Technologies in Rodent Models

Linker TypeLinker ExampleHalf-Life (t½)Clearance (CL)Area Under the Curve (AUC)Key Observations
PEGylated Non-cleavable Amino-PEG6-C2-MMAD LongLowHighPEGylation is known to increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[4][7]
Non-cleavableThioether (SMCC)LongLowHighOffers high plasma stability, with payload release dependent on lysosomal degradation of the antibody.[2][4]
Cleavable (Enzyme-sensitive)Valine-Citrulline (VC)ModerateModerateModerateDesigned for intracellular payload release via enzymatic cleavage, but can be susceptible to premature cleavage in some preclinical models.[6][]
Cleavable (pH-sensitive)HydrazoneShort to ModerateHighLow to ModerateStability is pH-dependent, with a potential for earlier payload release in the acidic tumor microenvironment or endosomes.
Non-PEGylated ControlThioether (SMCC)Moderate to LongModerateModerateProne to aggregation with hydrophobic payloads, which can lead to faster clearance compared to PEGylated counterparts.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetic Parameters in Rodents

Linker TypeHalf-Life (t½)Clearance (CL)Key Observations
PEG12 LongerLowerIncreasing PEG length generally correlates with a longer half-life and lower clearance.[5]
PEG8ModerateModerateADCs with shorter PEG chains tend to have more rapid clearance.
Non-PEGylatedShorterHigherThe absence of a hydrophilic PEG spacer can lead to faster clearance, especially with hydrophobic payloads.

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vivo and in vitro assays.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration-time profile of an ADC and its catabolites.

Materials:

  • Test ADC (e.g., with this compound linker)

  • Female immunodeficient mice (e.g., SCID or NSG), 6-8 weeks old

  • Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline, PBS)

  • Anesthetic (e.g., isoflurane)

  • Anticoagulant tubes (e.g., K2-EDTA)

  • Microcentrifuge

  • -80°C freezer

  • LC-MS/MS system

Protocol:

  • Acclimatization: Acclimate animals to the housing facility for at least 5 days prior to the study.

  • Dosing Formulation: Prepare the ADC formulation in the vehicle at the desired concentration for intravenous (IV) administration.

  • Administration: Administer a single IV bolus dose of the ADC to each mouse via the tail vein. A typical dose might be 3 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, 120, and 168 hours) via retro-orbital or saphenous vein bleeding into anticoagulant tubes.

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.

  • Bioanalysis (LC-MS/MS):

    • Thaw plasma samples on ice.

    • Perform immuno-affinity capture of the ADC and its antibody-containing catabolites using protein A/G magnetic beads or an anti-human Fc antibody.

    • For total antibody and conjugated ADC quantification, elute the captured ADC and analyze by LC-MS/MS. For quantification of the payload, enzymatically or chemically cleave the linker (if applicable) or digest the antibody to release the payload-linker-amino acid complex for non-cleavable linkers.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the intact ADC, total antibody, and free payload in plasma.

    • Analyze the samples and calculate the concentration of each analyte at each time point.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) from the plasma concentration-time data.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

  • Test ADC

  • Frozen mouse or human plasma

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 37°C incubator

  • -80°C freezer

  • LC-MS/MS system

  • Protein A/G magnetic beads

Protocol:

  • Preparation: Prepare a stock solution of the test ADC in PBS. Thaw frozen plasma at 37°C.

  • Incubation: Add the ADC stock solution to the plasma to a final concentration (e.g., 100 µg/mL). A control sample of ADC in PBS should be run in parallel.

  • Time Course: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, and 168 hours).

  • Sample Quenching: Immediately freeze the collected aliquots at -80°C to stop any further reactions.

  • Sample Processing and Analysis:

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma matrix using protein A/G magnetic beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured ADC.

    • Analyze the eluted samples by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by common ADC payloads and a typical experimental workflow for an in vivo pharmacokinetic study.

G cluster_0 In Vivo PK Study Workflow Animal Acclimatization Animal Acclimatization ADC Administration (IV) ADC Administration (IV) Animal Acclimatization->ADC Administration (IV) Blood Sampling (Time Course) Blood Sampling (Time Course) ADC Administration (IV)->Blood Sampling (Time Course) Plasma Separation Plasma Separation Blood Sampling (Time Course)->Plasma Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Storage (-80°C)->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation

Experimental workflow for an in vivo pharmacokinetic study.

G cluster_0 MMAE/DM1 Payload: Tubulin Polymerization Inhibition Pathway MMAE_DM1 MMAE or DM1 Payload Tubulin α/β-Tubulin Dimers MMAE_DM1->Tubulin Binds to Disruption Disruption of Microtubule Dynamics MMAE_DM1->Disruption Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Signaling pathway of MMAE and DM1 payloads targeting tubulin polymerization.

G cluster_1 PBD Dimer Payload: DNA Damage Response Pathway PBD_Dimer PBD Dimer Payload DNA DNA Minor Groove PBD_Dimer->DNA Binds to Crosslinking Interstrand Cross-linking DNA->Crosslinking Forms DDR_Activation DNA Damage Response (DDR) Activation Crosslinking->DDR_Activation CellCycle_Arrest Cell Cycle Arrest DDR_Activation->CellCycle_Arrest Apoptosis_PBD Apoptosis CellCycle_Arrest->Apoptosis_PBD

Signaling pathway of PBD dimer payloads inducing DNA damage.

Conclusion

The choice of linker is a critical decision in the design of an ADC, with a direct impact on its pharmacokinetic properties and overall therapeutic index. The this compound linker, being a non-cleavable and PEGylated construct, is anticipated to confer favorable pharmacokinetic characteristics to an ADC, including high plasma stability, low clearance, and a long half-life. These properties are generally associated with a reduced risk of off-target toxicity and enhanced tumor accumulation.

However, the lack of a bystander effect, a characteristic of non-cleavable linkers, may be a disadvantage in treating heterogeneous tumors. The optimal linker strategy is not universal and depends on a comprehensive understanding of the target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of different ADC linker technologies to guide the development of next-generation cancer therapeutics.

References

Validating Target-Specific Cytotoxicity of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic success of an Antibody-Drug Conjugate (ADC) is fundamentally reliant on its ability to selectively eradicate cancer cells that express the target antigen, while sparing healthy tissues. This guide provides a comprehensive comparison of key in vitro assays essential for validating the target-specific cytotoxicity of ADCs. It includes detailed experimental protocols, comparative data from various studies, and visualizations to elucidate complex mechanisms and workflows, empowering researchers to make informed decisions in the ADC development pipeline.

Core Concepts in ADC Cytotoxicity

An ideal ADC exhibits a wide therapeutic window, characterized by high potency against target-expressing tumor cells and minimal off-target toxicity. The validation process, therefore, involves a multi-faceted approach to dissect the various mechanisms contributing to cell death. Key aspects to evaluate include:

  • Target-Specific Cytotoxicity: The primary measure of an ADC's intended function is its ability to kill cancer cells expressing the target antigen. This is typically quantified by the half-maximal inhibitory concentration (IC50), with a significantly lower IC50 in antigen-positive cells compared to antigen-negative cells indicating target specificity.

  • Bystander Effect: For certain ADCs, particularly those with cell-permeable payloads and cleavable linkers, the cytotoxic agent can diffuse out of the target cell and kill neighboring antigen-negative cells. This "bystander effect" can be advantageous in treating heterogeneous tumors.[1]

  • Internalization: The ADC must be efficiently internalized by the target cell for the payload to be released and exert its cytotoxic effect. The rate and extent of internalization are critical parameters influencing ADC efficacy.[2]

  • Linker Stability: The linker connecting the antibody to the payload must be stable in systemic circulation to prevent premature release of the cytotoxic agent, which can lead to off-target toxicity.[3][4]

Comparative Analysis of In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different ADCs. The following tables summarize IC50 values from various studies, highlighting the impact of the ADC components, target expression levels, and cell lines on cytotoxic activity.

Table 1: Comparison of In Vitro Cytotoxicity (IC50) of Trastuzumab-Based ADCs [5][6]

ADC PlatformTargetCell LineHER2 ExpressionIC50 (ng/mL)Drug-to-Antibody Ratio (DAR)
Trastuzumab-ThailanstatinHER2N87High (3+)13 - 431.7 - 7.2
Trastuzumab-ThailanstatinHER2BT474High (3+)13 - 431.7 - 7.2
Trastuzumab-ThailanstatinHER2HCC1954High (3+)< 1731.7 - 7.2
Trastuzumab-ThailanstatinHER2MDA-MB-361-DYT2Moderate (2+)~77 (for DAR ≥ 3.5)1.7 - 7.2
Trastuzumab-Pt-PEG-CPTHER2SK-BR-3High327-fold more potent than on HER2-low cellsNot Specified

Table 2: Comparative In Vitro Cytotoxicity of Various ADCs [7]

CompoundCell LineIC50 (µM)
Compound 18 (Pyrimidine derivative)MCF-70.32
Compound 18 (Pyrimidine derivative)HL-600.36
Compound 4c (3-cyanopyridinone)HepG-28.02 ± 0.38
Compound 4d (3-cyanopyridinone)HepG-26.95 ± 0.34
5-FU (Reference)HepG-29.42 ± 0.46

Key Experimental Protocols

A robust evaluation of an ADC's target-specific cytotoxicity requires a panel of well-defined in vitro assays. Detailed protocols for the most critical of these are provided below.

Target-Specific Cytotoxicity Assay

This assay is fundamental to determining the potency and specificity of an ADC on antigen-positive versus antigen-negative cells.

Principle: The metabolic activity of viable cells is used as a measure of cell viability. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (like MTT) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.[8] A decrease in metabolic activity is indicative of cytotoxicity.

Protocol: MTT Assay [8]

  • Cell Seeding:

    • Seed antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MDA-MB-468 for HER2) cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in complete culture medium.

    • Remove the culture medium from the wells and add the ADC dilutions. Include untreated wells as a control.

  • Incubation:

    • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Incubate overnight at 37°C in the dark.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot a dose-response curve to determine the IC50 value for each cell line. A significantly lower IC50 for the antigen-positive cell line indicates target-specific cytotoxicity.

Bystander Effect Assay

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Principle: Antigen-positive "donor" cells are co-cultured with antigen-negative "recipient" cells, which are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[9] A decrease in the viability of the recipient cells in the presence of the donor cells and the ADC indicates a bystander effect.[1]

Protocol: Co-Culture Bystander Assay [9]

  • Cell Line Preparation:

    • Engineer the antigen-negative cell line to stably express a fluorescent protein (e.g., GFP).

    • Select a stable, brightly fluorescent cell population using fluorescence-activated cell sorting (FACS).

  • Co-culture Seeding:

    • Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3).

    • Include control wells with only the fluorescently labeled antigen-negative cells.

  • ADC Treatment:

    • Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.

  • Incubation:

    • Incubate the plate for 72-120 hours.

  • Viability Assessment:

    • Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells. This can be done by staining with a viability dye (e.g., Propidium Iodide) and a nuclear marker (e.g., Hoechst 33342).

  • Data Analysis:

    • Calculate the percentage viability of the antigen-negative cells in the co-cultures relative to the antigen-negative cells in the monoculture control wells treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.

Internalization Assay

This assay quantifies the rate and extent to which an ADC is taken up by target cells.

Principle: The ADC is labeled with a fluorescent dye. The increase in intracellular fluorescence over time, as measured by flow cytometry, corresponds to the amount of internalized ADC.[2] A quenching antibody or an acid wash can be used to distinguish between surface-bound and internalized ADC.[2]

Protocol: Flow Cytometry-Based Internalization Assay [2][10][11]

  • ADC Labeling:

    • Conjugate the ADC with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.

  • Cell Seeding and Incubation:

    • Seed target cells in a multi-well plate and allow them to adhere overnight.

    • Incubate the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control set of cells should be kept at 4°C to measure surface binding without significant internalization.

  • Stopping Internalization and Quenching:

    • At each time point, stop the internalization process by placing the cells on ice and washing with ice-cold PBS.

    • To quench the fluorescence of surface-bound ADC, incubate the cells with an anti-fluorophore quenching antibody or perform a brief acid wash (e.g., with a low pH glycine (B1666218) buffer).

  • Flow Cytometry Analysis:

    • Harvest the cells and resuspend them in FACS buffer.

    • Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).

  • Data Analysis:

    • The MFI of the quenched samples represents the internalized ADC.

    • Plot the MFI over time to determine the rate of internalization.

Linker Stability Assay

This assay assesses the stability of the linker in plasma to predict its in vivo performance.

Principle: The ADC is incubated in plasma from different species over a time course. The amount of intact ADC remaining is quantified to determine the rate of payload deconjugation.[3][4][12]

Protocol: In Vitro Plasma Stability Assay [3][13]

  • ADC Incubation:

    • Incubate the ADC at a final concentration (e.g., 100 µg/mL) in fresh plasma (e.g., human, mouse, rat) at 37°C.

    • Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.

  • Time-Point Sampling:

    • Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop further degradation.

  • Sample Analysis (ELISA-based):

    • Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug.

    • The difference between the two measurements indicates the extent of drug deconjugation.

  • Sample Analysis (LC-MS-based):

    • Use Liquid Chromatography-Mass Spectrometry (LC-MS) to directly measure the intact ADC (to determine the average Drug-to-Antibody Ratio, DAR), free payload, and any payload-adducts.

    • Immuno-affinity capture (e.g., using Protein A beads) can be employed to enrich the ADC from the plasma matrix before analysis.[14]

  • Data Analysis:

    • Plot the percentage of intact ADC or the average DAR over time to determine the stability of the linker.

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in ADC cytotoxicity validation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Target_Antigen Target Antigen ADC->Target_Antigen Specific Binding Endosome Endosome Target_Antigen->Endosome Endocytosis ADC_Binding 1. Binding Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Lysosome->Payload Linker Cleavage Payload_Release 3. Payload Release DNA_Damage DNA Damage/ Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Internalization 2. Internalization

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Antigen-Positive & Antigen-Negative Cells Start->Seed_Cells Add_ADC Add Serial Dilutions of ADC Seed_Cells->Add_ADC Incubate Incubate (72-120h) Add_ADC->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a target-specific cytotoxicity assay (MTT).

Bystander_Effect_Workflow Start Start Co_culture Co-culture Antigen-Positive & Fluorescent Antigen-Negative Cells Start->Co_culture Add_ADC Add ADC Co_culture->Add_ADC Incubate Incubate (72-120h) Add_ADC->Incubate Stain_Cells Stain with Viability Dye Incubate->Stain_Cells Image_Analyze High-Content Imaging or Flow Cytometry Stain_Cells->Image_Analyze Quantify Quantify Viability of Fluorescent Cells Image_Analyze->Quantify End End Quantify->End

Caption: Experimental workflow for an in vitro bystander effect assay.

Payload_Signaling_Pathway cluster_payload Payload Action cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction Payload Payload (e.g., MMAE, DM1) Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption G2_M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2_M_Arrest Caspase_Activation Caspase Activation G2_M_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of apoptosis induced by microtubule-inhibiting payloads.

References

A Head-to-Head Comparison of Antibody-Drug Conjugate Formats for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful and rapidly evolving class of targeted cancer therapeutics. By combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, ADCs offer the potential for highly effective treatment with a wider therapeutic window compared to traditional chemotherapy. The design of an ADC is a multi-faceted process, with each component—the antibody, the linker, and the payload—playing a critical role in its overall performance. Furthermore, the method used to conjugate the payload to the antibody can significantly impact the homogeneity, stability, and in vivo behavior of the final product.

This guide provides an objective, data-supported comparison of different ADC formats, focusing on key decision points in the design and development process. We will delve into a head-to-head comparison of conjugation strategies, linker technologies, and payload mechanisms of action, supported by representative experimental data and detailed methodologies for key characterization assays.

I. Conjugation Strategies: Site-Specific vs. Stochastic

The method of attaching the cytotoxic payload to the antibody is a fundamental consideration in ADC development. The two primary approaches are stochastic (random) conjugation and site-specific conjugation.

Stochastic Conjugation: This traditional method involves the random attachment of drug-linkers to naturally occurring amino acid residues on the antibody, most commonly lysines or cysteines (from reduced interchain disulfides).[1] While relatively straightforward, this process results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR) and different conjugation sites.[1] This heterogeneity can lead to a narrow therapeutic index, as different ADC species may exhibit varied stability, pharmacokinetics, and efficacy profiles.[2]

Site-Specific Conjugation: In contrast, site-specific conjugation technologies allow for the precise attachment of payloads to predetermined locations on the antibody.[1] This results in a more homogeneous product with a defined DAR, which can significantly improve the ADC's pharmacokinetics, efficacy, and safety profile.[1]

Data Presentation: Comparison of Conjugation Methods

The following tables summarize representative quantitative data comparing the characteristics of ADCs prepared by stochastic and site-specific methods.

Parameter Stochastic Conjugation (e.g., Lysine-based) Site-Specific Conjugation (e.g., Engineered Cysteine) Key Implications
Product Homogeneity Heterogeneous mixture (e.g., DAR 0-8)Homogeneous product (primarily a single DAR, e.g., DAR = 2 or 4)Site-specific methods produce a single, well-defined ADC species, simplifying manufacturing and quality control.[2]
Control Over DAR Limited control, resulting in a distribution of DAR species.Precise control, leading to a uniform DAR.Consistent DAR ensures predictable in vivo behavior and performance.[1]
In Vivo Stability (Rat PK Study) Significant detachment of payload detected after several days.Significantly less payload detachment observed over a 21-day study.[3]Site-specific ADCs demonstrate superior stability in circulation, ensuring the payload remains attached until it reaches the target.[3]
Therapeutic Index (TI) Lower Maximum Tolerated Dose (MTD) due to toxicity from highly conjugated species.[3]Higher MTD and comparable efficacy, leading to an expanded therapeutic index.[3]By eliminating toxic high-DAR species, site-specific ADCs are often better tolerated, widening the gap between efficacy and toxicity.[3]
Experimental Workflow: Conjugation and Characterization

The following diagram illustrates a general workflow for the generation and characterization of ADCs using both stochastic and site-specific approaches.

cluster_stochastic Stochastic Conjugation cluster_sitespecific Site-Specific Conjugation cluster_analysis Characterization Stochastic_mAb Native mAb Stochastic_Reduction Partial Reduction (for Cys Conjugation) Stochastic_mAb->Stochastic_Reduction Stochastic_Reaction Conjugation Reaction (Linker-Payload in excess) Stochastic_Reduction->Stochastic_Reaction Stochastic_Purification Purification (e.g., SEC) Stochastic_Reaction->Stochastic_Purification Stochastic_ADC Heterogeneous ADC Mixture (DAR 0, 2, 4, 6, 8) Stochastic_Purification->Stochastic_ADC HIC HIC-HPLC (DAR Distribution) Stochastic_ADC->HIC MS Mass Spectrometry (DAR & Conjugation Sites) Stochastic_ADC->MS SEC SEC-HPLC (Aggregation) Stochastic_ADC->SEC SiteSpecific_mAb Engineered mAb (e.g., THIOMAB™) SiteSpecific_Activation Site-Specific Activation (if required) SiteSpecific_mAb->SiteSpecific_Activation SiteSpecific_Reaction Conjugation Reaction (Controlled Stoichiometry) SiteSpecific_Activation->SiteSpecific_Reaction SiteSpecific_Purification Purification (e.g., SEC) SiteSpecific_Reaction->SiteSpecific_Purification SiteSpecific_ADC Homogeneous ADC (Defined DAR) SiteSpecific_Purification->SiteSpecific_ADC SiteSpecific_ADC->HIC SiteSpecific_ADC->MS SiteSpecific_ADC->SEC

General workflow for ADC generation and characterization.

II. Linker Technology: Cleavable vs. Non-Cleavable

The linker is a critical component that connects the antibody to the payload, and its properties significantly influence the ADC's stability, mechanism of action, and therapeutic index.[4] Linkers are broadly categorized as either cleavable or non-cleavable.

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., cathepsins), acidic pH, or a reducing environment (e.g., high glutathione (B108866) levels).[5][6] A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[4]

Non-Cleavable Linkers: These linkers are more stable and rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid residue.[4] Non-cleavable linkers generally offer superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[7][8] However, the bystander effect is typically limited with non-cleavable linkers as the released payload is often charged and less membrane-permeable.[1]

Data Presentation: Comparison of Linker Technologies

The following tables provide a comparative overview of ADCs with cleavable and non-cleavable linkers based on preclinical data.

In Vitro Cytotoxicity

ADC Target & Payload Linker Type Cell Line IC50 (ng/mL)
Anti-HER2-MMAECleavable (vc-PAB)SK-BR-3 (HER2 high)10
Anti-HER2-MMAENon-cleavable (mc)SK-BR-3 (HER2 high)25

Data compiled from representative in vitro studies.[9]

In Vivo Efficacy: Xenograft Models

ADC Linker Type Tumor Model Outcome
Trastuzumab-vc-MMAECleavable (Valine-Citrulline)Breast Cancer XenograftShowed potent anti-tumor activity and bystander effect.
Trastuzumab-mc-DM1 (Kadcyla®)Non-Cleavable (Thioether)JIMT-1 Breast CancerDemonstrated superior efficacy compared to lower drug-to-antibody ratio conjugates.[1]
Signaling Pathway: Mechanism of Drug Release

The diagram below illustrates the distinct mechanisms of payload release for cleavable and non-cleavable linkers following ADC internalization.

cluster_cleavable Cleavable Linker ADC cluster_noncleavable Non-Cleavable Linker ADC Cleavable_Internalization Internalization Cleavable_Lysosome Lysosome Cleavable_Internalization->Cleavable_Lysosome Cleavable_Cleavage Linker Cleavage (e.g., Cathepsin B) Cleavable_Lysosome->Cleavable_Cleavage Cleavable_Release Payload Release Cleavable_Cleavage->Cleavable_Release Cleavable_Bystander Bystander Effect (Payload diffuses to neighboring cells) Cleavable_Release->Cleavable_Bystander NonCleavable_Internalization Internalization NonCleavable_Lysosome Lysosome NonCleavable_Internalization->NonCleavable_Lysosome NonCleavable_Degradation Antibody Degradation NonCleavable_Lysosome->NonCleavable_Degradation NonCleavable_Release Payload-Linker-AA Complex Release NonCleavable_Degradation->NonCleavable_Release NonCleavable_NoBystander Limited Bystander Effect NonCleavable_Release->NonCleavable_NoBystander

Mechanisms of drug release for cleavable and non-cleavable linkers.

III. Payload Types and Mechanisms of Action

The payload is the cytotoxic component of the ADC responsible for killing the target cancer cell. The choice of payload is critical and depends on factors such as potency, mechanism of action, and the characteristics of the target cancer.[10] The two most common classes of payloads used in approved and clinical-stage ADCs are microtubule inhibitors and DNA-damaging agents.

Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

DNA-Damaging Agents: This class of payloads, including calicheamicins, duocarmycins, and pyrrolobenzodiazepines (PBDs), induce cell death by causing irreversible damage to the cancer cell's DNA.[6] They can act through various mechanisms, including DNA alkylation, cross-linking, and causing double-strand breaks.[11]

Data Presentation: Comparison of Payload Classes
Payload Class Examples Mechanism of Action Potency (Typical IC50) Key Toxicities
Microtubule Inhibitors Auristatins (MMAE, MMAF), Maytansinoids (DM1, DM4)Inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.Picomolar to nanomolarPeripheral neuropathy, neutropenia.[12]
DNA-Damaging Agents Calicheamicins, PBDs, Duocarmycins, Topoisomerase I inhibitors (e.g., exatecan, SN-38)Cause DNA double-strand breaks, alkylation, or cross-linking, leading to apoptosis.[11]PicomolarMyelosuppression, hepatotoxicity.[12]
Signaling Pathway: Payload Mechanisms of Action

The following diagrams illustrate the downstream signaling pathways activated by microtubule inhibitors and DNA-damaging agents.

cluster_microtubule Microtubule Inhibitor Pathway Payload_MT Payload (e.g., MMAE, DM1) Tubulin Tubulin Polymerization Inhibition Payload_MT->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_MT Apoptosis G2M_Arrest->Apoptosis_MT

Mechanism of action for microtubule inhibitor payloads.

cluster_dna DNA-Damaging Agent Pathway Payload_DNA Payload (e.g., PBD, Calicheamicin) DNA_Damage DNA Damage (Cross-linking, Strand Breaks) Payload_DNA->DNA_Damage DDR_Activation DNA Damage Response Activation DNA_Damage->DDR_Activation CellCycle_Arrest_DNA Cell Cycle Arrest DDR_Activation->CellCycle_Arrest_DNA Apoptosis_DNA Apoptosis DDR_Activation->Apoptosis_DNA if damage is irreparable

Mechanism of action for DNA-damaging agent payloads.

IV. Experimental Protocols for Key Assays

The robust characterization of ADCs is essential to ensure their quality, efficacy, and safety. The following are detailed methodologies for key in vitro and in vivo assays used to compare different ADC formats.

A. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • ADC constructs and isotype control ADC

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in complete culture medium. Remove the existing medium from the cells and add 100 µL of the ADC dilutions.[13]

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.

B. In Vitro Bystander Killing Assay (Co-Culture Method)

Objective: To assess the ability of an ADC with a cleavable linker to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive "donor" cells

  • Antigen-negative "recipient" cells engineered to express a fluorescent protein (e.g., GFP)

  • ADC with a cleavable linker and a corresponding isotype control

  • 96-well plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Co-Culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 3:1, 1:3). Allow cells to adhere overnight.[15]

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment: Stain the cells with a nuclear stain (e.g., Hoechst 33342) and a dead cell stain (e.g., Propidium Iodide).

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of viable (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) antigen-negative cells.

  • Data Analysis: Calculate the percentage viability of the antigen-negative cells in the co-cultures relative to the antigen-negative cells cultured alone and treated with the same ADC concentration.

C. In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of different ADC formats in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.[16]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.[16]

  • Randomization and Treatment: When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, different ADC formats). Administer the ADCs intravenously at the predetermined dose and schedule.[17]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.[16]

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a specified duration. At the end of the study, tumors are excised and weighed.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effects.

V. Conclusion

The selection of the optimal ADC format is a complex decision that requires a thorough understanding of the interplay between the antibody, linker, payload, and conjugation strategy. Site-specific conjugation methods offer significant advantages in terms of product homogeneity and an improved therapeutic index. The choice between a cleavable and non-cleavable linker depends on the desired mechanism of action, with cleavable linkers enabling a bystander effect that can be beneficial in heterogeneous tumors, while non-cleavable linkers may offer enhanced stability and a better safety profile. The payload should be selected based on its potency and mechanism of action in the context of the target cancer's biology.

By carefully considering these factors and employing robust in vitro and in vivo characterization assays, researchers and drug developers can design and optimize next-generation ADCs with the potential to significantly improve outcomes for cancer patients.

References

The Crucial Role of Linker Chemistry in Defining the Therapeutic Window of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic window, a critical measure of a drug's safety and efficacy, is profoundly influenced by the chemical linker in Antibody-Drug Conjugates (ADCs). This guide provides a comparative analysis of different linker technologies, supported by experimental data, to elucidate their impact on the therapeutic success of ADCs. The choice of linker—the molecular bridge between a potent cytotoxic payload and a tumor-targeting monoclonal antibody—governs the ADC's stability in circulation, the efficiency of payload release at the target site, and ultimately, its ability to kill cancer cells while sparing healthy tissue.[][2][3][4]

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies

The fundamental distinction in linker technology lies in the mechanism of payload release: cleavable linkers are designed to liberate the drug under specific conditions prevalent in the tumor microenvironment, whereas non-cleavable linkers release the payload upon lysosomal degradation of the antibody.[3][5][6]

Cleavable Linkers: These linkers offer versatility by exploiting the unique physiological characteristics of tumors.[6] Common cleavage mechanisms include:

  • Protease-Sensitive Linkers: Utilizing enzymes like cathepsins, which are upregulated in tumor cells, to release the payload. The valine-citrulline (VC) linker is a prime example, known for its high plasma stability and efficient intracellular cleavage.[3][7]

  • pH-Sensitive Linkers: Hydrazone linkers, for instance, are stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes.[3] However, their relative instability can lead to premature drug release.[8]

  • Redox-Sensitive Linkers: Disulfide linkers are cleaved in the reducing intracellular environment, where glutathione (B108866) concentrations are significantly higher than in the bloodstream.[9]

Non-Cleavable Linkers: These linkers provide enhanced stability in circulation, as they lack a specific cleavage site.[5][10] The payload is released as a conjugate with the linker and an amino acid residue following the complete proteolytic degradation of the antibody within the lysosome.[5][10] This strategy generally leads to a lower risk of off-target toxicity.[5][10] The thioether linker (e.g., SMCC) used in Kadcyla® is a successful example of this approach.[5][9]

Quantitative Comparison of Linker Performance

The choice of linker significantly impacts key biopharmaceutical properties of an ADC. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Linker TypeRepresentative ADCPlasma Stability (Half-life)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Cleavable (vc-PABC) ADC with MMAE payloadHigh stability in plasma, minimal premature releasePotent (nanomolar range)Significant tumor regression[8]
Cleavable (Hydrazone) ADC with Doxorubicin payloadLower plasma stability, pH-dependent releaseModerateVariable, dependent on tumor model[8]
Non-Cleavable (SMCC) Trastuzumab-MCC-DM1 (Kadcyla®)Generally longer half-life compared to cleavable linker ADCs.[3]Potent (nanomolar range)High, approved for clinical use[3][9]

Table 1: Comparative Performance of Different Linker Technologies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions (e.g., antibody, payload, cell line, drug-to-antibody ratio [DAR]).[4]

ParameterCleavable LinkersNon-Cleavable LinkersKey Considerations
Payload Release Mechanism Enzymatic cleavage, pH change, or reduction.[3]Lysosomal degradation of the antibody.[5]The tumor microenvironment and intracellular conditions dictate the efficiency of release.
Bystander Effect Generally higher, as the released payload can be membrane-permeable and kill neighboring antigen-negative tumor cells.[3]Generally lower, as the released payload-amino acid complex is often less membrane-permeable.The bystander effect can be advantageous in treating heterogeneous tumors.
Off-Target Toxicity Potentially higher if premature cleavage occurs in circulation.[11][12]Generally lower due to higher plasma stability.[3][5][10]Linker stability is a critical parameter for minimizing systemic toxicity.[][10]
Therapeutic Window Can be narrower due to the risk of off-target toxicity.Can be wider due to improved safety profile.[5]The optimal linker choice depends on the specific target and payload.

Table 2: Key Characteristics and Impact on Therapeutic Window.

Experimental Protocols for Assessing Linker Impact

Accurate assessment of linker chemistry's impact on the ADC therapeutic window requires a suite of robust in vitro and in vivo assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and the release of free payload over time.[3]

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points.[3]

  • Sample Processing: At each time point, an aliquot is taken and processed to separate the ADC from plasma proteins.

  • Analysis: The concentration of intact ADC and released payload is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS (Liquid Chromatography-Mass Spectrometry).[3][13]

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To measure the potency of an ADC in killing cancer cells and determine the concentration required to inhibit cell growth by 50% (IC50).[4]

Methodology:

  • Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a defined period (e.g., 72-96 hours).[7]

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.[4]

  • Data Analysis: The IC50 value is calculated by plotting cell viability against ADC concentration.

Bystander Killing Assay

Objective: To evaluate the ability of a released payload from an ADC to kill neighboring antigen-negative cells.[7]

Methodology:

  • Co-culture: Antigen-positive and antigen-negative cancer cells are co-cultured. The antigen-negative cells are often labeled with a fluorescent marker for identification.[7]

  • ADC Treatment: The co-culture is treated with the ADC.[7]

  • Analysis: After incubation, the viability of the antigen-negative cell population is assessed by flow cytometry or fluorescence microscopy to determine the extent of bystander killing.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.[4]

Methodology:

  • Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.[4]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[4]

  • ADC Administration: The ADC is administered to the treatment group, typically via intravenous injection, at a predetermined dose and schedule.[4]

  • Monitoring: Tumor volume and body weight are monitored regularly.[4]

  • Efficacy Evaluation: The primary endpoint is often tumor growth inhibition (TGI).[4]

Visualizing the Impact of Linker Chemistry

Diagrams created using Graphviz (DOT language) illustrate key concepts in ADC development.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Internalization 2. Internalization (Endocytosis) TumorCell->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome PayloadRelease 4. Payload Release Lysosome->PayloadRelease Apoptosis 5. Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Linker_Cleavage_Comparison cluster_cleavable Cleavable Linker cluster_noncleavable Non-Cleavable Linker CleavableADC ADC with Cleavable Linker Enzymes Tumor-Specific Enzymes / Low pH CleavableADC->Enzymes Intracellular Trigger FreePayload Free, Active Payload Enzymes->FreePayload Cleavage NonCleavableADC ADC with Non-Cleavable Linker LysosomalDegradation Lysosomal Degradation NonCleavableADC->LysosomalDegradation Internalization & Degradation PayloadMetabolite Payload-Linker- Amino Acid LysosomalDegradation->PayloadMetabolite Experimental_Workflow ADC_Design ADC Design & Linker Selection InVitro In Vitro Assays ADC_Design->InVitro PlasmaStability Plasma Stability InVitro->PlasmaStability Cytotoxicity Cytotoxicity (IC50) InVitro->Cytotoxicity BystanderEffect Bystander Effect InVitro->BystanderEffect InVivo In Vivo Studies InVitro->InVivo Efficacy Efficacy (Xenograft) InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity TherapeuticWindow Therapeutic Window Assessment InVivo->TherapeuticWindow

References

A Comparative Guide to the Long-Term Stability of Lyophilized Antibody-Drug Conjugate (ADC) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the long-term stability of Antibody-Drug Conjugates (ADCs) is a critical aspect of delivering safe and effective therapeutics. Due to their complex nature, combining a large molecule antibody with a small molecule cytotoxic payload, ADCs are often inherently unstable in liquid form.[1][2] Lyophilization, or freeze-drying, is a common and effective strategy to enhance stability and extend the shelf-life of these promising cancer therapies.[1][2][3] Approximately 90% of commercially available ADCs are manufactured as lyophilized powders.[1] This guide provides an objective comparison of lyophilized ADC formulations, detailing the critical stability-indicating attributes, the analytical methods used for their assessment, and comparative stability data.

Lyophilized vs. Liquid Formulations: A Stability Overview

The decision to develop a lyophilized or a liquid formulation is primarily driven by the stability profile of the ADC.[2][4] Lyophilization offers significant advantages for long-term stability by removing water, which in turn reduces hydrolysis, slows down chemical degradation pathways, and minimizes the risk of premature drug release from the linker.[5][6]

FeatureLyophilized ADC FormulationLiquid ADC Formulation
Shelf-Life Generally longer (e.g., 24-36 months) due to the absence of water, which slows degradation.[4]Shorter shelf-life due to higher potential for hydrolysis, aggregation, and other chemical instabilities.[6]
Storage Conditions Can often be stored at more convenient temperatures, such as 2-8°C or even room temperature, reducing cold chain complexities.[2]Typically requires strict cold chain control (2-8°C) and is sensitive to freeze-thaw cycles.[4]
Physical Stability Protein conformation is better maintained as the molecule is immobilized in a solid matrix, reducing aggregation.[4]More prone to aggregation and particle formation due to molecular mobility in the aqueous environment.
Chemical Stability Significantly reduced rates of hydrolysis-sensitive linker cleavage and payload degradation.[5]Higher risk of deconjugation and degradation of the linker and/or payload over time.
Manufacturing More complex and costly manufacturing process involving freeze-drying cycles.[2]Simpler and less expensive manufacturing process.
Administration Requires reconstitution before administration, which adds a step for the end-user.[4]Ready-to-use format, offering greater convenience for clinical administration.[7]

Key Stability-Indicating Attributes and Experimental Protocols

A comprehensive long-term stability study for a lyophilized ADC involves monitoring several critical quality attributes (CQAs) at various time points under specific temperature and humidity conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).

G cluster_0 Stability Study Initiation cluster_1 Sample Storage cluster_2 Time Point Pull & Reconstitution cluster_3 Analytical Testing Battery start Lyophilized ADC Vials (Time=0 Analysis) storage1 Long-Term (e.g., 5°C) start->storage1 Place on Stability storage2 Intermediate (e.g., 25°C/60% RH) start->storage2 Place on Stability storage3 Accelerated (e.g., 40°C/75% RH) start->storage3 Place on Stability pull Pull Samples at Scheduled Time Points (3, 6, 9, 12, 18, 24, 36 months) storage1->pull storage2->pull storage3->pull reconstitute Reconstitute Lyophilized Cake pull->reconstitute test1 Visual Inspection & Reconstitution Time reconstitute->test1 Perform Assays test2 Size Exclusion Chromatography (SEC) reconstitute->test2 Perform Assays test3 Hydrophobic Interaction Chromatography (HIC) reconstitute->test3 Perform Assays test4 Reversed-Phase Chromatography (RP-HPLC) reconstitute->test4 Perform Assays test5 Potency Assay (e.g., ELISA, Cell-Based) reconstitute->test5 Perform Assays test6 Karl Fischer (Moisture Content) reconstitute->test6 Perform Assays

References

A Comparative Guide to Cross-Reactivity and Specificity Analysis of Synthesized Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on its specificity for the target antigen and minimal cross-reactivity with non-target tissues. A thorough analysis of these properties is paramount during the development of novel ADCs. This guide provides a comparative overview of key experimental methodologies, presents quantitative data for performance assessment, and introduces alternative technologies for a comprehensive specificity and cross-reactivity evaluation.

Core Methodologies for Specificity and Cross-Reactivity Assessment

A multi-faceted approach is essential to thoroughly characterize the specificity and potential off-target effects of a synthesized ADC. The following sections detail the experimental protocols for fundamental in vitro and ex vivo assays.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the potency and target-specific cell-killing activity of an ADC. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies.

Table 1: Comparative Cytotoxicity of a HER2-Targeted ADC

Cell LineTarget (HER2) ExpressionADC IC50 (nM)Unconjugated Antibody IC50 (nM)Free Payload IC50 (nM)
SK-BR-3High (~800,000 receptors/cell)0.5> 10000.1
MDA-MB-453Medium (~250,000 receptors/cell)5.2> 10000.1
MCF-7Low (~50,000 receptors/cell)89.7> 10000.1
MDA-MB-468Negative (~10,000 receptors/cell)> 1000> 10000.1

Data compiled from representative studies for illustrative purposes.[1][2][3][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • Synthesized ADC, unconjugated antibody, and free cytotoxic payload

  • 96-well microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[5]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Workflow for In Vitro Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Assessment cluster_3 Data Analysis prep_cells Prepare Target+ and Target- Cell Suspensions seed_plate Seed Cells into 96-well Plates prep_cells->seed_plate adhesion Allow Cell Adhesion (Overnight Incubation) seed_plate->adhesion prep_adc Prepare Serial Dilutions of ADC, mAb, and Payload add_treatment Add Treatments to Respective Wells prep_adc->add_treatment incubation Incubate for 72-120 hours add_treatment->incubation add_mtt Add MTT Reagent incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_plate Measure Absorbance add_solubilizer->read_plate calc_viability Calculate % Viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow of an in vitro cytotoxicity assay using the MTT method.

ADC Internalization Assay

Effective internalization of the ADC-antigen complex is a prerequisite for the intracellular release of the cytotoxic payload. Flow cytometry is a powerful technique to quantify the rate and extent of ADC internalization.

This protocol utilizes a fluorescently labeled ADC to monitor its uptake by cells over time.

Materials:

  • Target-positive and target-negative cells

  • Fluorescently labeled ADC

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Propidium iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and resuspend cells in ice-cold flow cytometry buffer.

  • ADC Incubation: Incubate cells with the fluorescently labeled ADC on ice to allow for surface binding without internalization.

  • Internalization Induction: Shift the cells to 37°C to initiate internalization. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stopping Internalization: Stop the internalization process by placing the cell aliquots on ice and washing with ice-cold buffer.

  • Staining: Resuspend cells in buffer containing a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the viable cell population corresponds to the amount of cell-associated ADC.

  • Data Analysis: Plot the MFI over time to determine the rate of internalization.

Workflow for ADC Internalization Assay

G cluster_0 Cell and ADC Preparation cluster_1 Binding and Internalization cluster_2 Analysis prep_cells Prepare Single-Cell Suspensions bind_adc Incubate Cells with Labeled ADC on Ice label_adc Fluorescently Label ADC induce_internalization Shift to 37°C to Start Internalization bind_adc->induce_internalization collect_samples Collect Aliquots at Different Time Points induce_internalization->collect_samples stop_internalization Stop Internalization (Wash with Cold Buffer) collect_samples->stop_internalization stain_viability Stain with Viability Dye acquire_data Acquire Data on Flow Cytometer stain_viability->acquire_data analyze_data Analyze Mean Fluorescence Intensity acquire_data->analyze_data

Caption: Workflow of a flow cytometry-based ADC internalization assay.

Tissue Cross-Reactivity (TCR) Studies

TCR studies are crucial for identifying potential on-target, off-tumor binding and unforeseen off-target binding of an ADC in various tissues. Immunohistochemistry (IHC) on a panel of normal human tissues is the standard method for this assessment.[6][7]

This protocol outlines the general steps for evaluating ADC binding to frozen human tissue sections.

Materials:

  • Panel of frozen normal human tissues (FDA-recommended list)

  • Synthesized ADC (test article) and an isotype control ADC

  • Positive and negative control tissues

  • Blocking buffers (e.g., normal serum)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chromogenic substrate (e.g., DAB)

  • Counterstain (e.g., hematoxylin)

  • Microscope

Procedure:

  • Tissue Sectioning: Cryosection the frozen tissue blocks.

  • Fixation and Permeabilization: Fix the tissue sections and permeabilize if the target is intracellular.

  • Blocking: Block non-specific binding sites using a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the sections with the ADC test article and the isotype control ADC at a predetermined optimal concentration.

  • Secondary Antibody Incubation: Apply the enzyme-conjugated secondary antibody that recognizes the primary antibody of the ADC.

  • Detection: Add the chromogenic substrate to visualize the location of ADC binding.

  • Counterstaining: Stain the cell nuclei with a counterstain for anatomical context.

  • Microscopic Analysis: A pathologist evaluates the staining pattern, intensity, and cellular localization in each tissue type.

Comparison of Specificity Analysis Methods

While IHC is the gold standard for TCR, alternative and complementary methods are emerging to provide a more comprehensive understanding of ADC specificity.

Table 2: Comparison of Methods for ADC Specificity and Cross-Reactivity Analysis

MethodPrincipleAdvantagesDisadvantages
Immunohistochemistry (IHC) In situ detection of ADC binding to tissue sections using labeled secondary antibodies.Provides anatomical context of binding. Gold standard for regulatory submissions.Semi-quantitative. Can be prone to background staining. Fixation can alter epitopes.
Mass Spectrometry Imaging (MSI) Label-free detection of the spatial distribution of the ADC's payload within tissue sections.[1][8][9][10][11]Highly specific and quantitative for the payload. Can distinguish between conjugated and free payload.Does not directly assess antibody binding. Requires specialized equipment.
Cell-Based Membrane Protein Arrays High-throughput screening of ADC binding against thousands of individually expressed human membrane proteins in their native conformation on live cells.[2][6][12][13][14]Comprehensive and unbiased off-target screening. Physiologically relevant protein conformation. Can identify novel off-targets.Does not provide tissue architecture context. May not capture all post-translational modifications.
Flow Cytometry Quantitative measurement of ADC binding to single cells in suspension.High-throughput and quantitative. Can assess binding to different cell populations within a heterogeneous sample.Lacks tissue context. Requires dissociation of solid tissues.
Immunofluorescence (IF) Similar to IHC but uses fluorescently labeled secondary antibodies for detection.Allows for multiplexing (staining for multiple targets simultaneously). Higher dynamic range than chromogenic detection.Autofluorescence in some tissues can be problematic. Requires a fluorescence microscope.

Understanding Off-Target Toxicity

Off-target toxicity can arise from several mechanisms, and understanding these is crucial for designing safer ADCs.

  • On-Target, Off-Tumor Toxicity: The target antigen is expressed on normal, healthy tissues, leading to ADC-mediated damage.

  • Off-Target, On-Tumor Toxicity (Bystander Effect): The ADC's payload, once released, can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[15][16][17][18][19] While beneficial for efficacy, this can also affect nearby healthy cells.

  • Off-Target, Off-Tumor Toxicity: This can occur through several mechanisms:

    • Premature Payload Release: Instability of the linker in circulation can lead to systemic release of the toxic payload.

    • Fc-Mediated Uptake: The Fc region of the ADC's antibody can be recognized by Fcγ receptors (FcγRs) on immune cells, leading to non-specific internalization and toxicity.[20][21][22][23][24] ADC aggregates can exacerbate this effect.[3][22][23][24]

Signaling Pathways in ADC Action and Off-Target Effects

The efficacy of many ADCs relies on the modulation of key signaling pathways upon binding to their target receptor. For example, ADCs targeting HER2 or EGFR interfere with pathways crucial for cell proliferation and survival.

HER2 and EGFR Signaling Crosstalk

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) HER2 HER2 EGFR->HER2 Heterodimerization RAS RAS EGFR->RAS Activation HER3 HER3 HER2->HER3 Heterodimerization PI3K PI3K HER2->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 and EGFR signaling crosstalk leading to cell proliferation and survival.[19][20][21][25][26][27]

Mechanism of Action of a Typical ADC

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for a cleavable-linker ADC.

Conclusion

The specificity and cross-reactivity profile of a synthesized ADC is a critical determinant of its therapeutic window. A combination of in vitro cytotoxicity and internalization assays, alongside ex vivo tissue cross-reactivity studies, forms the foundation of this assessment. Emerging technologies such as mass spectrometry imaging and cell-based membrane protein arrays offer valuable complementary data, enabling a more comprehensive and predictive evaluation of ADC safety and efficacy. Careful consideration of potential off-target toxicities, including those mediated by Fcγ receptors, is essential for the successful development of the next generation of highly targeted and potent cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of Ald-Ph-amido-PEG11-C2-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ald-Ph-amido-PEG11-C2-NH2 is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a compound featuring a polyethylene (B3416737) glycol (PEG) linker, an aldehyde group, and an amine group, it requires handling as hazardous chemical waste. This guide provides a comprehensive, step-by-step protocol for its safe disposal.

I. Immediate Safety and Hazard Assessment

This compound is a PEGylated compound containing both a reactive aldehyde and a primary amine. While PEG itself is generally considered biocompatible, the aldehyde and amine functionalities introduce potential hazards.[1][2] Aldehydes can be irritants and sensitizers, and some may have toxic properties.[1] Amines can cause skin irritation, respiratory problems, and allergic reactions.[2] Therefore, it is essential to handle this compound with care.

Key Potential Hazards:

  • Respiratory and skin irritation.[1][2]

  • Reactivity with strong acids, bases, and oxidizing agents.[1][2]

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, wearing appropriate personal protective equipment is mandatory to prevent exposure.[3][4]

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.[3]
Lab Coat Standard laboratory coat to protect skin and clothing.[3]
Ventilation Handle in a well-ventilated area or a chemical fume hood.[3]
Respiratory Protection A respirator may be necessary if there is a risk of airborne exposure.[2][5]

III. Step-by-Step Disposal Protocol

The cornerstone of proper disposal is the segregation and collection of all waste containing this compound for treatment as hazardous waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][7]

1. Waste Segregation at the Source:

  • Solid Waste: Collect all solid materials contaminated with the compound, such as unused product, pipette tips, weighing papers, and gloves, in a designated, leak-proof container clearly labeled for solid chemical waste.[1][3]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[1][3] Do not mix this waste with other chemical waste streams unless approved by your institution's EHS department.[3]

  • Reaction Mixtures: Any reaction mixture containing this compound must be fully quenched according to the experimental protocol before being designated as waste. The quenched mixture should be collected in a compatible container.[1]

2. Labeling of Waste Containers: Proper labeling is critical for safe disposal.[1] All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[1][6] The label must include:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound" and the names of any solvents or other chemicals in the mixture with their approximate percentages.[1][6]

  • The date of waste generation.[6]

  • The location of origin (e.g., department, room number).[6]

  • The name and contact information of the Principal Investigator.[6]

  • Appropriate hazard pictograms.[6]

3. Interim Storage in the Laboratory:

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • Keep waste containers tightly closed except when adding waste.[1][8]

  • Place liquid waste containers in secondary containment to prevent spills.[1][8]

  • Segregate the waste from incompatible materials, particularly strong acids, bases, and oxidizing agents.[1][9]

4. Final Disposal Arrangements:

  • Adhere to your institution's limits on the volume of waste that can be accumulated in the lab.[1]

  • Once a waste container is full or reaches the institutional time limit, arrange for its pickup and disposal through your EHS department or a licensed chemical waste disposal contractor.[3][9]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.[10]

  • Small Spill:

    • Alert personnel in the immediate area.[1]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[1]

    • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[1]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[1][11]

  • Large Spill:

    • Evacuate the immediate area.[1]

    • Alert your institution's EHS department or emergency response team immediately.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

G Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Container Management cluster_3 Storage & Disposal A Assess Hazards & Wear PPE B Solid Waste (Gloves, Tips, etc.) A->B C Liquid Waste (Solutions) A->C D Quenched Reaction Mixtures A->D E Use Designated Hazardous Waste Containers B->E C->E D->E F Label Container Immediately (Name, Date, Hazards) E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ald-Ph-amido-PEG11-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ald-Ph-amido-PEG11-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound, a non-cleavable 11-unit PEG ADC linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2] Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure when handling this compound.[3]

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[3] For tasks with a higher risk of splashing, consider double-gloving.
Eye and Face Protection Safety goggles or glassesMust meet appropriate national standards (e.g., ANSI Z.87.1 in the US) to protect against chemical splashes.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]
Body Protection Laboratory coat or gownA long-sleeved lab coat is required.[5] For larger quantities or procedures with a high splash risk, a chemical-resistant apron or coveralls may be necessary.[6]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation of any potential vapors or aerosols.[4]
Handling and Operational Plan

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place, protected from light and moisture. Recommended storage temperatures are often between 0-10°C or at -20°C.[4]

Preparation:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • As PEG-amine reagents can be difficult to weigh and dispense accurately due to their potential physical form as a liquid or low-melting solid, preparing a stock solution is recommended.[7]

  • Dissolve the compound in a suitable dry, water-miscible solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[7]

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

IncidentFirst Aid Response
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][8] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or symptoms such as respiratory irritation occur, seek medical attention.[3]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Spill Management

In case of a spill:

  • Evacuate the immediate area.

  • Ensure the area is well-ventilated, and if necessary, wear respiratory protection.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

  • Carefully collect the absorbed material into a designated and clearly labeled hazardous waste container for solids.[4]

Disposal Plan

All waste containing this compound must be treated as chemical waste. Do not dispose of this compound down the drain.[4]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Solid Waste: Collect all contaminated materials, including gloves, pipette tips, and absorbent materials, in a separate, clearly labeled hazardous waste container for solids.[4][9]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or isopropanol). Collect the rinsate as chemical waste. After rinsing, the container can be disposed of as regular laboratory waste, ensuring the original label is defaced or removed.[9]

Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor, in accordance with all local, state, and federal regulations.[4]

Visual Workflow for Safe Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Equilibrate to Room Temp prep2 Wear Full PPE prep1->prep2 prep3 Work in Fume Hood prep2->prep3 prep4 Prepare Stock Solution prep3->prep4 exp Perform Experiment prep4->exp waste_liquid Collect Liquid Waste exp->waste_liquid waste_solid Collect Solid Waste exp->waste_solid waste_container Triple-Rinse Empty Containers exp->waste_container dispose Dispose via EHS waste_liquid->dispose waste_solid->dispose waste_container->dispose spill Spill Occurs spill_response Absorb with Inert Material spill->spill_response exposure Exposure Occurs exposure_response Follow First Aid exposure->exposure_response spill_response->waste_solid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.